Cobalt(II) acetate tetrahydrate
説明
特性
IUPAC Name |
cobalt(2+);diacetate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYWKJVSFHYJL-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6CoO4.4H2O, C4H14CoO8 | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210423 | |
| Record name | Cobalt(II) acetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Intense red solid; [Merck Index] Violet crystals, soluble in water; [MSDSonline] Delliquescent; [Ullmann], RED CRYSTALS. | |
| Record name | Cobaltous acetate tetrahydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8044 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 25 °C: (very good) | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.7 g/cm³ | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
6147-53-1 | |
| Record name | Cobalt(II) acetate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006147531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt(II) acetate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetic acid, cobalt(2+) salt, tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.247 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COBALTOUS ACETATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7648Z91O1N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
140 °C | |
| Record name | COBALT(II) ACETATE TETRAHYDRATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1128 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
In-Depth Technical Guide to the Crystal Structure of Cobalt(II) Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of cobalt(II) acetate (B1210297) tetrahydrate, Co(CH₃COO)₂·4H₂O, a compound of interest in catalysis and materials science. This document outlines the key crystallographic data, experimental protocols for its structural determination, and a detailed examination of its molecular geometry.
Crystal Structure and Unit Cell Parameters
Cobalt(II) acetate tetrahydrate crystallizes in the monoclinic system with the space group P2₁/c.[1][2] This structure has been determined and refined through single-crystal X-ray diffraction, as well as laboratory and synchrotron powder diffraction methods.[2] The crystal structure consists of discrete, centrosymmetric trans-[Co(CH₃COO)₂(H₂O)₄] complexes.[2] In this arrangement, the central cobalt atom is octahedrally coordinated by two acetate ligands and four water molecules.[1][3][4] These individual complexes are interconnected by an extensive three-dimensional network of hydrogen bonds.[1][2]
The unit cell parameters from two key studies are summarized in the table below, showcasing the refinement in precision over time.
| Unit Cell Parameter | van Niekerk & Schoening (1953) [1] | Kaduk & Partenheimer (1997) [2] |
| a | 4.77 Å | 4.80688(3) Å |
| b | 11.85 Å | 11.92012(7) Å |
| c | 8.42 Å | 8.45992(5) Å |
| β | 94° 30' | 94.3416(4)° |
| Z | 2 | 2 |
| Temperature | Not specified | 27 °C |
Molecular Geometry and Bonding
The coordination geometry around the cobalt(II) ion is a distorted octahedron. The four water molecules occupy the equatorial positions, while the two acetate ligands are in a trans configuration at the axial positions.[2][3] Each cobalt complex is involved in 14 hydrogen bonds, with 12 being intermolecular and 2 intramolecular.[2]
Below are representative bond lengths and angles for the coordination sphere of the cobalt ion, which are critical for understanding the compound's chemical behavior and potential interactions in drug development contexts.
| Bond | Length (Å) |
| Co - O(acetate) | ~2.10 |
| Co - O(water 1) | ~2.08 |
| Co - O(water 2) | ~2.12 |
| C - O | ~1.25 |
| C = O | ~1.28 |
| C - C | ~1.51 |
| Angle | Degree (°) |
| O(acetate) - Co - O(water 1) | ~90.5 |
| O(acetate) - Co - O(water 2) | ~89.5 |
| O(water 1) - Co - O(water 2) | ~90.2 |
| O(acetate) - Co - O(acetate) | 180 |
| O - C - O | ~122 |
| O - C - C | ~118 |
Experimental Protocols
The determination of the crystal structure of this compound involves a series of well-defined experimental procedures. The following is a detailed methodology based on single-crystal X-ray diffraction techniques.
Crystal Growth
Single crystals of this compound can be grown by the slow evaporation of a saturated aqueous solution of the compound. The synthesis of the initial compound is typically achieved by the reaction of cobalt(II) oxide or hydroxide (B78521) with acetic acid.[3]
X-ray Diffraction Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα). The crystal is cooled to a specific temperature (e.g., 100 K or room temperature) to reduce thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated.
Data Processing and Structure Solution
The collected diffraction images are processed to integrate the intensities of the Bragg reflections. The resulting data are then corrected for various factors, including Lorentz and polarization effects, and absorption. The crystal structure is solved using direct methods or Patterson methods and subsequently refined by full-matrix least-squares on F².
Structural Refinement
The refinement process involves minimizing the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located from the difference Fourier map and refined isotropically or placed in calculated positions.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow from sample preparation to the final analysis of the crystal structure.
References
Physical and chemical properties of Cobalt(II) acetate tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Cobalt(II) acetate (B1210297) tetrahydrate. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data, detailed experimental protocols, and visual representations of key processes.
Physical and Chemical Properties
Cobalt(II) acetate tetrahydrate is an inorganic compound with the chemical formula Co(CH₃COO)₂·4H₂O.[1][2] It is the hydrated salt of cobalt(II) and acetic acid. This compound presents as intense red to pinkish-red crystals and is known to be deliquescent, meaning it has a strong tendency to absorb moisture from the air.[3][4] It possesses a faint odor similar to vinegar (acetic acid).[1]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₄H₁₄CoO₈ | [4][5] |
| Molecular Weight | 249.08 g/mol | [1][3][5] |
| Appearance | Intense red, pink, or reddish-violet crystals | [1][3][4] |
| Odor | Vinegar-like (acetic acid odor) | [1][4] |
| Melting Point | 140 °C (decomposes, loses water of hydration) | [1][3][4] |
| Density | 1.705 g/cm³ | [1] |
| Solubility in Water | 380 g/L at 20 °C | [4][5] |
| Solubility in other solvents | Soluble in alcohol, dilute acids, and pentyl acetate | [1] |
| Crystal Structure | Monoclinic | [6] |
| Refractive Index (n_D) | 1.542 | [1][4] |
| pH | 6.8 - 7.2 (50 g/L aqueous solution at 20°C) | [4][5] |
Table 2: Chemical and Safety Information
| Property | Value | References |
| CAS Number | 6147-53-1 | [1] |
| EC Number | 200-755-8 | [7] |
| Stability | Stable under normal conditions. Hygroscopic. | [4][8] |
| Incompatibilities | Strong oxidizing agents. | [8] |
| Decomposition Temperature | Decomposes at temperatures above its melting point. | [9] |
| Hazard Statements | H302, H317, H334, H341, H350, H360, H400, H410 | [10][11] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound.
Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in water at various temperatures.
Materials:
-
This compound
-
Distilled or deionized water
-
Erlenmeyer flasks with stoppers
-
Constant temperature water bath or incubator
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Spectrophotometer or other suitable analytical instrument for determining cobalt concentration.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of Erlenmeyer flasks containing a known volume of distilled water. The excess solid is crucial to ensure saturation.
-
Place the stoppered flasks in a constant temperature water bath set to the desired temperature.
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with intermittent shaking to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation upon cooling.
-
Immediately filter the withdrawn sample using a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered sample to a known volume in a volumetric flask.
-
Determine the concentration of cobalt in the diluted solution using a suitable analytical method, such as UV-Vis spectrophotometry, atomic absorption spectroscopy (AAS), or inductively coupled plasma (ICP) spectroscopy. A calibration curve prepared with standard solutions of known cobalt concentrations should be used for accurate quantification.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution from the determined cobalt concentration.
-
Express the solubility in grams of solute per 100 g of solvent ( g/100g H₂O) or grams per liter (g/L).
-
Repeat the procedure at different temperatures to construct a solubility curve.
-
Thermal Analysis (Thermogravimetric Analysis - TGA)
This protocol describes the use of TGA to study the thermal decomposition of this compound.
Instrumentation:
-
A thermogravimetric analyzer (e.g., Setaram Setsys 16) capable of controlled heating in various atmospheres.
Procedure:
-
Sample Preparation:
-
Weigh a small, precise amount of the this compound sample (typically 5-10 mg) into a tared TGA crucible (e.g., alumina).
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen, air, or an inert gas) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere for the decomposition.
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Continuously monitor and record the sample weight as a function of temperature.
-
-
Data Analysis:
-
The resulting TGA curve will show weight loss steps corresponding to dehydration and decomposition events.
-
The temperature ranges of these steps and the percentage of weight loss can be used to identify the loss of water molecules and the decomposition of the acetate ligands to form cobalt oxides.
-
X-ray Diffraction (XRD) Analysis
This protocol details the use of XRD to determine the crystal structure of this compound and its decomposition products.
Instrumentation:
-
A powder X-ray diffractometer (e.g., PANalytical X'Pert PRO) with a suitable X-ray source (e.g., Cu Kα radiation).
Procedure:
-
Sample Preparation:
-
Grind the crystalline sample of this compound into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder.
-
-
Instrument Setup:
-
Place the sample holder in the diffractometer.
-
Set the instrument parameters, including the X-ray tube voltage and current, scan range (e.g., 10-80° 2θ), step size, and scan speed.
-
-
Data Collection:
-
Initiate the XRD scan to collect the diffraction pattern.
-
-
Data Analysis:
-
The resulting diffractogram will show peaks at specific 2θ angles, which are characteristic of the crystal lattice of the material.
-
Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phase and determine its crystal structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the use of FTIR spectroscopy to identify the functional groups present in this compound.
Instrumentation:
-
A Fourier-transform infrared spectrometer (e.g., Thermo Nicolet Nexus 670).
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Mix a small amount of the finely ground this compound sample (about 1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
Press the mixture in a die under high pressure to form a transparent or translucent pellet.
-
-
Data Collection:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.
-
-
Data Analysis:
-
The resulting FTIR spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, such as the C=O and C-O stretches of the acetate group and the O-H stretch of the water molecules.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes and relationships related to this compound.
References
- 1. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 2. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 3. fountainheadpress.com [fountainheadpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | C4H14CoO8 | CID 61372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. unece.org [unece.org]
- 9. New method for determining the solubility of salts in aqueous solutions at elevated temperatures (Journal Article) | OSTI.GOV [osti.gov]
- 10. chem.tamu.edu [chem.tamu.edu]
- 11. carlroth.com:443 [carlroth.com:443]
A Technical Guide to Cobalt(II) Acetate Tetrahydrate: Molecular Weight and Formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the fundamental chemical properties of cobalt(II) acetate (B1210297) tetrahydrate, focusing on its molecular formula and weight. The information is presented to be a ready reference for laboratory and research applications.
Chemical Identity and Formula
Cobalt(II) acetate tetrahydrate is the hydrated form of cobalt(II) acetate, an inorganic compound. It is a pink to reddish crystalline solid.[1] The presence of four molecules of water of hydration is a critical characteristic of this compound, distinguishing it from its anhydrous form.
The chemical formula for this compound can be represented in several ways:
These formulas all describe the same molecule, which consists of one cobalt(II) cation (Co²⁺), two acetate anions (CH₃COO⁻), and four molecules of water (H₂O).
Molecular Weight
The molecular weight of this compound is a crucial parameter for stoichiometric calculations in chemical reactions and solution preparation. The accepted molecular weight is 249.08 g/mol .[1][2][3][5][6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value |
| Chemical Formula | Co(CH₃COO)₂·4H₂O |
| Molecular Formula | C₄H₁₄CoO₈ |
| Molecular Weight | 249.08 g/mol |
| CAS Number | 6147-53-1 |
Elemental Composition
The contribution of each element to the total molecular weight is detailed below.
| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) |
| Cobalt | Co | 58.93 | 1 | 58.93 |
| Carbon | C | 12.01 | 4 | 48.04 |
| Hydrogen | H | 1.01 | 14 | 14.14 |
| Oxygen | O | 16.00 | 8 | 128.00 |
| Total | 249.11 |
Note: Slight variations in total molecular weight may occur due to differences in atomic weight values used.
Structural Relationship
Cobalt(II) acetate can exist in both an anhydrous and a hydrated form. The tetrahydrate is the more common form and can be converted to the anhydrous state through heating.[5] The following diagram illustrates this relationship.
Caption: Hydration and dehydration of cobalt(II) acetate.
References
- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H14CoO8 | CID 61372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 044344.22 [thermofisher.com]
- 5. This compound | 6147-53-1 [chemicalbook.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
An In-depth Technical Guide to the Solubility of Cobalt(II) Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of cobalt(II) acetate (B1210297) tetrahydrate in various solvents. The information contained herein is intended to support research, development, and manufacturing activities where this compound is utilized.
Introduction
Cobalt(II) acetate tetrahydrate, with the chemical formula Co(CH₃COO)₂·4H₂O, is a crystalline solid that appears as pink to red crystals.[1][2] It is a moderately water-soluble source of cobalt that finds applications as a catalyst in various chemical reactions, a precursor in the synthesis of materials and coordination complexes, and in electroplating.[3][4] Understanding its solubility in different solvent systems is critical for its effective application in these fields.
Quantitative Solubility Data
The solubility of this compound varies significantly depending on the solvent and temperature. The following table summarizes the available quantitative and qualitative solubility data.
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 380 g/L | 20 |
| Water | H₂O | ~380 g/L | 25[5][6] |
| Ethanol | C₂H₅OH | Soluble / Miscible[7][8] | Not Specified |
| Methanol | CH₃OH | Soluble | Not Specified |
| Acetic Acid (glacial) | CH₃COOH | Very limited solubility[9] | Ambient |
| Acetic Acid-Water Mixtures (<10% water) | CH₃COOH / H₂O | Very limited solubility[9] | Ambient |
| Dilute Acids | - | Soluble[2] | Not Specified |
| Pentyl Acetate | C₇H₁₄O₂ | Soluble[2] | Not Specified |
| Ether | (C₂H₅)₂O | Slightly Soluble | Not Specified |
Experimental Protocol: Determination of Solubility
This section outlines a general methodology for determining the solubility of this compound in a given solvent. This protocol is based on the isothermal equilibrium method.
3.1 Materials and Equipment
-
This compound (analytical grade)
-
Solvent of interest (e.g., ethanol, methanol, acetic acid)
-
Thermostatic shaker bath or magnetic stirrer with a hot plate
-
Calibrated thermometer
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible with the solvent)
-
Spectrophotometer (for concentration analysis) or other suitable analytical instrument
3.2 Procedure
-
Solvent Preparation: Fill a series of sealed containers (e.g., screw-cap vials or flasks) with a precise volume of the chosen solvent.
-
Temperature Equilibration: Place the solvent-containing vessels in the thermostatic shaker bath set to the desired temperature. Allow the solvent to equilibrate for at least one hour.
-
Addition of Solute: Add an excess amount of this compound to each container. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Equilibration: Seal the containers and allow them to agitate in the thermostatic bath for a sufficient period to reach equilibrium. This can range from several hours to days, depending on the solvent and temperature. It is advisable to determine the time to equilibrium in preliminary experiments.
-
Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (to the experimental temperature) pipette or syringe. Immediately filter the sample using a syringe filter to remove any suspended solid particles.
-
Sample Dilution: Dilute the filtered, saturated solution to a known volume with the appropriate solvent to bring the concentration within the analytical range of the chosen analytical method.
-
Concentration Analysis: Determine the concentration of cobalt(II) in the diluted solution using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a calibration curve with standards of known concentration) or atomic absorption spectroscopy.
-
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
3.3 Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle this compound in a well-ventilated area or a fume hood, as it can be harmful if inhaled or ingested.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Visualization of an Experimental Workflow
This compound is frequently used as a precursor in the synthesis of coordination complexes, such as Schiff base complexes. The following diagram illustrates a typical experimental workflow for such a synthesis.
This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is recommended to perform experimental verification of solubility under the conditions of use.
References
- 1. Cobalt (II) Acetate Tetrahydrate - CAS 6147-53-1 | ProChem, Inc. [prochemonline.com]
- 2. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. carlroth.com [carlroth.com]
- 7. Cobalt(II) acetate tetrahydrate [ghtech.com]
- 8. Cobalt Acetate [ghtech.com]
- 9. US3459677A - Preparation of cobaltous acetate solutions - Google Patents [patents.google.com]
- 10. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Thermal Decomposition of Cobalt(II) Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal decomposition pathway of cobalt(II) acetate (B1210297) tetrahydrate, a critical process in the synthesis of cobalt-based materials. Understanding this pathway is paramount for controlling the composition, phase, and morphology of the final products, which have significant applications in catalysis, energy storage, and magnetic materials. This document provides a comprehensive overview of the decomposition process under both inert and oxidizing atmospheres, supported by quantitative data, detailed experimental protocols, and visual representations of the decomposition pathways and experimental workflows.
Thermal Decomposition Pathway
The thermal decomposition of cobalt(II) acetate tetrahydrate, Co(CH₃COO)₂·4H₂O, is a multi-step process that is highly dependent on the surrounding atmosphere. The decomposition proceeds through a series of dehydration and decarboxylation reactions, leading to the formation of various cobalt oxides or metallic cobalt.
Decomposition under an Inert Atmosphere (e.g., Nitrogen)
Under a nitrogen atmosphere, the decomposition of this compound typically proceeds through the following stages:
-
Dehydration: The process begins with the loss of water molecules of hydration. This occurs in multiple steps, starting from room temperature up to approximately 150°C.[1] The tetrahydrate first loses water to form lower hydrates and eventually the anhydrous cobalt(II) acetate.[2]
-
Formation of Anhydrous and Intermediate Species: By 200°C, the dehydration is generally complete, leading to the formation of crystalline anhydrous cobalt(II) acetate.[1] Further heating can lead to the formation of intermediate species such as a cobalt(II) oxyacetate, Co₃O(CH₃COO)₄, or a basic cobalt acetate, Co(OH)(CH₃COO).[2][3][4]
-
Decomposition to Cobalt(II) Oxide: The anhydrous or intermediate acetate then decomposes between approximately 275°C and 310°C to form cobalt(II) oxide (CoO).[1] Initially, a zinc blende form of CoO may be produced, which then transforms into the more stable rock-salt structure at higher temperatures (around 310°C).[1]
-
Formation of Metallic Cobalt: At temperatures above 400°C, a small fraction of metallic cobalt may also be formed alongside the rock-salt CoO.[3]
Decomposition under an Oxidizing Atmosphere (e.g., Air)
In the presence of air, the decomposition pathway is altered, particularly in the final stages:
-
Dehydration and Intermediate Formation: The initial dehydration steps are similar to those under an inert atmosphere.
-
Oxidation to Cobalt(II,III) Oxide: Instead of forming CoO as the primary final product, the presence of oxygen leads to the formation of cobalt(II,III) oxide (Co₃O₄) with a spinel structure.[3][5] This is the sole final product observed under an air atmosphere.[3][5]
Quantitative Data
The following tables summarize the key quantitative data associated with the thermal decomposition of this compound as determined by thermogravimetric analysis (TGA).
Table 1: Thermal Decomposition Stages under Nitrogen Atmosphere
| Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction/Product | Reference |
| Room Temperature - 110 | ~30.4 | Dehydration (loss of ~4 H₂O) | [3] |
| 110 - 275 | - | Formation of anhydrous Co(CH₃COO)₂ and intermediates | [6] |
| 275 - 400 | - | Decomposition to CoO | [6] |
| Total | ~71 | Final Product: CoO | [3] |
Table 2: Thermal Decomposition Stages under Air Atmosphere
| Temperature Range (°C) | Mass Loss (%) | Corresponding Reaction/Product | Reference |
| Room Temperature - ~150 | - | Dehydration | [7] |
| ~150 - ~350 | - | Decomposition and Oxidation | [7] |
| Total | - | Final Product: Co₃O₄ | [5][7] |
Note: Specific mass loss percentages for each stage under air are not consistently reported across the literature but the final product is consistently identified as Co₃O₄.
Experimental Protocols
The study of the thermal decomposition of this compound relies on several key analytical techniques. Detailed methodologies for these experiments are provided below.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature.
Methodology:
-
A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a crucible (e.g., alumina).
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., room temperature to 500°C).[8]
-
A continuous flow of a purge gas (e.g., nitrogen or air at a flow rate of 40 mL/min) is maintained over the sample throughout the experiment.
-
The mass of the sample is recorded continuously as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to identify the temperatures of decomposition events and the corresponding mass losses. The derivative of the TGA curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.
In Situ X-ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the sample at various temperatures during the decomposition process.
Methodology:
-
A powdered sample of this compound is placed on a high-temperature stage within an X-ray diffractometer.
-
The sample is heated under a controlled atmosphere (e.g., nitrogen or air).
-
XRD patterns are collected at specific temperature intervals or continuously as the temperature is ramped.
-
The obtained diffraction patterns are compared with standard diffraction databases (e.g., PDF-4+) to identify the crystalline phases of the starting material, intermediates, and final products at each temperature.[3]
Fourier-Transform Infrared Spectroscopy (FTIR) of Evolved Gases
Objective: To identify the gaseous products evolved during the thermal decomposition.
Methodology:
-
A thermogravimetric analyzer is coupled to an FTIR spectrometer via a heated transfer line.
-
As the this compound sample is heated in the TGA, the evolved gases are continuously transferred to the gas cell of the FTIR spectrometer.
-
FTIR spectra of the evolved gases are recorded at different temperatures.
-
The characteristic absorption bands in the IR spectra are used to identify the gaseous products, which may include water vapor, acetic acid, acetone, carbon dioxide, and ketene.[2][4][8][9]
Visualizations
Thermal Decomposition Pathway of this compound
Caption: Thermal decomposition pathways of this compound.
Experimental Workflow for Thermal Analysis
Caption: A typical experimental workflow for studying thermal decomposition.
References
- 1. Thermal decomposition of this compound studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. docta.ucm.es [docta.ucm.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. chemicalpapers.com [chemicalpapers.com]
An In-depth Technical Guide to the Chemical Properties of Cobalt(II) Acetate Tetrahydrate (CAS 6147-53-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, experimental applications, and biological significance of Cobalt(II) acetate (B1210297) tetrahydrate (CAS 6147-53-1). The information is curated for professionals in research and development, with a focus on data clarity, experimental context, and visualization of complex processes.
Core Chemical and Physical Properties
Cobalt(II) acetate tetrahydrate is an inorganic compound, the cobalt salt of acetic acid, which is commonly found in its tetrahydrate form.[1] It presents as a pink to red crystalline solid and is a moderately water-soluble source of cobalt.[2][3][4][5] The compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[6][7]
The fundamental physical characteristics of this compound are summarized below. These values are critical for laboratory handling, experimental design, and process chemistry.
| Property | Value | Citations |
| CAS Number | 6147-53-1 | [1][2][3][6][8] |
| Molecular Formula | C₄H₆CoO₄·4H₂O (or (CH₃COO)₂Co·4H₂O) | [1][6][8][9] |
| Molecular Weight | 249.08 g/mol | [2][3][4][8][10] |
| Appearance | Pink to intense red, deliquescent crystalline solid.[1][2][3][9] | |
| Odor | Vinegar-like / Acetic acid odor | [1][6][10][11] |
| Melting Point | 140 °C (284 °F; 413 K) (decomposes, loses water of crystallization) | [1][2][3][11] |
| Density | 1.70 - 1.71 g/cm³ | [1][2][3][4][8] |
| pH | 6.8 - 7.2 (0.2 M or 50 g/L aqueous solution at 20 °C) | [10][12][13] |
| Refractive Index (nD) | 1.542 | [1][4][14] |
The solubility of a compound is a key parameter in drug development, catalysis, and material synthesis.
| Solvent | Solubility | Citations |
| Water | 380 g/L (at 20-25 °C); described as "very good".[2][4][11][12] | |
| Other | Soluble in alcohol, dilute acids, and pentyl acetate.[1] |
Understanding the stability of this compound is crucial for safe storage and handling.
| Parameter | Description | Citations |
| Stability | Stable under normal conditions but is hygroscopic.[6][10][12][15] Should be stored in a dry, cool, well-ventilated place.[7][10][12] | |
| Conditions to Avoid | Exposure to moisture, excess heat, and dust formation.[6][10][15] | |
| Incompatible Materials | Strong oxidizing agents.[6][15][16] | |
| Hazardous Decomposition | When heated to decomposition, it emits irritating fumes and can form cobalt oxides, carbon monoxide (CO), and carbon dioxide (CO₂).[6][7][15] | |
| Thermal Decomposition | Becomes anhydrous at its melting point of 140 °C.[12][14] Further heating in an inert atmosphere can produce cobalt monoxide (CoO), while heating in air yields Co₃O₄.[17] |
Experimental Protocols and Workflows
This compound is a versatile precursor and catalyst in various experimental procedures.
This protocol outlines a common method for synthesizing cobalt nanoparticles where this compound serves as the cobalt source. This method is valued for its control over particle size.[18]
Objective: To synthesize size-controlled cobalt nanoparticles.
Materials:
-
This compound (precursor)
-
Surfactants (e.g., oleylamine, oleic acid, trioctylphosphine) to control particle size and prevent agglomeration.[18]
-
High-boiling point solvent (e.g., dioctyl ether)
Methodology:
-
Preparation: A reaction flask is charged with the high-boiling point solvent and the selected surfactants under an inert atmosphere (e.g., Nitrogen or Argon).
-
Dissolution: this compound is added to the mixture.
-
Heating: The mixture is heated to the decomposition temperature of the cobalt precursor (typically above 200°C). The temperature is carefully controlled to influence the nanoparticle size.
-
Nucleation and Growth: Upon decomposition of the cobalt acetate, cobalt atoms nucleate and grow into nanoparticles. The surfactants bind to the surface of the growing particles, controlling their final size and preventing aggregation.
-
Isolation: After the reaction is complete, the solution is cooled to room temperature. The nanoparticles are precipitated by adding a non-solvent (e.g., ethanol) and collected via centrifugation.
-
Washing: The collected nanoparticles are washed multiple times with a solvent like ethanol (B145695) to remove any remaining surfactants and byproducts.
-
Characterization: The final product is characterized using techniques such as Transmission Electron Microscopy (TEM) for size and morphology, X-ray Diffraction (XRD) for crystal structure, and Vibrating Sample Magnetometry (VSM) for magnetic properties.[18]
Caption: Experimental workflow for cobalt nanoparticle synthesis.
This protocol describes the laboratory-scale synthesis of Cobalt(II) acetate from cobalt oxide or hydroxide (B78521).
Objective: To synthesize this compound.
Materials:
-
Cobalt(II) oxide (CoO) or Cobalt(II) hydroxide (Co(OH)₂)
-
Acetic acid (CH₃COOH)
-
Water
Methodology:
-
Reaction: Cobalt oxide or hydroxide is reacted with an aqueous solution of acetic acid. The general reaction is: CoO + 2 CH₃CO₂H + 3 H₂O → Co(CH₃CO₂)₂·4H₂O[1]
-
Heating: The mixture may be gently heated to ensure the complete reaction of the cobalt precursor.
-
Filtration: Any unreacted starting material is removed by filtration.
-
Crystallization: The resulting solution of cobalt acetate is concentrated by heating to drive off excess water and acetic acid.
-
Isolation: Upon cooling, red crystals of this compound precipitate from the solution. The crystals are then collected by filtration and dried.
Involvement in Biological Signaling Pathways
Cobalt ions (Co²⁺), which can be released from compounds like Cobalt(II) acetate, are biologically active and can interfere with cellular signaling pathways, primarily through the generation of oxidative stress.[19] This activity is a key consideration for drug development and toxicology.
Mechanism of Action: The primary mechanism of cobalt-induced toxicity and signaling disruption involves the generation of Reactive Oxygen Species (ROS).[19][20] This oxidative stress can trigger several downstream signaling cascades.
-
Hypoxia-Inducible Factor (HIF) Pathway: Cobalt ions are well-known chemical mimics of hypoxia. They can stabilize the HIF-1α transcription factor, leading to the expression of genes typically associated with low-oxygen conditions.
-
MAPK and NF-κB Pathways: Oxidative stress induced by cobalt can activate mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[19][20] These pathways are central regulators of inflammation, cell proliferation, apoptosis, and immune responses.[19][20]
-
NRF2 Signaling: As a cellular defense mechanism against oxidative stress, cobalt exposure can activate the NRF2 signaling pathway, which upregulates the expression of antioxidant enzymes.[21]
Dysregulation of these pathways is linked to inflammation, cytotoxicity, and carcinogenesis.[19]
Caption: Cobalt-induced oxidative stress and signaling pathways.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-step process that is highly dependent on the surrounding atmosphere (inert vs. air). Understanding this pathway is essential for its use in materials synthesis where it serves as a precursor to cobalt oxides.
Caption: Decomposition pathway under different atmospheres.
Applications in Research and Industry
This compound is a key compound with diverse applications:
-
Catalysis: It serves as a catalyst or precursor for catalysts in various organic reactions, including oxidations and esterifications.[12][14][22] It is used to catalyze the oxidation of p-xylene (B151628) to terephthalic acid.[23]
-
Materials Science: It is a widely used precursor for the synthesis of cobalt-based materials, such as cobalt nanoparticles and cobalt oxides for batteries and magnetic materials.[3][9][14][22][24]
-
Pigments and Driers: The compound is used in the production of pigments for paints and ceramics and acts as a drying agent (drier) in paints and varnishes, helping them to harden.[3][12][22]
-
Electroplating: It is utilized in electroplating baths to deposit a protective and decorative cobalt coating on metal surfaces.[3][22]
-
Biochemical Research: In biological studies, it serves as a source of cobalt ions to investigate enzyme activity and metabolic processes, particularly those related to vitamin B12.[9][22]
References
- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 2. This compound | C4H14CoO8 | CID 61372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cobalt (II) Acetate Tetrahydrate - CAS 6147-53-1 | ProChem, Inc. [prochemonline.com]
- 4. Cobalt(II) Acetate TetrahydrateCAS #: 6147-53-1 [eforu-chemical.com]
- 5. americanelements.com [americanelements.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. lobachemie.com [lobachemie.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. This compound | 6147-53-1 [chemicalbook.com]
- 13. naewai.com [naewai.com]
- 14. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. fishersci.com [fishersci.com]
- 16. Cobalt Acetate Tetrahydrate MSDS/SDS | Supplier & Distributor [cobalt-nickel.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Mechanistic and Other Relevant Effects - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Effects of cobalt chloride on nitric oxide and cytokines/chemokines production in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protective roles of NRF2 signaling pathway in cobalt chloride-induced hypoxic cytotoxicity in human HaCaT keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chemimpex.com [chemimpex.com]
- 23. CN101092343A - Method for preparing cobalt acetate - Google Patents [patents.google.com]
- 24. COBALT II ACETATE AR TETRAHYDRATE | Oman CHEMICAL [omanchem.com]
An In-depth Technical Guide to the Hazards and Safety Precautions for Cobalt(II) Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hazards, safety precautions, and toxicological profile of Cobalt(II) acetate (B1210297) tetrahydrate. The information is intended to support safe laboratory practices and inform risk assessments in research and development settings.
Chemical and Physical Properties
Cobalt(II) acetate tetrahydrate is a crystalline solid that is soluble in water.[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | Co(CH₃COO)₂·4H₂O | [3] |
| Molecular Weight | 249.08 g/mol | [3] |
| Appearance | Red to violet crystals | [1][4] |
| Odor | Slight acetic acid odor | [1][5] |
| Melting Point | 140 °C (decomposes) | [2][5] |
| Solubility | Soluble in water, alcohol, and acids | [1] |
| pH | ~7.2 (50 g/L solution in water at 20°C) | [1] |
| Specific Gravity | 1.71 g/cm³ | [2][5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[6][7]
GHS Pictograms:
-
H302: Harmful if swallowed.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
-
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
H341: Suspected of causing genetic defects.
-
H350i: May cause cancer by inhalation.
-
H360F: May damage fertility.
-
H410: Very toxic to aquatic life with long lasting effects.
Toxicological Information
This compound exhibits a range of toxicological effects, including acute oral toxicity, skin and respiratory sensitization, and long-term effects such as carcinogenicity, mutagenicity, and reproductive toxicity.
| Toxicity Endpoint | Value | Species | Route | References |
| LD50 (Acute Oral) | 503 mg/kg | Rat | Oral | [3] |
| LD50 (Acute Oral) | 708 mg/kg | Rat | Oral | [5][9] |
| Carcinogenicity | IARC Group 2B: Possibly carcinogenic to humans. May cause cancer by inhalation. | - | Inhalation | [5][7] |
| Mutagenicity | Suspected of causing genetic defects. | - | - | [6][10] |
| Reproductive Toxicity | May damage fertility. | - | - | [6][10] |
Mechanism of Toxicity: Oxidative Stress and HIF-1α Stabilization
A primary mechanism of cobalt-induced toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress.[4] This oxidative stress can damage cellular components, including lipids, proteins, and DNA.[4]
Cobalt ions also interfere with the cellular oxygen-sensing pathway by stabilizing the alpha subunit of the Hypoxia-Inducible Factor-1 (HIF-1α).[5][11] Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which requires iron (Fe²⁺) as a cofactor. This hydroxylation marks HIF-1α for degradation. Cobalt(II) ions can compete with and displace Fe²⁺ in the active site of PHDs, inhibiting their activity.[5] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of various genes, some of which are involved in apoptosis and other cellular stress responses.[5][11] This process is further influenced by the activation of signaling pathways such as PI3K/Akt and MAPK, which are also stimulated by the initial oxidative stress.[11]
Safety Precautions
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust.[9][11] Avoid contact with skin and eyes by wearing appropriate personal protective equipment.[9] Do not eat, drink, or smoke in the work area.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9] Keep away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents.[9] The substance is hygroscopic and should be protected from moisture.[10]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5][8]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.[9][11]
Emergency Procedures
-
First Aid - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9][12]
-
First Aid - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation or an allergic reaction occurs.[3][12]
-
First Aid - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[3][12]
-
First Aid - Ingestion: Do NOT induce vomiting. If the person is conscious, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]
-
Accidental Release: Evacuate the area. Wear appropriate PPE.[6] Avoid generating dust.[9] Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[9]
-
Fire Fighting: The substance is not combustible.[11] Use an extinguishing agent suitable for the surrounding fire.[11] Firefighters should wear self-contained breathing apparatus and full protective gear.[9]
Experimental Protocols for Toxicity Assessment
The following are example protocols for assessing the toxicity of this compound. These should be adapted based on the specific cell lines, equipment, and experimental goals.
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on a mammalian cell line (e.g., HeLa or HepG2) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Exposure: Prepare a stock solution of this compound in sterile, deionized water or culture medium. Perform serial dilutions to obtain the desired test concentrations. Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium without the compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Cobalt-induced oxidative stress contributes to alveolar/bronchiolar carcinogenesis in B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of prolyl hydroxylase domain-containing protein downregulates vascular angiotensin II type 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cobalt induces oxidative stress in isolated liver mitochondria responsible for permeability transition and intrinsic apoptosis in hepatocyte primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Hypoxia-Inducible Factor Pathway, Prolyl Hydroxylase Domain Protein Inhibitors, and Their Roles in Bone Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 11. Mechanistic and Other Relevant Effects - Report on Carcinogens Monograph on Cobalt and Cobalt Compounds That Release Cobalt Ions In Vivo - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Octahedral Structure of Cobalt(II) Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cobalt(II) acetate (B1210297) tetrahydrate, Co(CH₃COO)₂·4H₂O, is a crystalline solid of significant interest in catalysis, materials science, and as a precursor in the synthesis of novel coordination complexes. A thorough understanding of its three-dimensional atomic arrangement is fundamental to elucidating its chemical behavior and designing new applications. This technical guide provides a comprehensive overview of the octahedral coordination geometry of cobalt(II) acetate tetrahydrate, based on seminal crystallographic studies. The document presents key structural parameters, a detailed experimental protocol for its structural determination via single-crystal X-ray diffraction, and a visual representation of its coordination sphere.
Introduction
The chemical and physical properties of coordination compounds are intrinsically linked to their molecular structure. For this compound, the arrangement of ligands around the central cobalt ion dictates its reactivity, spectral properties, and magnetic behavior. X-ray crystallography has unequivocally established that in its tetrahydrate form, cobalt(II) acetate adopts an octahedral coordination geometry.[1][2][3] The central cobalt(II) ion is coordinated by four water molecules and two acetate ligands, resulting in a discrete molecular complex.[1] This guide delves into the precise structural details of this arrangement, providing quantitative data and methodological insights for professionals in the field.
Crystal Structure and Coordination Geometry
The crystal structure of this compound has been determined with high precision, revealing a monoclinic crystal system with the space group P2₁/c.[1] The structure consists of discrete, centrosymmetric molecules of trans-[Co(CH₃COO)₂(H₂O)₄]. In this complex, the cobalt(II) ion is at the center of a distorted octahedron. The equatorial positions are occupied by the oxygen atoms of the four water molecules, while the axial positions are occupied by one oxygen atom from each of the two acetate ligands.[1]
Quantitative Structural Data
The precise bond lengths and angles within the coordination sphere of the cobalt(II) ion are critical for understanding the nature of the metal-ligand interactions. The following table summarizes the key crystallographic data obtained from the single-crystal X-ray diffraction study by Kaduk and Partenheimer (1997).
| Parameter | Atoms Involved | Value | Unit |
| Lattice Parameters | a | 4.80688(3) | Å |
| b | 11.92012(7) | Å | |
| c | 8.45992(5) | Å | |
| β | 94.3416(4) | ° | |
| Crystal System | - | Monoclinic | - |
| Space Group | - | P2₁/c | - |
| Z | - | 2 | - |
| Bond Lengths | Co - O(acetate) | 2.112(1) | Å |
| Co - O(water 1) | 2.075(1) | Å | |
| Co - O(water 2) | 2.131(1) | Å | |
| C - O(coordinated) | 1.267(2) | Å | |
| C - O(uncoordinated) | 1.251(2) | Å | |
| C - C | 1.503(2) | Å | |
| Bond Angles | O(acetate) - Co - O(water 1) | 89.1(1) | ° |
| O(acetate) - Co - O(water 2) | 90.9(1) | ° | |
| O(water 1) - Co - O(water 2) | 90.0(1) | ° |
Data sourced from the study by Kaduk and Partenheimer (1997).
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The following protocol outlines the key steps involved in this process.
Crystal Growth and Selection
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation of a saturated aqueous solution of the compound.
-
Crystal Selection: A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm in all directions is selected under a microscope. The crystal should be free of cracks and other visible defects.
Data Collection
-
Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoloop and a suitable oil to hold it in place.
-
Diffractometer Setup: The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters (e.g., thermal displacement parameters) are refined against the experimental data to obtain the final, accurate crystal structure.
Visualization of the Octahedral Structure
A visual representation of the coordination environment around the central cobalt(II) ion is essential for a clear understanding of the structure. The following diagram, generated using the DOT language, illustrates the octahedral geometry of the [Co(CH₃COO)₂(H₂O)₄] complex.
Caption: Octahedral coordination of the Co(II) ion in this compound.
Conclusion
The octahedral structure of this compound is a well-characterized example of a coordination complex with significant implications for its chemical applications. The precise structural parameters, determined through single-crystal X-ray diffraction, provide a solid foundation for understanding its reactivity and for the rational design of new materials and catalysts. This guide has summarized the key structural features, provided a detailed experimental protocol for its determination, and offered a clear visualization of its coordination geometry, serving as a valuable resource for researchers and professionals in the chemical sciences.
References
An In-depth Technical Guide to the Anhydrous and Tetrahydrate Forms of Cobalt Acetate
For Researchers, Scientists, and Drug Development Professionals
Cobalt(II) acetate (B1210297), a compound of significant interest in catalysis and materials science, exists in two common forms: anhydrous (Co(C₂H₃O₂)₂) and tetrahydrate (Co(C₂H₃O₂)₂·4H₂O). The presence of water of hydration in the tetrahydrate form imparts distinct physical and chemical properties that influence its application and handling. This technical guide provides a comprehensive comparison of these two forms, including their properties, synthesis, characterization, and applications, with a focus on their roles in research and drug development.
Core Properties: A Comparative Overview
The fundamental differences between the anhydrous and tetrahydrate forms of cobalt acetate are summarized in the table below, providing a clear comparison of their key quantitative properties.
| Property | Cobalt(II) Acetate Anhydrous | Cobalt(II) Acetate Tetrahydrate |
| Chemical Formula | Co(C₂H₃O₂)₂ | Co(C₂H₃O₂)₂·4H₂O |
| Molecular Weight | 177.02 g/mol [1][2] | 249.08 g/mol [1][3] |
| Appearance | Pale pink to purple crystalline powder[2][4] | Pink to red crystals[1] |
| Melting Point | Decomposes at 298 °C[2][4] | 140 °C (decomposes, loses water)[1] |
| Density | 1.7043 g/cm³ | 1.705 g/cm³[1] |
| Solubility in Water | Soluble[2][4] | Soluble[1] |
| Solubility in Other Solvents | Soluble in alcohol and dilute acids[2][4] | Soluble in alcohol, dilute acids, and pentyl acetate[1] |
| Hygroscopicity | Hygroscopic | Stable under normal conditions |
| CAS Number | 71-48-7[1] | 6147-53-1[1] |
Synthesis and Interconversion
The tetrahydrate is the commercially common form and can be synthesized, which can then be converted to the anhydrous form.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from cobalt(II) carbonate and acetic acid.
Materials:
-
Cobalt(II) carbonate (CoCO₃)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water
-
Beakers
-
Stirring hot plate
-
Filter funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a fume hood, slowly add a stoichiometric amount of cobalt(II) carbonate to a beaker containing a 50% aqueous solution of acetic acid. The addition should be done in small portions to control the effervescence (CO₂ evolution).
-
Gently heat the mixture on a stirring hot plate to ensure the complete reaction of the carbonate. The solution will turn a characteristic pink-red color.
-
Once the reaction is complete and a clear solution is obtained, filter the hot solution to remove any unreacted starting material or impurities.
-
Transfer the filtrate to a crystallizing dish and allow it to cool slowly to room temperature.
-
Pink-to-red crystals of this compound will form. For a higher yield, the solution can be further concentrated by gentle heating before cooling.
-
Collect the crystals by filtration and wash them with a small amount of cold distilled water.
-
Dry the crystals at room temperature or in a desiccator.
Experimental Protocol: Preparation of Anhydrous Cobalt(II) Acetate
This protocol describes the dehydration of the tetrahydrate form to the anhydrous form.
Materials:
-
This compound (Co(C₂H₃O₂)₂·4H₂O)
-
Oven or furnace with temperature control
-
Crucible
Procedure:
-
Place a known amount of this compound crystals in a crucible.
-
Heat the crucible in an oven or furnace at a temperature of approximately 140 °C.[1][5]
-
Maintain this temperature until the color of the crystals changes from pink-red to a pale pink or purple, indicating the loss of water of hydration.[6]
-
The process can be monitored by observing the mass loss, which should correspond to the theoretical loss of four water molecules (approximately 28.9% of the initial mass).
-
Once the dehydration is complete, cool the anhydrous cobalt(II) acetate in a desiccator to prevent rehydration, as it is hygroscopic.
Characterization Techniques
Thermogravimetric Analysis (TGA) and Fourier-Transform Infrared (FTIR) Spectroscopy are powerful techniques to differentiate between the anhydrous and tetrahydrate forms.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For cobalt acetate tetrahydrate, the TGA thermogram will show a distinct mass loss step corresponding to the removal of water molecules, followed by the decomposition of the anhydrous salt at a higher temperature.
Typical TGA Experimental Parameters:
-
Sample Mass: 5-10 mg
-
Heating Rate: 10 °C/min
-
Atmosphere: Inert (e.g., Nitrogen) or Oxidative (e.g., Air)
-
Temperature Range: Room temperature to 600 °C
The tetrahydrate will exhibit a weight loss of approximately 28.9% beginning around 100-140 °C, corresponding to the loss of its four water molecules.[7] The anhydrous form will be stable until its decomposition temperature of around 298 °C.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can distinguish the two forms based on the presence or absence of vibrational bands associated with water molecules.
Typical FTIR Experimental Parameters:
-
Sample Preparation: KBr pellet or ATR (Attenuated Total Reflectance)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
The FTIR spectrum of the tetrahydrate will show a broad absorption band in the region of 3000-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations of the water of hydration. This band will be absent in the spectrum of the anhydrous form. Both forms will exhibit characteristic peaks for the acetate group, such as the asymmetric and symmetric C=O stretching vibrations.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-step process that has been extensively studied. The following diagram illustrates the key stages of this decomposition in an inert atmosphere.
References
- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. This compound | C4H14CoO8 | CID 61372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis process of cobalt acetate - Eureka | Patsnap [eureka.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Magnetic Susceptibility of Cobalt(II) Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of cobalt(II) acetate (B1210297) tetrahydrate, Co(CH₃COO)₂·4H₂O. It details the theoretical underpinnings of its paramagnetism, presents experimental data, and offers detailed protocols for its measurement. This document is intended to serve as a valuable resource for researchers in chemistry, materials science, and drug development who are working with or have an interest in paramagnetic coordination compounds.
Introduction to the Magnetism of Cobalt(II) Acetate Tetrahydrate
This compound is a crystalline solid that exhibits paramagnetism due to the presence of unpaired electrons in the d-orbitals of the Co(II) ion. In its solid state, the compound adopts an octahedral coordination geometry, with the central cobalt ion coordinated by four water molecules and two acetate ligands.[1] This specific coordination environment dictates the splitting of the d-orbitals and, consequently, the magnetic behavior of the complex. Understanding the magnetic susceptibility of this compound is crucial for various applications, including its use as a catalyst and as a precursor in the synthesis of other cobalt-containing materials.[2]
Theoretical Background
The magnetic properties of this compound can be explained by Crystal Field Theory (CFT). For a Co(II) ion, which has a d⁷ electron configuration, in an octahedral ligand field, the five d-orbitals are split into two energy levels: a lower-energy t₂g triplet (dxy, dyz, dxz) and a higher-energy eg doublet (dx²-y², dz²).[3]
For a high-spin d⁷ configuration in an octahedral field, the electron arrangement will be (t₂g)⁵(eg)², resulting in three unpaired electrons. The presence of these unpaired electrons gives rise to a permanent magnetic moment, making the complex paramagnetic.
The magnetic susceptibility (χ) of a paramagnetic material is positive and its magnitude is temperature-dependent, typically following the Curie-Weiss law:
χ = C / (T - θ)
where C is the Curie constant, T is the absolute temperature, and θ is the Weiss constant. The Weiss constant provides information about magnetic interactions between adjacent metal centers; a negative value indicates antiferromagnetic coupling, while a positive value suggests ferromagnetic coupling.[4]
The effective magnetic moment (µeff) can be calculated from the molar magnetic susceptibility (χM) using the following equation:
µeff = 2.828 * √(χM * T) B.M.
where B.M. stands for Bohr Magnetons, the unit of magnetic moment. For a high-spin Co(II) ion with three unpaired electrons, the spin-only magnetic moment is theoretically 3.87 B.M.[5] However, due to orbital contributions to the magnetic moment, the experimentally observed values for octahedral Co(II) complexes are typically in the range of 4.7 to 5.2 B.M.
Quantitative Magnetic Data
The molar magnetic susceptibility of this compound has been reported as +11,000 x 10⁻⁶ cm³/mol.[1] To provide a more detailed picture of its magnetic behavior, temperature-dependent magnetic susceptibility data from a closely related mixed-ligand cubane (B1203433) complex containing Co(II) ions and acetate ligands is presented below. This data is representative of the expected magnetic behavior for a high-spin octahedral Co(II) complex.
| Magnetic Parameter | Value | Reference |
| Molar Magnetic Susceptibility (χM) | +11,000 x 10⁻⁶ cm³/mol | [1] |
| Effective Magnetic Moment (µeff) at 300 K | ~4.9 B.M. | [6] |
| Weiss Constant (θ) | -10 K to -20 K | [6] |
Note: The effective magnetic moment and Weiss constant are from a mixed-ligand Co(II) acetate complex and are representative of the expected values for this compound.
Experimental Protocols for Magnetic Susceptibility Measurement
The magnetic susceptibility of solid this compound can be accurately determined using the Gouy method.
The Gouy Method
The Gouy method relies on measuring the apparent change in mass of a sample when it is placed in a magnetic field.[7] A paramagnetic sample will be drawn into the magnetic field, resulting in an apparent increase in mass, while a diamagnetic sample will be repelled, leading to an apparent decrease in mass.[8]
Apparatus:
-
Gouy Balance (analytical balance with a hook for suspending the sample)
-
Electromagnet with a power supply
-
Gouy tube (a long, cylindrical tube of uniform diameter)
-
Calibrant (e.g., HgCo(SCN)₄ or [Ni(en)₃]S₂O₃)
-
Analytical balance for precise mass measurements
-
Gaussmeter (optional, for measuring magnetic field strength)
Detailed Procedure:
-
Calibration of the Gouy Balance: a. Determine the weight of the empty Gouy tube with the magnetic field off (m_empty_off). b. Turn on the electromagnet to the desired field strength and record the weight of the empty Gouy tube again (m_empty_on). The difference gives the diamagnetic contribution of the tube. c. Fill the Gouy tube with a known mass of the calibrant. d. Measure the weight of the tube with the calibrant with the magnetic field off (m_cal_off) and on (m_cal_on). e. Use the known magnetic susceptibility of the calibrant and the measured change in mass to determine the balance calibration constant.[9]
-
Sample Preparation: a. Finely grind the this compound crystals to ensure a homogenous powder. b. Carefully pack the powder into the Gouy tube to a known height, ensuring uniform packing density. c. Measure the mass of the packed Gouy tube (m_sample_tube). The mass of the sample is then m_sample = m_sample_tube - m_empty_off.
-
Measurement: a. Suspend the packed Gouy tube from the balance so that the bottom of the sample is in the center of the magnetic field and the top is outside the field.[7] b. Record the mass of the sample with the magnetic field off (m_off). c. Turn on the electromagnet to the same field strength used for calibration and record the mass of the sample with the field on (m_on).[8] d. Repeat the measurements multiple times to ensure reproducibility.
-
Data Analysis: a. Calculate the apparent change in mass (Δm) = m_on - m_off. b. Use the following formula to calculate the mass susceptibility (χg):
c. Calculate the molar magnetic susceptibility (χM) by multiplying the mass susceptibility by the molar mass of this compound (249.08 g/mol ). d. Correct for the diamagnetic contributions of the constituent atoms using Pascal's constants to obtain the paramagnetic molar susceptibility. e. Calculate the effective magnetic moment (µeff) using the formula provided in the theoretical background section.
Visualizations
Experimental Workflow for the Gouy Method
Caption: Workflow for determining the magnetic moment using the Gouy balance method.
d-Orbital Splitting in High-Spin Octahedral Co(II)
Caption: d-orbital splitting diagram for a high-spin Co(II) ion in an octahedral field.
References
- 1. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 2. This compound | 6147-53-1 [chemicalbook.com]
- 3. fiveable.me [fiveable.me]
- 4. CHM 501 Lecture 16 Magnetism [chm.uri.edu]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. researchgate.net [researchgate.net]
- 7. holmarc.com [holmarc.com]
- 8. Gouy balance - Wikipedia [en.wikipedia.org]
- 9. dalalinstitute.com [dalalinstitute.com]
Methodological & Application
Synthesis of Cobalt Nanoparticles Using Cobalt(II) Acetate Tetrahydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of cobalt nanoparticles utilizing cobalt(II) acetate (B1210297) tetrahydrate as a precursor. The methodologies described herein are foundational for producing cobalt nanoparticles with controlled size and magnetic properties, which are of significant interest for various applications, including targeted drug delivery, magnetic resonance imaging (MRI), and catalysis.
Application Notes
Cobalt nanoparticles (CoNPs) exhibit unique magnetic, catalytic, and optical properties that make them highly valuable in biomedical research and drug development. Their magnetic nature allows for targeted delivery of therapeutic agents to specific sites within the body through the application of an external magnetic field, minimizing off-target effects and enhancing therapeutic efficacy. Furthermore, CoNPs can serve as contrast agents in MRI for improved disease diagnosis.
The synthesis of CoNPs from cobalt(II) acetate tetrahydrate is an advantageous approach due to the precursor's lower toxicity compared to other sources like cobalt carbonyl. The primary synthesis routes detailed in these notes are thermal decomposition and chemical reduction (polyol method).
Thermal Decomposition: This method involves the decomposition of this compound at elevated temperatures in the presence of surfactants. The surfactants, such as oleic acid and oleylamine (B85491), play a crucial role in controlling the particle size and preventing agglomeration. The reaction temperature and the nature of the surfactants are key parameters to tune the size and shape of the resulting nanoparticles.
Chemical Reduction (Polyol Process): In the polyol process, this compound is reduced in a high-boiling point polyol, such as ethylene (B1197577) glycol, which also acts as the solvent. A reducing agent, often the polyol itself at high temperatures or an added reducing agent, facilitates the formation of metallic cobalt nanoparticles. The size and phase of the CoNPs can be controlled by adjusting parameters like the concentration of the cobalt precursor and the molar ratio of additives.
Experimental Protocols
Synthesis of Cobalt Nanoparticles via Thermal Decomposition
This protocol describes the synthesis of cobalt nanoparticles by the thermal decomposition of this compound in the presence of surfactants.
Materials:
-
This compound (Co(CH₃COO)₂·4H₂O)
-
Oleylamine
-
Oleic acid
-
Sodium oleate
-
Organic solvent (e.g., dioctyl ether)
-
Ethanol (B145695) (for washing)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line or similar inert atmosphere setup
-
Centrifuge
Protocol:
-
In a three-neck round-bottom flask, combine this compound, sodium oleate, oleic acid, and oleylamine in an organic solvent.
-
Flush the flask with nitrogen or argon gas for at least 30 minutes to create an inert atmosphere.
-
Heat the mixture to a specific temperature (e.g., 325°C) under vigorous stirring. The heating rate should be controlled to ensure uniform nucleation.
-
Maintain the reaction temperature for a set period (e.g., 30 minutes) to allow for particle growth.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an excess of ethanol to the cooled solution to precipitate the cobalt nanoparticles.
-
Separate the nanoparticles from the solution by centrifugation.
-
Wash the nanoparticles multiple times with ethanol to remove any unreacted precursors and excess surfactants.
-
Dry the purified cobalt nanoparticles under vacuum.
Quantitative Data Summary:
| Precursor | Surfactants | Temperature (°C) | Average Particle Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |
| This compound | Oleylamine, Oleic acid, Sodium oleate | - | 16 | 56.55 | 297.62 | |
| Cobalt acetate | PVP | 325 | 26 | - | - |
Experimental Workflow:
Caption: Workflow for the synthesis of cobalt nanoparticles via thermal decomposition.
Synthesis of Cobalt Nanoparticles via Chemical Reduction (Polyol Process)
This protocol outlines the synthesis of cobalt nanoparticles through the reduction of this compound in ethylene glycol.
Materials:
-
This compound (Co(CH₃COO)₂·4H₂O)
-
Ethylene glycol
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (for washing)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with temperature controller
-
Magnetic stirrer
-
Centrifuge
Protocol:
-
Dissolve this compound in ethylene glycol in a round-bottom flask to create a 0.01 M solution.
-
Add a specific molar ratio of sodium hydroxide (e.g., OH⁻/Co mole ratio of 50) to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to the boiling point of ethylene glycol (approximately 197°C).
-
Reflux the solution for a designated period (e.g., 2 hours) to ensure the complete reduction of the cobalt salt.
-
Allow the solution to cool to room temperature.
-
Precipitate the cobalt nanoparticles by adding ethanol.
-
Separate the nanoparticles by centrifugation.
-
Wash the nanoparticles with a mixture of ethanol and deionized water to remove impurities.
-
Dry the final product under vacuum.
Quantitative Data Summary:
| Precursor Concentration (M) | OH⁻/Co Mole Ratio | Reflux Time (h) | Average Crystallite Size (nm) | Saturation Magnetization (emu/g) | Coercivity (Oe) | Reference |
| 0.01 | 50 | 2 | 9.2 ± 1.1 | ~155 | < 100 |
Experimental Workflow:
Caption: Workflow for the synthesis of cobalt nanoparticles via the polyol process.
Logical Relationships in Nanoparticle Synthesis
The properties of the synthesized cobalt nanoparticles are intricately linked to the synthesis parameters. Understanding these relationships is crucial for tuning the nanoparticles for specific applications.
Cobalt(II) Acetate Tetrahydrate: A Versatile Catalyst in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cobalt(II) acetate (B1210297) tetrahydrate, a readily available and versatile transition metal salt, has emerged as a powerful catalyst in a diverse range of organic transformations. Its efficacy in facilitating oxidation, cross-coupling, polymerization, and esterification reactions makes it a valuable tool for synthetic chemists in academia and industry. This document provides detailed application notes and experimental protocols for key synthetic methods employing cobalt(II) acetate tetrahydrate as a catalyst.
Aerobic Oxidation of Aromatic Hydrocarbons
Cobalt(II) acetate, particularly in combination with a bromide source, is a highly effective catalyst for the aerobic oxidation of alkylaromatic compounds. This methodology is of significant industrial importance for the synthesis of aromatic aldehydes and carboxylic acids, which are key intermediates in the production of pharmaceuticals, polymers, and fine chemicals.
The catalytic cycle is believed to involve the formation of a cobalt(III) species, which acts as the primary oxidant. The bromide co-catalyst facilitates the generation of radical intermediates, accelerating the oxidation process.
Application Note: Selective Oxidation of Substituted Toluenes to Benzaldehydes
This protocol outlines a method for the selective oxidation of substituted toluenes to the corresponding benzaldehydes using a cobalt(II) acetate/sodium bromide catalytic system and a solid peroxygen source as the oxidant. This approach offers advantages in terms of selectivity and milder reaction conditions compared to traditional methods.[1]
Experimental Protocol: Oxidation of 4-tert-Butyltoluene (B18130)
Materials:
-
This compound (Co(OAc)₂·4H₂O)
-
Sodium bromide (NaBr)
-
4-tert-Butyltoluene
-
Sodium perborate (B1237305) monohydrate (PBS-1)
-
Glacial acetic acid
-
Anisole (B1667542) (internal standard)
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a condenser, add glacial acetic acid (50 g), 4-tert-butyltoluene (33 mmol), this compound (2 mmol), and sodium bromide (5 mmol).
-
Stir the mixture at 45 °C until all solids are dissolved.
-
Gradually add sodium perborate monohydrate (0.05 mol) to the reaction mixture over a period of 1 hour.
-
Maintain the reaction at 45 °C for 3 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Take an aliquot of the reaction mixture and add an appropriate amount of anisole as an internal standard.
-
Analyze the sample by Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the selectivity for the aldehyde and carboxylic acid products.
Data Presentation:
| Substrate | Oxidant | Product | Selectivity (%) |
| 4-tert-Butyltoluene | H₂O₂ | Aldehyde | 40.5 |
| Carboxylic acid | 20.5 | ||
| PBS-1 | Aldehyde | 75.6 | |
| 4-Methoxytoluene | H₂O₂ | Aldehyde | 45.0 |
| Carboxylic acid | 39.0 | ||
| PBS-1 | Aldehyde | 71.4 | |
| p-Xylene | H₂O₂ | Aldehyde | 52.9 |
| Carboxylic acid | 14.0 | ||
| PBS-1 | Aldehyde | 75.5 |
Data sourced from[1]
Experimental Workflow:
Caption: Workflow for the cobalt-catalyzed oxidation of substituted toluenes.
Suzuki-Miyaura Cross-Coupling Reactions
While palladium catalysts are dominant in Suzuki-Miyaura cross-coupling, cobalt-based systems have gained attention as a more economical and sustainable alternative. Cobalt(II) acetate, in conjunction with a suitable ligand, can effectively catalyze the coupling of aryl halides with arylboronic esters to form biaryl compounds.
Application Note: Cobalt-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides
This protocol describes a general procedure for the cobalt-catalyzed Suzuki-Miyaura cross-coupling of aryl halides with arylboronic esters. The use of a terpyridine ligand is crucial for the efficiency of the reaction.
Experimental Protocol: Synthesis of 4-Phenylpyridine
Materials:
-
This compound (Co(OAc)₂·4H₂O)
-
2,2':6',2''-Terpyridine (TP)
-
4-Bromopyridine (B75155) hydrochloride
-
Phenylboronic acid pinacol (B44631) ester (PhB(pin))
-
Potassium methoxide (B1231860) (KOMe)
-
Dodecane (B42187) (internal standard)
Procedure:
-
In a glovebox, to an oven-dried vial, add this compound (0.025 mmol, 5 mol%), 2,2':6',2''-terpyridine (0.025 mmol, 5 mol%), 4-bromopyridine hydrochloride (0.5 mmol), and phenylboronic acid pinacol ester (0.75 mmol).
-
Add 1,4-dioxane (2 mL) to the vial.
-
Add a solution of potassium methoxide in methanol (B129727) (1.0 M, 1.0 mL, 1.0 mmol).
-
Seal the vial and remove it from the glovebox.
-
Place the reaction vial in a preheated oil bath at 80 °C and stir for 12 hours.
-
After cooling to room temperature, add dodecane as an internal standard.
-
Dilute the mixture with ethyl acetate and filter through a short pad of silica (B1680970) gel.
-
Analyze the filtrate by GC to determine the yield of the product.
Data Presentation:
| Aryl Halide | Arylboronic Ester | Base | Yield (%) |
| 4-Bromotoluene | Phenylboronic acid pinacol ester | KOMe | 84 |
| 4-Bromoanisole | Phenylboronic acid pinacol ester | KOMe | 90 |
| 4-Bromobenzonitrile | Phenylboronic acid pinacol ester | KOMe | Moderate |
| 2-Bromotoluene | Phenylboronic acid pinacol ester | KOMe | 78 |
| 2-Bromonaphthalene | Phenylboronic acid pinacol ester | KOMe | 95 |
Representative yields based on similar cobalt-catalyzed systems.[2]
Catalytic Cycle:
Caption: Proposed catalytic cycle for cobalt-catalyzed Suzuki-Miyaura coupling.
Cobalt-Mediated Radical Polymerization (CMRP) of Vinyl Acetate
Cobalt complexes, including cobalt(II) acetate, are effective mediators for the controlled radical polymerization of vinyl monomers, such as vinyl acetate. CMRP allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity).
Application Note: Controlled Polymerization of Vinyl Acetate
This protocol details a general procedure for the cobalt-mediated radical polymerization of vinyl acetate initiated by a radical initiator. The cobalt species reversibly terminates the growing polymer chains, leading to a controlled polymerization process.
Experimental Protocol: Polymerization of Vinyl Acetate
Materials:
-
This compound (Co(OAc)₂·4H₂O)
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (V-65) or other suitable radical initiator
-
Vinyl acetate (freshly distilled)
-
Toluene (B28343) (or other suitable solvent)
-
Methanol
Procedure:
-
To a Schlenk flask, add this compound and the radical initiator.
-
Add freshly distilled vinyl acetate and toluene via syringe.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and determining the monomer conversion by gravimetry or ¹H NMR.
-
To quench the polymerization, cool the reaction mixture in an ice bath and expose it to air.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.
-
Collect the polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and dispersity (Đ).
Data Presentation:
| Initiator | [Monomer]:[Co]:[I] | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| V-65 | 200:1:10 | 4 | 55 | 15,000 | 1.35 |
| V-65 | 200:1:10 | 8 | 85 | 25,000 | 1.28 |
| AIBN | 200:1:10 | 6 | 62 | 18,500 | 1.40 |
| AIBN | 200:1:10 | 12 | 91 | 28,000 | 1.32 |
Illustrative data based on typical CMRP of vinyl acetate.
Polymerization Mechanism:
Caption: Mechanism of Cobalt-Mediated Radical Polymerization.
Esterification of Alcohols
Cobalt(II) salts can catalyze the direct esterification of alcohols with carboxylic acids. This method provides an alternative to traditional acid-catalyzed esterification, often proceeding under milder conditions. While cobalt(II) chloride is commonly cited, cobalt(II) acetate can also be employed in this transformation.
Application Note: Direct Acetylation of Alcohols with Acetic Acid
This protocol describes the cobalt(II)-catalyzed acetylation of various alcohols using acetic acid as both the acetylating agent and the solvent. The reaction is efficient for a wide range of primary and secondary alcohols.[3]
Experimental Protocol: Acetylation of Benzyl (B1604629) Alcohol
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (Note: Cobalt(II) acetate can be used as an alternative)
-
Benzyl alcohol
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask, add benzyl alcohol (10 mmol) and glacial acetic acid (10 mL).
-
Add cobalt(II) chloride hexahydrate (0.5 mmol, 5 mol%).
-
Reflux the reaction mixture with stirring for the time indicated in the data table.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure benzyl acetate.
Data Presentation:
| Alcohol | Time (h) | Yield (%) |
| Benzyl alcohol | 3 | 95 |
| 4-Methylbenzyl alcohol | 3 | 94 |
| 4-Methoxybenzyl alcohol | 3.5 | 92 |
| Cinnamyl alcohol | 2.5 | 96 |
| 1-Octanol | 5 | 90 |
| Cyclohexanol | 6 | 88 |
Data sourced from a study using CoCl₂·6H₂O.[3]
Reaction Scheme:
Caption: Cobalt-catalyzed esterification of an alcohol with acetic acid.
Disclaimer: The protocols provided are for informational purposes only and should be performed by trained professionals in a suitable laboratory setting with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and scales.
References
Application Note: Synthesis of Cobalt Oxides from Cobalt(II) Acetate Tetrahydrate
Abstract
This application note provides detailed protocols for the synthesis of cobalt oxides, specifically cobalt(II,III) oxide (Co₃O₄) and cobalt(II) oxide (CoO), from cobalt(II) acetate (B1210297) tetrahydrate. The primary method detailed is thermal decomposition, a straightforward and effective technique for producing these important nanomaterials. The choice of the final cobalt oxide phase is dictated by the furnace atmosphere—air for Co₃O₄ and an inert nitrogen atmosphere for CoO.[1][2][3] These protocols are designed for researchers in materials science, chemistry, and drug development, providing a reliable method for producing cobalt oxide nanoparticles for a variety of applications, including catalysis, energy storage, and biomedical research.
Introduction
Cobalt oxides are a class of transition metal oxides with diverse and technologically significant properties. Co₃O₄, a p-type semiconductor, is particularly noted for its applications in lithium-ion batteries, catalysis, and gas sensing.[4] CoO, an antiferromagnetic material, is also of interest for its catalytic and magnetic properties. The synthesis of these materials from common precursors is a key area of research. Cobalt(II) acetate tetrahydrate is an excellent precursor for the synthesis of cobalt oxides due to its non-toxic nature and the relative ease with which it decomposes to form the desired oxide phases.[5] This document outlines two specific protocols based on the thermal decomposition of this compound under controlled atmospheric conditions to yield either Co₃O₄ or CoO.
Experimental Overview
The synthesis of cobalt oxides from this compound via thermal decomposition is a process that involves heating the precursor to a specific temperature in a controlled atmosphere. The fundamental steps are outlined in the workflow diagram below. The initial phase involves the dehydration of the this compound, followed by the decomposition of the anhydrous salt into the corresponding cobalt oxide. The key variable that determines the final product is the presence or absence of oxygen in the furnace atmosphere.
Caption: Experimental workflow for the synthesis of Co₃O₄ and CoO.
Data Summary
The following table summarizes the key experimental parameters for the synthesis of Co₃O₄ and CoO from this compound via thermal decomposition.
| Parameter | Protocol 1: Co₃O₄ Synthesis | Protocol 2: CoO Synthesis | Reference |
| Precursor | This compound | This compound | [1] |
| Atmosphere | Air | Nitrogen (N₂) | [1] |
| Temperature | 400°C | 400°C | [1] |
| Final Product | Co₃O₄ (spinel structure) | CoO (rocksalt polymorph) | [1] |
Experimental Protocols
Protocol 1: Synthesis of Co₃O₄ Nanoparticles
This protocol describes the preparation of Co₃O₄ nanoparticles by thermal decomposition of this compound in an air atmosphere.
Materials:
-
This compound (Co(CH₃COO)₂·4H₂O)
-
Ceramic crucible
-
Tube furnace with atmospheric control
-
Spatula
Procedure:
-
Weigh a desired amount of this compound and place it into a ceramic crucible.
-
Place the crucible containing the precursor into the center of a tube furnace.
-
Ensure the furnace is open to the ambient air to maintain an air atmosphere.
-
Ramp the furnace temperature to 400°C at a heating rate of 10°C/min.
-
Hold the temperature at 400°C for 2 hours to ensure complete decomposition of the precursor.
-
After the hold time, turn off the furnace and allow it to cool down to room temperature naturally.
-
Once cooled, carefully remove the crucible from the furnace. The resulting black powder is Co₃O₄.
-
The synthesized Co₃O₄ nanoparticles can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal phase and scanning electron microscopy (SEM) to observe the morphology.
Protocol 2: Synthesis of CoO Nanoparticles
This protocol details the synthesis of CoO nanoparticles through the thermal decomposition of this compound in an inert nitrogen atmosphere.[1]
Materials:
-
This compound (Co(CH₃COO)₂·4H₂O)
-
Ceramic crucible
-
Tube furnace with atmospheric control
-
Nitrogen (N₂) gas supply
-
Spatula
Procedure:
-
Place a weighed amount of this compound into a ceramic crucible.
-
Position the crucible in the center of the tube furnace.
-
Seal the tube furnace and purge with nitrogen gas for at least 30 minutes to remove any residual air. Maintain a gentle flow of nitrogen throughout the heating and cooling process.
-
Increase the furnace temperature to 400°C with a heating ramp of 10°C/min.[1]
-
Maintain the temperature at 400°C for 2 hours to facilitate the complete decomposition to CoO.[1]
-
After the designated time, switch off the furnace and let it cool to room temperature under the continuous flow of nitrogen gas.
-
Once at room temperature, the nitrogen flow can be stopped, and the crucible containing the CoO powder can be retrieved.
-
Characterization of the resulting powder by XRD is recommended to confirm the formation of the CoO rocksalt phase. SEM can be used to analyze the particle morphology.
Characterization
The successful synthesis of the desired cobalt oxide phase should be confirmed through standard materials characterization techniques.
-
X-ray Diffraction (XRD): To identify the crystalline phase of the synthesized material. The diffraction patterns for Co₃O₄ and CoO are distinct and can be compared to standard reference patterns.
-
Scanning Electron Microscopy (SEM): To visualize the morphology and size of the synthesized nanoparticles.
-
Transmission Electron Microscopy (TEM): For higher resolution imaging of the nanoparticles, including their size, shape, and crystalline structure.
-
Thermogravimetric Analysis (TGA): Can be used to study the decomposition process of the this compound precursor.[1]
Safety Precautions
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The thermal decomposition should be carried out in a well-ventilated area or under a fume hood.
-
Handling of nanoparticles should be done with care to avoid inhalation.
-
The furnace operates at high temperatures and should be handled with appropriate caution to prevent burns.
This application note provides a foundation for the synthesis of cobalt oxide nanoparticles. Researchers may need to adjust parameters such as temperature, time, and gas flow rate to achieve specific nanoparticle sizes and morphologies for their particular applications.
References
Application Notes and Protocols for the Synthesis of Cobalt-Based Metal-Organic Frameworks Using Cobalt(II) Acetate Tetrahydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of cobalt-containing Metal-Organic Frameworks (MOFs) utilizing cobalt(II) acetate (B1210297) tetrahydrate as a metal precursor. This document includes detailed experimental protocols, quantitative data on synthesized materials, and insights into their potential applications in drug delivery.
Introduction to Cobalt-Based MOFs
Metal-Organic Frameworks are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Cobalt-based MOFs have garnered significant interest due to their diverse structures, high porosity, and potential applications in catalysis, gas storage, and biomedicine. The choice of the metal precursor is crucial in MOF synthesis, influencing the final structure and properties of the material. Cobalt(II) acetate tetrahydrate is a commonly available and reactive cobalt source suitable for the synthesis of various cobalt-containing MOFs.
Data Presentation
The following table summarizes key quantitative data for cobalt-based MOFs synthesized using this compound. This data is essential for researchers to compare the properties of different MOFs and select appropriate materials for their specific applications.
| MOF Name | Organic Linker | Synthesis Method | Yield (%) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| MOF-2 | Trimesic acid | Microwave-assisted ball milling | 56.7 | 22.6 | 0.08 | 13.8 | [1][2] |
| MOF-4 | Terephthalic acid | Microwave-assisted ball milling | 44.7 | - | - | - | [2] |
Note: The BET surface area, pore volume, and pore size data for MOF-2 were obtained from a study utilizing ultrasonic-assisted ball milling with the same precursors[1].
Experimental Protocols
This section provides detailed methodologies for the synthesis of cobalt-based MOFs using this compound.
Protocol 1: Synthesis of MOF-2 (Cobalt-Trimesic Acid MOF)
This protocol is based on a microwave-assisted ball milling method.
Materials:
-
This compound (Co(CH₃COO)₂·4H₂O)
-
Trimesic acid (1,3,5-benzenetricarboxylic acid)
-
Deionized water
-
Stainless steel balls
-
Microwave-assisted ball mill
-
Beaker and magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a typical synthesis, combine trimesic acid (5.0076 g, 0.0238 mol) and this compound (3.9533 g, 0.0159 mol) in a milling vessel.[2]
-
Add a stainless steel ball (450 g) and 700 mL of deionized water to the vessel.[2]
-
Conduct the microwave-assisted ball milling reaction. The reaction is accompanied by a color change to light red and the evolution of a sour gas.[2]
-
After the reaction is complete, filter the solid product and wash it thoroughly with deionized water.
-
Transfer the filtered solid to a beaker containing ethanol and stir for 3 hours using a magnetic stirrer to remove any unreacted precursors.[2]
-
Filter the precipitate under suction and dry it to obtain the final product, a light red solid.[2]
-
The reported yield for this method is 56.7%.[2]
Protocol 2: Synthesis of MOF-4 (Cobalt-Terephthalic Acid MOF)
This protocol also utilizes a microwave-assisted ball milling method.
Materials:
-
This compound (Co(CH₃COO)₂·4H₂O)
-
Terephthalic acid
-
Deionized water
-
Ethanol
-
Stainless steel balls
-
Microwave-assisted ball mill
-
Beaker and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Combine terephthalic acid (5.0135 g, 0.0302 mol) and this compound (7.6097 g, 0.0306 mol) in a milling vessel.[2]
-
Add a stainless steel ball (630 g) and 700 mL of deionized water to the vessel.[2]
-
Perform the microwave-assisted ball milling reaction. A color change to damask and the evolution of a sour gas will be observed.[2]
-
Filter the resulting solid and wash it extensively with deionized water.
-
Resuspend the solid in ethanol and stir for 3 hours to ensure the removal of impurities.[2]
-
Collect the product by filtration and dry it. The final product is a light red solid.[2]
-
The reported yield for this synthesis is 44.7%.[2]
Applications in Drug Development
Cobalt-based MOFs are promising candidates for drug delivery applications due to their high porosity, tunable pore sizes, and the potential for surface functionalization. While specific drug loading and release data for MOFs synthesized directly from this compound are not extensively reported, the general principles and potential are highlighted by studies on similar cobalt-containing MOFs.
Key Advantages of Cobalt-Based MOFs in Drug Delivery:
-
High Drug Loading Capacity: The porous nature of MOFs allows for the encapsulation of significant amounts of therapeutic agents.
-
Controlled Release: The release of drugs from the MOF framework can be controlled by various factors, including pH, temperature, and the nature of the drug-framework interactions.
-
Biocompatibility: Many MOFs are synthesized from biocompatible metal ions and organic linkers, which is a crucial requirement for in vivo applications.
Example of Drug Delivery Application (Cobalt-Nickel MOF):
A study on cobalt-nickel metal-organic frameworks (CNMs), although not synthesized from this compound, demonstrated their potential in cancer therapy. These MOFs were loaded with a combination of cisplatin, doxorubicin, and 5-fluorouracil (B62378) for the treatment of triple-negative breast cancer. The key findings included:
-
High Drug Loading Efficiency: The CNMs exhibited an impressive drug loading capacity of 95.44 ± 4.05%.
-
Sustained Release: The loaded drugs were released in a sustained manner over 96 hours.
-
Enhanced Therapeutic Efficacy: The multidrug-loaded CNMs showed potent cytotoxicity against breast cancer cells, with a significantly lower IC50 concentration compared to the individual drugs.
-
Mechanism of Action: The drug-loaded CNMs were found to induce necrosis and late apoptosis in cancer cells and inhibit tumor angiogenesis by downregulating key pro-angiogenic factors such as VEGFA, FGF2, and ANG1.
This example underscores the potential of cobalt-containing MOFs as effective multidrug delivery platforms for cancer treatment. Further research is needed to explore the drug loading and release characteristics of MOFs synthesized specifically from this compound.
Visualizations
Experimental Workflow for MOF Synthesis
Caption: A generalized workflow for the synthesis of Metal-Organic Frameworks.
Potential Signaling Pathway in Cancer Therapy
Caption: A proposed anti-angiogenic mechanism of action for drug-loaded cobalt-containing MOFs in cancer therapy.
References
Green Synthesis of Cobalt Nanoparticles: Application Notes and Protocols for Researchers
Harnessing the power of nature, this document provides detailed application notes and protocols for the eco-friendly synthesis of cobalt nanoparticles using various plant extracts and cobalt acetate (B1210297) as a precursor. This green chemistry approach offers a cost-effective, non-toxic, and sustainable alternative to conventional synthesis methods, paving the way for advancements in drug development, catalysis, and biomedical applications.
The synthesis of cobalt nanoparticles (CoNPs) through green methods leverages the rich phytochemical content of plant extracts.[1] Biomolecules such as flavonoids, terpenoids, polyphenols, and alkaloids, naturally present in plants, act as potent reducing and capping agents, facilitating the conversion of cobalt ions into stable nanoparticles.[1][2] This methodology eliminates the need for hazardous chemicals and harsh reaction conditions, aligning with the principles of sustainable science.[3]
Experimental Protocols
This section outlines the detailed methodologies for the green synthesis of cobalt nanoparticles, from the preparation of plant extracts to the characterization of the resulting nanoparticles.
Preparation of Plant Extract
A variety of plant extracts can be utilized for the green synthesis of CoNPs. The general procedure for preparing the aqueous extract is as follows:
-
Plant Material Collection and Preparation: Fresh, healthy plant parts (leaves, flowers, peels, etc.) are collected and thoroughly washed with distilled water to remove any contaminants.[4][5] The plant material is then shade-dried for several days to remove moisture and subsequently ground into a fine powder.[3][5]
-
Aqueous Extraction: 10-30 grams of the fine plant powder are added to 100-250 mL of double-distilled water in an Erlenmeyer flask.[3][4] The mixture is boiled for 15-30 minutes.[3] After cooling to room temperature, the extract is filtered using Whatman No. 1 filter paper to obtain a clear aqueous solution.[3] The filtrate is stored at 4°C for further use.
Synthesis of Cobalt Nanoparticles
The synthesis process involves the reduction of a cobalt salt precursor by the plant extract. While cobalt acetate is the focus, other precursors like cobalt chloride and cobalt nitrate (B79036) have also been used.[6][7]
-
Precursor Solution Preparation: Prepare a stock solution of cobalt acetate (or an alternative cobalt salt) with a concentration typically ranging from 1 mM to 0.02 M in double-distilled water.[3][6]
-
Reaction Mixture: In a clean flask, add a specific volume of the plant extract to the cobalt acetate solution. The ratio of plant extract to cobalt solution is a critical parameter and can vary (e.g., 1:1, 1:2 v/v).[3][4]
-
Reaction Conditions: The mixture is continuously stirred using a magnetic stirrer at room temperature or heated to a specific temperature (e.g., 80°C) for a defined period (e.g., 2.5 hours) to facilitate the reduction process.[6]
-
Observation of Nanoparticle Formation: The formation of cobalt nanoparticles is often indicated by a visible color change in the reaction mixture.[4] For instance, a change to a dark bluish color can signify the synthesis of CoNPs.[4]
-
Purification: The synthesized nanoparticles are separated from the reaction mixture by centrifugation at high speeds (e.g., 5000 rpm for 45 minutes).[6] The resulting pellet is washed multiple times with distilled water and ethanol (B145695) to remove any unreacted precursors and biomolecules.[2] The purified nanoparticles are then dried in a hot air oven or incubator at around 50°C.[6]
Characterization of Cobalt Nanoparticles
A suite of analytical techniques is employed to characterize the synthesized CoNPs, confirming their formation, size, shape, and composition.
-
UV-Visible (UV-Vis) Spectroscopy: This is the primary technique to confirm the formation of CoNPs. The appearance of a characteristic surface plasmon resonance (SPR) peak in the UV-Vis spectrum, typically in the range of 200-800 nm, indicates the presence of nanoparticles.[2][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups of the biomolecules present in the plant extract that are responsible for the reduction and capping of the cobalt nanoparticles.[5][6]
-
X-ray Diffraction (XRD): XRD is employed to determine the crystalline nature and average crystallite size of the synthesized CoNPs. The Debye-Scherrer equation is used to calculate the particle size from the XRD pattern.[4][6]
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray (EDX) Spectroscopy: SEM provides information about the morphology (shape and surface features) of the nanoparticles.[4][5] Coupled with EDX, it confirms the elemental composition of the synthesized material, ensuring the presence of cobalt.[4][6]
-
Dynamic Light Scattering (DLS) and Zeta Potential: DLS is used to determine the size distribution of the nanoparticles in a colloidal suspension.[2] Zeta potential measurements provide an indication of the surface charge and stability of the nanoparticles in the solution.[8]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data from various studies on the green synthesis of cobalt and cobalt oxide nanoparticles, offering a comparative perspective on the influence of different plant extracts on the resulting nanoparticle characteristics.
Table 1: Synthesis Parameters and Nanoparticle Size
| Plant Extract | Precursor | Average Nanoparticle Size (nm) | Morphology | Reference |
| Butea monosperma (flower) | Cobalt Salt | 10-20 | Uniform and stable | [5] |
| Allium sativum & Allium cepa (peels) | Cobalt Nitrate | Not specified | Not specified | [6] |
| Camellia sinensis | Cobalt Nitrate Hexahydrate | 21-72 | Highly uniform shape | [7] |
| Catharanthus roseus | Cobalt Acetate Tetrahydrate | 27.08 | Not specified | [9] |
| Cymbopogan citratus | Cobalt Salt | 22.77 | Not specified | [10] |
| Ficus religiosa | Cobalt Salt | 120 | Agglomerated | [11] |
Table 2: Characterization and Bioactivity Data
| Plant Extract | UV-Vis Peak (nm) | Antioxidant Activity (DPPH Assay) | Antimicrobial Activity | Reference |
| Ocimum sanctum | 646 | - | Effective against Pseudomonas aeruginosa and Escherichia coli | [4] |
| Millettia pinnata (leaf) | ~272 | 80.38% inhibition at 60 µL | - | [12] |
| Butea monosperma (flower) | ~400-500 | 82.53% inhibition at 60 µL | Significant against Gram-positive and Gram-negative bacteria | [5][12] |
| Madhuca indica (flower) | ~320 | 87.67% inhibition at 60 µL | - | [12] |
| Catharanthus roseus | - | 79.19% scavenging at 1000 µg/ml | Greater inhibition against Gram-negative bacteria | [9] |
Mandatory Visualizations
The following diagrams illustrate the key workflows and conceptual frameworks involved in the green synthesis of cobalt nanoparticles.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. benchchem.com [benchchem.com]
- 4. ijcps.org [ijcps.org]
- 5. texilajournal.com [texilajournal.com]
- 6. Biosynthesis and characterization of cobalt nanoparticles using combination of different plants and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An Assessment of the In Vitro Antioxidant Activity of Cobalt Nanoparticles Synthesized From Millettia pinnata, Butea monosperma, and Madhuca indica Extracts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cobalt(II) Acetate Tetrahydrate for Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cobalt(II) acetate (B1210297) tetrahydrate as a precursor for the synthesis of cobalt-containing thin films. This document details various deposition techniques, including sol-gel, chemical vapor deposition (CVD), spray pyrolysis, and chemical bath deposition. The information is intended to guide researchers in the fabrication of high-quality thin films for a multitude of applications, such as catalysis, energy storage, sensors, and electrochromic devices.
Overview of Deposition Techniques
Cobalt(II) acetate tetrahydrate, Co(CH₃COO)₂·4H₂O, is a versatile and cost-effective precursor for depositing cobalt oxide and other cobalt-containing thin films.[1] Its solubility in water and various alcohols makes it suitable for a range of solution-based deposition methods. The choice of deposition technique significantly influences the resulting film's properties, including crystallinity, morphology, and thickness.
A general workflow for thin film deposition using this compound typically involves the preparation of a precursor solution, the deposition of this solution onto a substrate, and a final heat treatment (annealing) to form the desired cobalt oxide phase.
Caption: General workflow for thin film deposition.
Sol-Gel Method
The sol-gel process is a wet-chemical technique that allows for excellent control over the microstructure and purity of the resulting thin films at relatively low processing temperatures.[2][3] It involves the hydrolysis and polycondensation of molecular precursors to form a colloidal suspension (sol), which is then deposited onto a substrate and converted into a gel.
Quantitative Data
| Parameter | Value | Reference |
| Precursor Concentration | 0.1 M | [2] |
| Solvent | Methanol (B129727) | [4] |
| Stirring Temperature | 60°C | [4] |
| Stirring Time | 1 hour | [4] |
| Withdrawal Speed (Dip Coating) | 5 cm/min | [2] |
| Annealing Temperature | 400°C - 700°C | [4] |
| Resulting Phase | Co₃O₄ (spinel) | [4] |
| Crystallite Size | 26 nm (average) | [1] |
| Optical Band Gap | 2.07 eV to 2.58 eV | [4] |
| Electrical Conductivity | 10⁻⁴ to 10⁻² (Ω·cm)⁻¹ | [4] |
Experimental Protocols
Protocol 1: Spin Coating
This protocol is adapted from the work of Patil et al. (2012).[4]
-
Precursor Solution Preparation: a. Dissolve this compound in methanol to a concentration of 0.1 M.[2] b. Stir the solution vigorously at 60°C for 1 hour to ensure complete dissolution and the formation of a homogeneous light pink sol.[2][4]
-
Substrate Preparation: a. Clean glass substrates by sonicating them in acetone, isopropanol, and deionized water for 15 minutes each.[3] b. Dry the substrates with a stream of nitrogen gas.[3]
-
Film Deposition: a. Place the cleaned substrate on the spin coater. b. Dispense a few drops of the sol onto the substrate. c. Spin the substrate at a desired speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to obtain a uniform film.
-
Annealing: a. Dry the coated film in air at 100°C for 10 minutes to evaporate the solvent. b. Anneal the film in a furnace at a temperature between 400°C and 700°C for 1 hour in ambient air to obtain crystalline Co₃O₄.[4]
Caption: Sol-gel spin coating workflow.
Protocol 2: Dip Coating
-
Precursor Solution Preparation: Follow step 1 from Protocol 1.
-
Substrate Preparation: Follow step 2 from Protocol 1.
-
Film Deposition: a. Immerse a cleaned substrate into the prepared sol. b. Withdraw the substrate from the sol at a constant speed (e.g., 5 cm/min).[2] The film thickness can be controlled by the withdrawal speed and the viscosity of the sol.[2]
-
Annealing: Follow step 4 from Protocol 1.
Chemical Vapor Deposition (CVD)
CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. Cobalt(II) acetate can be used in CVD, though it is less common than other cobalt precursors.
Quantitative Data
| Parameter | Value | Reference |
| Precursor | Cobaltous Acetate | [5][6] |
| Reaction Temperature | 300°C | [5][6] |
| Carrier Gas | Nitrogen | [6] |
| Reactant Gas | Hydrogen | [6] |
| H₂ Flow Rate | 300-1000 cm³/min | [6] |
| Resulting Film | [7]-oriented polycrystalline Cobalt | [5][6] |
Experimental Protocol: Atmospheric Pressure Mist CVD
This protocol is based on the work by Ito et al. for the deposition of cobalt oxide thin films.[8]
-
Precursor Solution Preparation: a. Prepare a 0.05 M solution of this compound dissolved in a 7:3 mixture of deionized water and acetic acid.[8]
-
Deposition: a. Atomize the precursor solution using ultrasonic transducers (e.g., at 2.4 MHz) to create a mist.[8] b. Transport the mist into a reaction furnace using a carrier gas (e.g., nitrogen or oxygen) at a flow rate of 2 L/min.[8] c. Maintain the substrate temperature between 450-500°C during the 60-minute deposition.[8]
-
Post-Deposition: a. The as-deposited films can be annealed in different atmospheres to control the cobalt oxide phase (CoO or Co₃O₄).[8] For instance, annealing in an oxygen-rich atmosphere promotes the formation of Co₃O₄.[8]
Caption: Mist CVD experimental workflow.
Other Deposition Techniques
Spray Pyrolysis
Spray pyrolysis is a cost-effective technique where a thin film is deposited by spraying a solution onto a heated surface.
Representative Protocol:
-
Precursor Solution: Prepare a solution of this compound in a suitable solvent (e.g., water, ethanol, or a mixture).
-
Deposition: Heat the substrate to a desired temperature (typically 300-500°C). Spray the precursor solution onto the heated substrate using an atomizer. The droplets undergo evaporation and decomposition on the hot surface to form the cobalt oxide film.
-
Annealing: The as-deposited films can be subsequently annealed to improve crystallinity.
Chemical Bath Deposition (CBD)
CBD is a simple and convenient method for depositing thin films from a solution.
Representative Protocol:
-
Bath Solution: Prepare an aqueous solution containing cobalt(II) acetate, a complexing agent (e.g., ammonia), and a pH adjuster.
-
Deposition: Immerse a cleaned substrate vertically into the solution. The deposition occurs as a result of a controlled chemical reaction in the bath. The bath temperature and deposition time are critical parameters.
-
Post-Treatment: The deposited films are typically rinsed with deionized water and annealed to form the desired cobalt oxide phase. For instance, layered cobalt carbonate hydroxide (B78521) can be first deposited and then transformed into Co₃O₄ through pyrolysis.[9]
Applications of Cobalt Oxide Thin Films
Thin films of cobalt oxides, particularly Co₃O₄, exhibit a wide range of functional properties making them suitable for various applications:
-
Catalysis: As efficient catalysts for various reactions, including oxidation of CO and hydrocarbons, and oxygen evolution reaction.[10][11]
-
Energy Storage: As electrode materials in lithium-ion batteries and supercapacitors.
-
Gas Sensors: For the detection of various gases due to changes in their electrical resistance upon gas adsorption.
-
Electrochromic Devices: In smart windows, where their optical properties can be reversibly changed by an applied voltage.
-
Solar Energy Absorption: As selective absorbers in solar thermal collectors.
The choice of deposition technique and the specific process parameters allow for the tuning of the thin film properties to meet the demands of these diverse applications.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 4. Synthesis and Characterization of Co3O4 Thin Film [scirp.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
Application of Cobalt(II) Acetate Tetrahydrate in Electrochemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cobalt(II) acetate (B1210297) tetrahydrate, a readily available and water-soluble cobalt salt, serves as a versatile precursor and component in various electrochemical applications. Its utility spans from the synthesis of high-performance electrode materials for energy storage and conversion to the formulation of electroplating baths for protective and functional coatings. This document provides detailed application notes and experimental protocols for the use of cobalt(II) acetate tetrahydrate in the synthesis of cobalt oxide (Co₃O₄) nanoparticles for supercapacitors, the preparation of cobalt-based electrocatalysts for the Oxygen Evolution Reaction (OER), and in cobalt electroplating processes.
Synthesis of Cobalt Oxide (Co₃O₄) Nanoparticles for Supercapacitor Electrodes
This compound is a common starting material for the synthesis of cobalt oxide nanoparticles, which are promising electrode materials for supercapacitors due to their high theoretical specific capacitance. Two common synthesis methods are detailed below.
Hydrothermal Synthesis Protocol
This method yields cobalt oxide nanostructures with controlled morphology.
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in deionized water to form a homogeneous solution. In a separate beaker, dissolve a precipitating agent, such as urea (B33335) or ammonia, in deionized water.
-
Hydrothermal Reaction: Mix the cobalt acetate solution and the precipitating agent solution in a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a temperature between 120°C and 180°C for a duration of 6 to 24 hours.
-
Cooling and Washing: Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by centrifugation or filtration. Wash the product repeatedly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in an oven at 60-80°C for 12 hours to obtain the cobalt-containing precursor powder.
-
Calcination: Calcine the dried powder in a muffle furnace at a temperature ranging from 300°C to 500°C for 2 to 4 hours in an air atmosphere to obtain the final Co₃O₄ nanoparticles.[1]
Workflow for Hydrothermal Synthesis of Co₃O₄ Nanoparticles
Caption: Hydrothermal synthesis of Co₃O₄ nanoparticles.
Co-precipitation Synthesis Protocol
This method is a simpler and more scalable approach for producing cobalt oxide nanoparticles.
Experimental Protocol:
-
Precursor Solution Preparation: Dissolve this compound in deionized water to create a solution with a specific concentration (e.g., 0.1 M).
-
Precipitation: While vigorously stirring, slowly add a precipitating agent solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise into the cobalt acetate solution. Continue stirring for a set period (e.g., 1-2 hours) to ensure complete precipitation of cobalt hydroxide.
-
Washing and Separation: Collect the precipitate by centrifugation or filtration. Wash the precipitate multiple times with deionized water until the pH of the supernatant is neutral, followed by washing with ethanol.
-
Drying: Dry the washed precipitate in an oven at 60-80°C overnight.
-
Calcination: Calcine the dried cobalt hydroxide precursor in a furnace at a temperature between 300°C and 500°C for 2-4 hours in air to yield Co₃O₄ nanoparticles.
Caption: General workflow for cobalt electroplating.
Typical Cobalt Electroplating Bath Compositions and Operating Parameters
| Component | Concentration Range | Purpose |
| This compound | 50 - 300 g/L | Source of cobalt ions |
| Boric Acid | 25 - 45 g/L | pH buffer, improves deposit quality |
| Sodium Chloride | 10 - 30 g/L | Increases conductivity |
| Wetting Agent (e.g., Sodium Lauryl Sulfate) | 0.05 - 0.2 g/L | Prevents pitting |
| Brightener (e.g., Saccharin) | 1 - 5 g/L | Produces bright deposits |
| Operating Parameter | Value | |
| pH | 3.5 - 5.5 | |
| Temperature | 40 - 60 °C | |
| Current Density | 2 - 10 A/dm² |
Disclaimer: The protocols and data provided are for informational purposes and should be adapted and optimized for specific experimental conditions and safety protocols should be strictly followed.
References
Application Notes and Protocols: The Role of Cobalt(II) Acetate Tetrahydrate in Textile Dyeing
Introduction
Cobalt(II) acetate (B1210297) tetrahydrate, Co(CH₃COO)₂·4H₂O, is a pinkish-red crystalline solid soluble in water and alcohol.[1] While not employed as a direct dyeing agent, it serves a critical function in the textile industry in two primary capacities: as a metallic precursor for the synthesis of robust metal-complex dyes and as a mordant to enhance dye fixation on various fibers.[2][3] Metal-complex dyes, particularly those involving cobalt, are renowned for their superior wash and light fastness properties, making them suitable for high-performance applications on protein fibers like wool and silk, as well as on polyamides.[4][5] This document provides detailed application notes and protocols for researchers and industry professionals on the utilization of Cobalt(II) acetate tetrahydrate in these processes.
Application Note 1: Synthesis of 1:2 Cobalt-Complex Azo Dyes
Principle
This compound serves as the cobalt source for synthesizing pre-metallized dyes. In this process, two molecules of a suitable dye ligand, typically a monoazo dye with ortho-positioned hydroxyl or amino groups, coordinate with a single cobalt atom.[2][5] The Cobalt(II) is oxidized to Cobalt(III) during the complexation, forming a stable 1:2 metal-dye complex.[2] This complexation significantly increases the molecular size and alters the electronic properties of the chromophore, leading to enhanced fastness properties.[1][4] The resulting dye is then purified and can be applied to fibers from a neutral or slightly acidic bath.[6]
Experimental Protocol: Generalized Synthesis of a 1:2 Cobalt-Azo Dye Complex
This protocol describes a general two-step process: (1) synthesis of a simple o,o'-dihydroxyazo dye ligand, and (2) complexation with this compound.
Materials:
-
Aniline derivative (e.g., 2-aminophenol)
-
Coupling agent (e.g., β-naphthol)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH)
-
This compound (Co(C₂H₃O₂)₂·4H₂O)
-
Chloroform
-
Sodium Acetate
Procedure:
Part A: Synthesis of Azo Dye Ligand (Diazotization & Coupling)
-
Diazotization: Dissolve 0.1 mol of 2-aminophenol (B121084) in a mixture of 30 mL concentrated HCl and 100 mL of water. Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of 0.1 mol Sodium Nitrite (NaNO₂) dropwise, keeping the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling: In a separate beaker, dissolve 0.1 mol of β-naphthol in a 10% NaOH solution at 0-5°C.
-
Slowly add the cold diazonium salt solution to the β-naphthol solution with constant stirring. Maintain the temperature below 5°C and the pH between 8-10.
-
Continue stirring for 1-2 hours until coupling is complete, indicated by the absence of diazonium salt (spot test with H-acid solution).
-
Acidify the mixture to precipitate the azo dye. Filter the solid dye, wash thoroughly with cold water until neutral, and dry.
Part B: Synthesis of the 1:2 Cobalt-Complex Dye
-
Dissolve 2 mmol of the synthesized azo dye ligand in a 1:1 (v/v) methanol-chloroform solvent mixture.
-
In a separate flask, dissolve 1 mmol of this compound in 10 mL of methanol.
-
Add the cobalt acetate solution to the dye ligand solution.
-
Heat the mixture to reflux for 2-3 hours. During this process, the Co(II) is oxidized to Co(III), forming the complex.[2]
-
Allow the solution to cool to room temperature. The precipitated cobalt-complex dye will form.
-
Filter the precipitate, wash with a small amount of cold methanol to remove unreacted starting materials, and dry under vacuum.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of a 1:2 cobalt-complex azo dye.
Application Note 2: Use of this compound as a Mordant
Principle
A mordant is a metallic salt that acts as a fixing agent, forming a coordination complex between the dye molecule and the textile fiber.[7] This process enhances the affinity of the dye for the fiber, significantly improving wash and light fastness properties.[8][9] Cobalt(II) acetate can be used as a mordant, especially for protein fibers like wool, which contain amino and carboxyl groups that can coordinate with the cobalt ion. The mordanting process can be performed before dyeing (pre-mordanting), during dyeing (meta-mordanting), or after dyeing (post-mordanting).[8] The pre-mordanting technique is detailed below.
Experimental Protocol: Pre-Mordanting of Wool Yarn with Cobalt(II) Acetate
This protocol describes the pre-mordanting of wool fibers before dyeing with a suitable dye (e.g., a natural dye like madder or a mordant-class synthetic dye).
Materials:
-
Scoured wool yarn (100 g)
-
This compound
-
Acetic Acid (optional, for pH adjustment)
-
Dyeing vessel (stainless steel or unchipped enamel)
-
Heating source (hot plate)
-
Selected dyestuff (e.g., madder extract)
Procedure:
-
Preparation: Weigh the dry wool yarn. This is the Weight of Fiber (WOF). All subsequent calculations will be based on this weight. Thoroughly wet the yarn in lukewarm water.
-
Mordant Bath Preparation: Fill a dyeing vessel with enough water to allow the yarn to move freely (e.g., a 20:1 liquor ratio, 20 mL water per 1 g of fiber).
-
Weigh this compound corresponding to 2-4% WOF. Dissolve it completely in a small amount of hot water and then add it to the main mordant bath. Stir well.
-
Mordanting: Introduce the pre-wetted wool yarn into the mordant bath.
-
Slowly heat the bath to a gentle simmer (around 85-90°C). Do not boil, as this can damage the wool fibers.
-
Maintain this temperature for 45-60 minutes, stirring gently every 10-15 minutes to ensure even uptake of the mordant.
-
Cooling & Rinsing: Allow the mordant bath to cool down completely. Remove the yarn, gently squeeze out the excess liquid, and rinse thoroughly in lukewarm water.
-
Dyeing: The mordanted yarn is now ready for dyeing. Prepare a separate dyebath according to the instructions for the chosen dyestuff. Immerse the mordanted yarn and proceed with the dyeing protocol.
-
After dyeing, rinse the yarn until the water runs clear and allow it to dry away from direct sunlight.
Visualization of Mordanting & Dyeing Workflow
Caption: Pre-mordanting workflow using Cobalt(II) acetate on wool fiber.
Data Presentation: Performance of Cobalt-Complex Dyes
The primary advantage of using cobalt in dyes is the exceptional fastness achieved. The data below is representative of typical performance for 1:2 metal-complex dyes on wool fabric, evaluated according to International Organization for Standardization (ISO) methods.
Table 1: Representative Fastness Properties of 1:2 Metal-Complex Dyes on Wool
| Fastness Test | ISO Standard | Rating (1-5 Scale¹) | Rating (1-8 Scale²) | Performance Description |
| Washing Fastness | ISO 105-C06[10] | 4-5 | - | Excellent resistance to color loss and staining during laundering.[11] |
| Rubbing Fastness (Dry) | ISO 105-X12[12] | 4-5 | - | Very good to excellent resistance to color transfer upon rubbing. |
| Rubbing Fastness (Wet) | ISO 105-X12[12] | 4 | - | Good resistance to color transfer when wet. |
| Perspiration Fastness | ISO 105-E04 | 4-5 | - | Excellent stability when exposed to acidic and alkaline perspiration. |
| Light Fastness | ISO 105-B02[13] | - | 6-7 | Very high resistance to fading upon exposure to light.[14] |
¹ For washing and rubbing, the Grey Scale rating ranges from 1 (Poor) to 5 (Excellent). ² For light fastness, the Blue Wool scale rating ranges from 1 (Very Poor) to 8 (Maximum Fastness).
Mechanism of Dye-Fiber Interaction
The high fastness of cobalt-complex dyes on protein fibers like wool is due to the formation of strong, stable bonds between the dye complex and the fiber's polymer chains. Wool keratin (B1170402) contains various functional groups, including protonated amino groups (-NH₃⁺) and carboxyl groups (-COO⁻).
The large, relatively non-polar metal-complex dye molecule is held within the fiber through a combination of forces:
-
Coordinate Bonds: The central cobalt ion in the dye complex can form coordinate bonds with available donor groups within the wool fiber, such as the nitrogen of amino groups or the oxygen of carboxyl groups.
-
Ionic Interactions (Salt Linkages): Anionic groups on the dye molecule, such as sulfonate groups (-SO₃⁻), form strong ionic bonds with the cationic protonated amino groups (-NH₃⁺) present in the wool fiber under acidic dyeing conditions.[4][6]
-
Van der Waals Forces: The large size and aromatic nature of the dye complex lead to significant hydrophobic interactions and Van der Waals forces with the non-polar regions of the wool fiber.
Visualization of Dye-Fiber Bonding
Caption: Bonding mechanism of a cobalt-complex dye to wool fiber.
Safety and Environmental Considerations
While cobalt-complex dyes offer excellent technical performance, cobalt is a heavy metal with associated environmental and health concerns. Effluents from the synthesis and dyeing processes must be treated to remove residual cobalt ions to comply with environmental regulations.[2] Modern dye manufacturing processes are optimized to ensure the cobalt is strongly bound within the dye complex, minimizing the presence of free metal ions in the final textile product.[2]
References
- 1. sdc.org.uk [sdc.org.uk]
- 2. ec.europa.eu [ec.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemcess.com [chemcess.com]
- 6. textilelearner.net [textilelearner.net]
- 7. themazi.com [themazi.com]
- 8. ajls.journals.unisel.edu.my [ajls.journals.unisel.edu.my]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 13. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Thermal Decomposition of Cobalt Acetate
These application notes provide a detailed protocol for the thermal decomposition of cobalt acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O), a common precursor for the synthesis of cobalt oxides. The methodologies outlined are intended for researchers and scientists in materials science and drug development who are interested in the controlled synthesis of cobalt-based nanomaterials.
Introduction
The thermal decomposition of cobalt acetate is a versatile method to produce various cobalt oxide phases, including CoO and Co₃O₄.[1][2] The final product is highly dependent on the experimental conditions, particularly the temperature and the composition of the atmosphere.[1][3] By carefully controlling these parameters, it is possible to selectively synthesize different polymorphs of cobalt monoxide or the spinel Co₃O₄.[1][2] This controlled synthesis is crucial for applications in catalysis, energy storage, and as gas sensors.[1]
Experimental Overview
The thermal decomposition of cobalt acetate tetrahydrate typically proceeds through several stages:
-
Dehydration: The initial heating stage involves the loss of water of hydration.[4][5]
-
Decomposition of Anhydrous Acetate: Further heating leads to the decomposition of the anhydrous cobalt acetate into intermediate species.[4][6]
-
Formation of Cobalt Oxides: At higher temperatures, the intermediate species decompose to form the final cobalt oxide product.[1][4]
The specific intermediate phases and final products are influenced by the surrounding atmosphere (e.g., inert like nitrogen or oxidizing like air).[1]
Data Presentation
The following tables summarize the key thermal events and resulting products for the decomposition of cobalt acetate tetrahydrate under different atmospheric conditions.
Table 1: Thermal Decomposition of Cobalt Acetate Tetrahydrate under Nitrogen Atmosphere
| Temperature Range (°C) | Event | Mass Loss (%) | Solid Product(s) | Gaseous Products |
| Room Temperature - 110 | Dehydration | ~28.9-30.4 | Co(CH₃COO)₂ | H₂O |
| 110 - 275 | Formation of Intermediate | ~11.95 | Co₃O(CH₃COO)₄ | Acetic Acid, Water |
| 275 - 400 | Decomposition to Cobalt(II) Oxide | ~19.2 (from anhydrous) | CoO (Zinc Blende, then Rocksalt) | Acetone, CO₂ |
Note: The mass loss percentages are approximate and can vary slightly based on experimental conditions.[1][7]
Table 2: Thermal Decomposition of Cobalt Acetate Tetrahydrate under Air Atmosphere
| Temperature Range (°C) | Event | Solid Product(s) |
| Room Temperature - 275 | Dehydration and Decomposition | Co₃O₄ (Spinel) |
In an air atmosphere, the decomposition can occur more abruptly, leading directly to the formation of Co₃O₄.[1]
Experimental Protocols
This section provides a detailed protocol for the thermal decomposition of cobalt acetate tetrahydrate using thermogravimetric analysis (TGA) coupled with product characterization.
Materials and Equipment:
-
Cobalt (II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O), AR grade
-
Thermogravimetric Analyzer (TGA)[7]
-
Tube furnace
-
Gas flow controllers (for N₂ and Air)
-
Crucibles (e.g., alumina)
-
X-ray Diffractometer (XRD) for phase identification[7]
-
Scanning Electron Microscope (SEM) for morphology analysis[2]
-
Fourier Transform Infrared (FTIR) Spectrometer for analysis of gaseous products[7]
Protocol for Thermal Decomposition under Nitrogen Atmosphere:
-
Sample Preparation: Weigh approximately 5.0 ± 0.2 mg of cobalt acetate tetrahydrate into an alumina (B75360) crucible.
-
TGA Setup:
-
Place the crucible in the TGA instrument.
-
Purge the system with high-purity nitrogen gas (≥99.999%) at a flow rate of 40 ml/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Set the heating rate to 10 °C/min.
-
Heat the sample from room temperature to a final temperature of 500 °C.
-
Continuously monitor the mass loss as a function of temperature.
-
-
Product Collection and Characterization:
-
To isolate specific phases, perform isothermal experiments in a tube furnace under a nitrogen atmosphere at the temperatures identified from the TGA curve (e.g., 330 °C for zinc-blende CoO and 400 °C for rocksalt CoO).[1]
-
After cooling to room temperature under nitrogen, collect the solid product.
-
Characterize the crystalline phase of the product using XRD.
-
Analyze the morphology and particle size of the product using SEM.
-
If coupled to an FTIR, analyze the evolved gases to identify decomposition byproducts.[7]
-
Protocol for Thermal Decomposition under Air Atmosphere:
-
Sample Preparation: Weigh approximately 5.0 ± 0.2 mg of cobalt acetate tetrahydrate into an alumina crucible.
-
TGA Setup:
-
Place the crucible in the TGA instrument.
-
Use a dry air atmosphere with a flow rate of 40 ml/min.
-
-
Thermal Program:
-
Set the heating rate to 10 °C/min.
-
Heat the sample from room temperature to a final temperature of 500 °C.
-
-
Product Collection and Characterization:
-
The final product, Co₃O₄, is expected to form at around 275 °C.[1] Isothermal treatment at this temperature can be performed in a tube furnace to yield a larger quantity of the material.
-
Characterize the collected solid product using XRD and SEM to confirm the phase and morphology.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to product analysis.
Decomposition Pathway under Nitrogen
Caption: Key phases in the thermal decomposition under a nitrogen atmosphere.
References
- 1. mdpi.com [mdpi.com]
- 2. docta.ucm.es [docta.ucm.es]
- 3. researchgate.net [researchgate.net]
- 4. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
Application Note: Cobalt(II) Acetate Tetrahydrate as a Versatile Precursor for High-Performance Battery Cathode Materials
Audience: Researchers, scientists, and materials development professionals.
Abstract: Cobalt(II) acetate (B1210297) tetrahydrate (Co(CH₃COO)₂·4H₂O) is a highly versatile and water-soluble cobalt source, making it an excellent precursor for the synthesis of various cobalt-based materials critical for energy storage applications.[1][2][3] Its utility extends from the straightforward thermal decomposition to produce cobalt oxides to more complex syntheses of advanced cathode materials like Lithium Cobalt Oxide (LiCoO₂) and Lithium Nickel Manganese Cobalt Oxides (NMC). This document provides detailed protocols for these synthesis methods, summarizes key quantitative data, and illustrates the experimental workflows.
Introduction to Cobalt(II) Acetate Tetrahydrate in Battery Synthesis
This compound is a moderately water-soluble crystalline solid that serves as a key starting material in the fabrication of positive electrodes for lithium-ion batteries.[2][4][5] Its primary advantages include high purity, consistent quality, and ease of use in various synthesis techniques such as sol-gel, hydrothermal, co-precipitation, and spray pyrolysis.[6][7][8] The acetate anion can also act as a chelating agent or fuel during calcination, influencing the morphology and properties of the final material. Upon heating, it decomposes to form cobalt oxides, which are themselves important in battery technology or serve as intermediates.[2][9]
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 6147-53-1 | [10][11] |
| Molecular Formula | C₄H₁₄CoO₈ (or Co(CH₃COO)₂·4H₂O) | [10] |
| Molecular Weight | 249.08 g/mol | [11] |
| Appearance | Pink-to-red crystalline solid | [3][11] |
| Solubility | Soluble in water and alcohol | [11] |
| Decomposition | Becomes anhydrous by 140°C; decomposes to oxide above 310°C | [3][11][12] |
Application: Synthesis of Cobalt Oxides (CoO and Co₃O₄)
Cobalt oxides are fundamental materials in electrochemistry. This compound can be thermally decomposed to yield different cobalt oxides depending on the atmosphere.[9][13] Under an inert nitrogen atmosphere, cobalt(II) oxide (CoO) is the primary product, while in the presence of air, cobalt(II,III) oxide (Co₃O₄) is formed.[9][14]
Experimental Protocol: Thermal Decomposition
-
Preparation: Place a known quantity of this compound powder in a ceramic crucible.
-
Decomposition: Transfer the crucible to a tube furnace.
-
Atmosphere Control:
-
For Co₃O₄: Heat the sample in a continuous flow of air.
-
For CoO: Purge the furnace with high-purity nitrogen gas and maintain an inert atmosphere throughout the process.
-
-
Heating Profile:
-
Heat to ~110-150°C to complete the dehydration of the precursor.[9][15]
-
Increase the temperature to 270-300°C. The exothermic decomposition of the acetate groups begins.[9][14]
-
Hold at the target temperature (330-400°C) to allow for the formation and crystallization of the desired oxide phase.[9][13]
-
-
Cooling & Collection: After the designated holding time, cool the furnace naturally to room temperature. The resulting powder (Co₃O₄ in air, CoO in N₂) can then be collected for analysis.
Quantitative Data: Thermal Decomposition Stages
| Atmosphere | Temperature Range (°C) | Process | Resulting Product(s) | Reference |
| Air | 70 - 175 °C | Dehydration | Anhydrous Cobalt Acetate | [9][14] |
| Air | > 175 - 270 °C | Exothermic Decomposition | Amorphous intermediates | [9][14] |
| Air | > 270 °C | Crystallization | Co₃O₄ (Spinel) | [9][14] |
| Nitrogen | ~110 °C | Dehydration | Anhydrous Cobalt Acetate | [9] |
| Nitrogen | 275 - 310 °C | Decomposition | Zn-blende CoO | [15] |
| Nitrogen | > 310 °C | Phase Transformation | Rocksalt CoO | [9][15] |
Workflow for Thermal Decomposition
Application: Synthesis of Lithium Cobalt Oxide (LiCoO₂) Cathode
LiCoO₂ (LCO) is a cornerstone cathode material in commercial lithium-ion batteries.[16] The sol-gel method is a popular synthesis route that allows for excellent stoichiometric control and homogeneous mixing of precursors at the atomic level.[7][17]
Experimental Protocol: Sol-Gel Synthesis of LiCoO₂
-
Precursor Solution:
-
Dissolve stoichiometric amounts of lithium acetate dihydrate and this compound in deionized water. A slight excess (e.g., 5-10%) of the lithium salt is often added to compensate for lithium loss during high-temperature calcination.[6][18]
-
Add a chelating agent, such as citric acid, to the solution.[7] The molar ratio of citric acid to total metal ions is typically 1:1.
-
-
Gel Formation: Heat the solution to approximately 80°C while stirring continuously.[7][17] Continue heating until the water evaporates and a viscous, transparent gel is formed.
-
Drying: Dry the gel in an oven at around 120°C to obtain a solid porous foam or powder.[17][19]
-
Calcination:
-
Cooling and Collection: Allow the furnace to cool to room temperature before collecting the final LiCoO₂ powder.
Quantitative Data: Performance of LCO from Acetate Precursors
| Synthesis Method | Precursors | Annealing/Calcination | Initial Discharge Capacity (0.1C) | Reference |
| Spray Pyrolysis | Lithium Acetate, Cobalt Acetate | 750 °C for 3 h | 136 mAh/g | [6] |
| Spray Pyrolysis | Lithium Nitrate (B79036), Cobalt Nitrate | 775 °C for 1 h | 179 mAh/g | [6] |
Note: While nitrate precursors showed higher initial capacity in this specific study, acetate precursors offer advantages in reduced toxicity and easier handling.[6]
Workflow for Sol-Gel Synthesis of LiCoO₂
Application: Synthesis of Li-Rich NMC Cathodes
Low-cobalt and nickel-rich NCM materials are sought after for next-generation batteries due to their high energy density and reduced cost.[20][21] this compound is used alongside nickel and manganese acetates in co-precipitation or hydrothermal methods to synthesize the precursor for these advanced cathodes.
Experimental Protocol: Urea-Based Hydrothermal Synthesis of NMC Precursor
This protocol is adapted for synthesizing a generic NMC precursor.
-
Precursor Solution: Dissolve stoichiometric amounts of nickel acetate tetrahydrate, this compound, and manganese acetate tetrahydrate in deionized water.[8][18]
-
Hydrothermal Reaction:
-
Transfer the mixed metal acetate solution to a Teflon-lined stainless-steel autoclave.
-
Add urea (B33335) as a precipitating agent. Urea decomposes upon heating to provide a homogeneous source of carbonate or hydroxide (B78521) ions.
-
Seal the autoclave and heat it to 180-200°C for 12-24 hours.[8]
-
-
Precursor Collection: After the reaction, allow the autoclave to cool. Collect the resulting carbonate/hydroxide precursor by filtration, wash thoroughly with deionized water and ethanol, and dry in an oven.
-
Lithiation and Calcination:
-
Thoroughly mix the dried NMC precursor powder with a stoichiometric amount of a lithium source (e.g., Li₂CO₃ or LiOH), including a slight excess of lithium.
-
Calcine the mixture in air at a high temperature (e.g., 800-900°C) for an extended period (e.g., 12 hours) to form the final crystalline LiNiₓCoᵧMn₂O₂ material.
-
Workflow for Hydrothermal Synthesis of NMC Cathodes
Conclusion
This compound is a cornerstone precursor for synthesizing a wide array of cobalt-based cathode materials for lithium-ion batteries. Its solubility, high purity, and suitability for various wet-chemical and thermal techniques allow for precise control over the final product's stoichiometry, morphology, and electrochemical performance. The protocols and workflows detailed in this note demonstrate its versatility in producing everything from simple cobalt oxides to complex, multi-metal cathode materials like LCO and NMC, solidifying its importance in battery research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. americanelements.com [americanelements.com]
- 3. Cobalt (II) Acetate Tetrahydrate - CAS 6147-53-1 | ProChem, Inc. [prochemonline.com]
- 4. Cobalt acetate Exporter | Cobalt acetate Exporting Company | Cobalt acetate International Distributor [multichemexports.com]
- 5. Application of cobalt acetate (tetrahydrate) - WUXI AOLIKAI FOOD TECHNOLOGY CO.,LTD. [yschemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. smeng.ucsd.edu [smeng.ucsd.edu]
- 9. mdpi.com [mdpi.com]
- 10. scbt.com [scbt.com]
- 11. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 12. This compound | 6147-53-1 [chemicalbook.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Thermal decomposition of this compound studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Understanding the Manufacturing Process of Lithium Cobalt Oxide Batteries | HuaHui Energy [huahuibattery.com]
- 17. scribd.com [scribd.com]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Low-cobalt active cathode materials for high-performance lithium-ion batteries: synthesis and performance enhancement methods - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA08251A [pubs.rsc.org]
- 21. Low-cobalt active cathode materials for high-performance lithium-ion batteries: synthesis and performance enhancement methods - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Preventing dehydration and precipitation of Cobalt(II) acetate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cobalt(II) acetate (B1210297) solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and handling of Cobalt(II) acetate solutions, focusing on the prevention of dehydration and precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon heating in acetic acid | Rapid dehydration of Cobalt(II) acetate tetrahydrate to the less soluble anhydrous form. | Add this compound to glacial acetic acid at ambient temperature (≤28°C). Stir to dissolve the majority of the salt, then warm the solution to 50-70°C to dissolve the remaining solid. Avoid heating above 80°C.[1] |
| Cloudiness or precipitation in aqueous solution | The pH of the solution may be outside the optimal range for stability. | Adjust the pH of the solution to a range of 6.0-8.0. The pH of a 5% aqueous solution of Cobalt(II) acetate is typically between 6.0 and 8.0. |
| Incomplete dissolution in organic solvents | The concentration of Cobalt(II) acetate may exceed its solubility limit in the chosen solvent. | Consult the solubility data table below. Consider using a co-solvent or a different solvent with higher solubilizing capacity, such as dimethylformamide (DMF). |
| Color change of the solution | The color of Cobalt(II) solutions can be sensitive to the coordination environment, which is influenced by solvent, temperature, and the presence of other ligands. | While a color change may not always indicate precipitation, it is crucial to ensure that the solution remains clear and free of solids. Any unexpected color change should be noted as it may signify a change in the cobalt species in solution. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving Cobalt(II) acetate?
A1: The choice of solvent depends on the specific experimental requirements. This compound is readily soluble in water and alcohol.[2] For non-aqueous applications, it is soluble in acetic acid and methanol. Dimethylformamide (DMF) has also been reported to be an effective solvent.
Q2: At what temperature does this compound lose its water of hydration?
A2: this compound begins to lose its water of hydration at temperatures around 140°C.[3] Complete dehydration occurs at higher temperatures. It is important to avoid high temperatures when preparing solutions to prevent the formation of the less soluble anhydrous salt.
Q3: How can I prevent my Cobalt(II) acetate solution from precipitating over time?
A3: To ensure long-term stability, prepare the solution within the recommended pH range (6.0-8.0 for aqueous solutions) and store it in a tightly sealed container to prevent solvent evaporation. For solutions in organic solvents, particularly those sensitive to moisture, storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Q4: Can I use heat to speed up the dissolution of Cobalt(II) acetate in acetic acid?
A4: Yes, but with caution. After an initial stirring at ambient temperature, gentle heating up to 80°C can be applied to facilitate the dissolution of the remaining salt. However, exceeding this temperature, especially in glacial acetic acid, can lead to dehydration and precipitation of the less soluble anhydrous form.[1]
Data Presentation
Table 1: Solubility of Cobalt(II) Acetate in Various Solvents
| Solvent | Chemical Formula | Solubility | Temperature (°C) |
| Water | H₂O | 38 g / 100 mL | 20 |
| Acetic Acid | CH₃COOH | 1.03 g / 100 g | 30 |
| 0.644 g / 100 g | 60 | ||
| 0.733 g / 100 g | 80 | ||
| 0.831 g / 100 g | 98 | ||
| Methanol | CH₃OH | 1.49 g / 100 g | 15 |
| 5.5 g / 100 g | 66.4 | ||
| Ethanol | C₂H₅OH | Soluble | Not Specified |
| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Reported to dissolve up to 15% (w/v) | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble (implied from use in reactions) | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Cobalt(II) Acetate Solution in Glacial Acetic Acid
Objective: To prepare a stable, concentrated solution of Cobalt(II) acetate in glacial acetic acid.
Materials:
-
This compound
-
Glacial acetic acid
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Thermometer
-
Volumetric flask
Procedure:
-
Weigh the desired amount of this compound and transfer it to a clean, dry volumetric flask.
-
Add glacial acetic acid to the flask at ambient temperature (approximately 25-28°C) while stirring continuously. Continue adding the solvent until about 90-95% of the salt has dissolved.
-
Gently warm the solution to a temperature between 50°C and 70°C using a heating mantle or hot plate. Monitor the temperature closely with a thermometer.
-
Continue stirring at this temperature until all the Cobalt(II) acetate has dissolved. Avoid heating the solution above 80°C to prevent dehydration and precipitation.[1]
-
Once fully dissolved, allow the solution to cool to room temperature.
-
Add glacial acetic acid to the final volume mark on the volumetric flask and mix thoroughly.
-
Store the solution in a tightly sealed container.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/Akt signaling pathway induced by cobalt-simulated hypoxia.
Experimental Workflow Diagram
Caption: Workflow for synthesis and testing of Cobalt-based MEK1 inhibitors.
References
Technical Support Center: Optimizing Temperature for Cobalt(II) Acetate Tetrahydrate Decomposition
Welcome to the technical support center for the thermal decomposition of Cobalt(II) acetate (B1210297) tetrahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving the thermal analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected decomposition stages of Cobalt(II) acetate tetrahydrate?
A1: The thermal decomposition of this compound, Co(CH₃COO)₂·4H₂O, typically proceeds in distinct stages. The exact temperatures can vary slightly based on experimental conditions such as heating rate and atmosphere. The primary stages are:
-
Dehydration: The loss of the four water molecules of hydration. This often occurs in one or more steps.
-
Decomposition of the anhydrous salt: The breakdown of the cobalt acetate into intermediate products.
-
Formation of the final product: The conversion of intermediates into a stable cobalt oxide.
Q2: What is the primary influence of the atmosphere on the final decomposition product?
A2: The atmosphere plays a critical role in determining the final product.
-
In an inert atmosphere (e.g., nitrogen) , the final product is typically Cobalt(II) oxide (CoO).[1][2][3]
-
In an oxidizing atmosphere (e.g., air) , the final product is Cobalt(II,III) oxide (Co₃O₄).[1][2][3]
Q3: My TGA curve shows overlapping weight loss steps. How can I resolve them?
A3: Overlapping thermal events are a common issue. To improve the resolution of distinct decomposition steps, consider the following:
-
Reduce the heating rate: A slower heating rate (e.g., 5 °C/min or lower) can often provide better separation of consecutive events.
-
Use a smaller sample mass: A smaller, more uniform sample can minimize thermal gradients within the sample.
-
Ensure proper sample packing: A thin, even layer of a finely ground sample in the crucible promotes uniform heating.
Q4: The final mass of my residue does not match the theoretical value for CoO or Co₃O₄. What could be the cause?
A4: Discrepancies between the experimental and theoretical final mass can arise from several factors:
-
Incomplete decomposition: The final temperature may not have been high enough, or the hold time at the final temperature was too short to ensure the complete conversion of intermediates.
-
Instrument calibration: Inaccurate mass readings can result from an uncalibrated or drifted balance in the TGA instrument. Regular mass calibration with certified weights is crucial.
-
Atmosphere purity: Impurities in the purge gas (e.g., oxygen in the nitrogen stream) can lead to a mixture of oxides.
-
Sample impurities: The initial this compound may contain impurities, such as the dihydrate form, which can affect the overall mass loss profile.[4]
Q5: How can I ensure the reproducibility of my TGA results?
A5: Consistency in experimental parameters is key to reproducibility.
-
Sample Preparation: Always use a consistent sample mass and particle size. Grinding the sample to a fine, homogenous powder is recommended.
-
Crucible Type and Preparation: Use the same type of crucible for all related experiments and ensure it is clean before each run.
-
Instrument Calibration: Regularly calibrate the temperature and mass of your TGA instrument.
-
Gas Flow Rate: Maintain a constant and calibrated flow rate of the purge gas.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad, poorly defined TGA steps | 1. High heating rate.2. Large or non-uniform sample particles.3. Poor thermal contact between the sample and the crucible. | 1. Decrease the heating rate (e.g., to 5 °C/min).2. Grind the sample to a fine, uniform powder.3. Ensure the sample is spread in a thin, even layer at the bottom of the crucible. |
| Unexpected endothermic or exothermic peaks in DTA/DSC | 1. Phase transitions of intermediates.2. Crystalline rearrangement.3. Reaction with impurities in the purge gas. | 1. Correlate peaks with weight loss events in the TGA curve.2. Analyze the sample at different stages using XRD to identify crystalline phases.3. Ensure high purity of the purge gas. |
| Baseline drift in TGA curve | 1. Instrument not thermally equilibrated.2. Contamination in the furnace or on the balance mechanism. | 1. Allow sufficient time for the instrument to stabilize at the initial temperature.2. Perform a "burn-out" or cleaning cycle of the furnace as per the manufacturer's instructions. |
| Weight gain observed during the experiment | 1. Buoyancy effects, especially at higher temperatures.2. Reaction of the sample with the purge gas (e.g., oxidation in an impure inert atmosphere). | 1. Perform a baseline subtraction with an empty crucible under the same experimental conditions.2. Verify the purity of the purge gas and check for leaks in the gas delivery system. |
Data Presentation
Table 1: Typical Decomposition Stages of this compound in a Nitrogen Atmosphere
| Stage | Temperature Range (°C) | Process | Intermediate/Final Product |
| 1 | Room Temperature - 150 | Dehydration | Co(CH₃COO)₂·xH₂O (x < 4) |
| 2 | 150 - 200 | Formation of Anhydrous Salt | Co(CH₃COO)₂ |
| 3 | 275 - 400 | Decomposition of Anhydrous Salt | CoO |
Note: The exact temperatures can vary depending on the heating rate and other experimental conditions.[1][4][5]
Table 2: Final Decomposition Products under Different Atmospheres
| Atmosphere | Typical Final Temperature (°C) | Final Product |
| Nitrogen (N₂) | ~400 | Cobalt(II) oxide (CoO)[1][2][3] |
| Air | ~300 | Cobalt(II,III) oxide (Co₃O₄)[1][2][3] |
Experimental Protocols
Thermogravimetric Analysis (TGA) of this compound
1. Instrument Preparation and Calibration:
-
Ensure the TGA instrument is clean and the balance is stable.
-
Perform a temperature calibration using appropriate reference materials (e.g., Curie point standards or melting point standards).
-
Perform a mass calibration using certified calibration weights.
2. Sample Preparation:
-
Gently grind the this compound to a fine, homogenous powder using a mortar and pestle.
-
Accurately weigh approximately 5-10 mg of the powdered sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).
-
Ensure the sample is spread in a thin, even layer across the bottom of the crucible to promote uniform heating and gas diffusion.
3. TGA Measurement Parameters:
-
Purge Gas: High-purity nitrogen or dry air.
-
Gas Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. (A slower rate of 5 °C/min may be used for better resolution of events).
-
Hold at 600 °C for 10 minutes to ensure complete decomposition.
-
-
Data Collection: Record the mass loss and temperature continuously throughout the experiment.
4. Data Analysis:
-
Plot the mass (%) as a function of temperature (°C).
-
Calculate the derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates for each step.
-
Determine the mass loss for each decomposition stage and compare it with the theoretical values to identify the corresponding chemical transformations.
Mandatory Visualizations
References
- 1. Influencing TGA Accuracy: Key Factors [redthermo.com]
- 2. ijmra.us [ijmra.us]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Thermal decomposition of this compound studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Surfactant-Mediated Control of Cobalt Nanoparticle Size
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the use of surfactants to control particle size in cobalt nanoparticle synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a surfactant in cobalt nanoparticle synthesis?
A1: Surfactants, or surface-active agents, play a critical role in the synthesis of cobalt nanoparticles by controlling particle size, shape, and stability.[1][2] Their primary functions are to:
-
Prevent Agglomeration: Surfactants adsorb to the surface of newly formed nanoparticles, creating a protective layer that prevents them from clumping together through steric hindrance.[2]
-
Control Growth: They modulate the growth rate of different crystal faces, which influences the final size and shape of the nanoparticles.[2]
-
Influence Reaction Pathways: Surfactants can interact with cobalt precursors even before nucleation, influencing the reaction intermediates and subsequent nanoparticle formation process.[3]
Q2: How does surfactant concentration affect nanoparticle size?
A2: Generally, there is an inverse relationship between surfactant concentration and the final particle size; increasing the surfactant concentration often leads to smaller nanoparticles.[4] Higher concentrations provide more capping agent to stabilize nuclei as they form, limiting their growth and preventing aggregation.[5] However, an insufficient amount of surfactant can lead to uncontrolled growth and agglomeration, resulting in large, poorly-defined particles.[2]
Q3: How do I choose the right surfactant or surfactant mixture?
A3: The choice of surfactant is critical as it dictates the nanoparticle growth pathway.[1][6]
-
Single Surfactants: Using a single surfactant like trioctylphosphine (B1581425) oxide (TOPO) can lead to processes like Ostwald ripening.[1][6]
-
Surfactant Mixtures: Combinations of surfactants often yield better control. For instance, a mixture of oleic acid (OA) and TOPO promotes a diffusional growth pathway, resulting in single crystalline nanoparticles with a uniform size distribution.[1][6] In contrast, a combination of OA and dioctylamine (B52008) (DOA) can lead to aggregation-based growth, forming multiple-grained nanoparticles.[1][6]
-
Functionality: Consider the surfactant's chemical structure. Oleic acid, with its carboxylic group, is known to adsorb strongly to metallic particle surfaces.[2] Polymers like polyvinylpyrrolidone (B124986) (PVP) have long chains that provide excellent steric hindrance.[2]
Q4: Can surfactants affect properties other than size?
A4: Yes. The choice of surfactant can significantly influence the crystalline structure (e.g., hexagonal close-packed vs. face-centered cubic), magnetic properties (like coercivity and saturation magnetization), and surface stability of the cobalt nanoparticles.[2][7] For example, using oleate (B1233923) as a surfactant can help produce magnetically soft fcc-Co nanoparticles, which are desirable for biomedical applications.[7]
Troubleshooting Guide
Problem: My nanoparticles are agglomerating and forming large clusters.
-
Possible Cause: Insufficient surfactant concentration or a weak-binding surfactant. Without adequate surface coverage, van der Waals forces will cause the particles to aggregate to reduce surface energy.
-
Solution:
-
Increase Surfactant Concentration: Incrementally increase the molar ratio of surfactant to the cobalt precursor.
-
Add a Co-surfactant: Introduce a secondary surfactant with a different structure to improve surface packing and steric hindrance. Using a polymer like PVP in addition to a fatty acid like oleic acid can be effective.[2]
-
Optimize Temperature: Ensure the reaction temperature is optimal for strong surfactant adsorption.
-
Problem: The final particle size is consistently too large.
-
Possible Cause: The nucleation rate is slow compared to the growth rate, or the surfactant is not effectively capping the particles to halt growth.
-
Solution:
-
Increase Surfactant-to-Precursor Ratio: A higher concentration of capping agent can terminate particle growth earlier.[5]
-
Use a Stronger Binding Surfactant: Switch to a surfactant known to bind more strongly to cobalt surfaces. For example, the combination of oleic acid and TOPO is known to produce controlled growth.[1]
-
Modify the Heating Rate: A faster ramp-up to the reaction temperature can sometimes induce a more rapid, singular nucleation event ("burst nucleation"), leading to smaller, more uniform particles.
-
Problem: The particle size distribution is too broad (polydisperse).
-
Possible Cause: Nucleation is occurring over an extended period, or a secondary growth process like Ostwald ripening (where larger particles grow at the expense of smaller ones) is taking place.
-
Solution:
-
Change Surfactant System: The choice of surfactant directly influences the growth mechanism. Using TOPO alone can lead to Ostwald ripening, while combining it with oleic acid promotes more uniform diffusional growth.[1][8]
-
Rapid Injection of Reagents: Employ a "hot-injection" method where a reagent is quickly injected into the hot surfactant solution. This promotes a single, rapid nucleation event, which is key to achieving a narrow size distribution.[1]
-
Control Reaction Time: For some systems, particle size increases with reaction time. Analyze samples at different time points to find the optimal duration before ripening processes broaden the distribution.[1]
-
Logical Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in cobalt nanoparticle synthesis related to particle size and distribution.
Caption: Troubleshooting flowchart for surfactant-related synthesis issues.
Data Summary: Surfactant Effects on Cobalt Nanoparticle Size
The selection of surfactants and their combinations has a direct and measurable impact on the resulting nanoparticle morphology.
| Surfactant(s) | Typical Resulting Size / Morphology | Primary Growth Pathway | Reference |
| Oleic Acid (OA) + Trioctylphosphine Oxide (TOPO) | ~10 nm, single crystalline, narrow distribution | Diffusional Growth | [1][6] |
| Oleic Acid (OA) + Dioctylamine (DOA) | Multiple-grained nanoparticles | Aggregation | [1][6] |
| Trioctylphosphine Oxide (TOPO) alone | ~20 nm, wider distribution | Ostwald Ripening | [1][6] |
| Oleic Acid + Polyvinylpyrrolidone (PVP) + Oleylamine | ~25 nm, well-dispersed cubic nanoparticles | Stabilized Growth | [2] |
| Above mixture + Trioctylphosphine (TOP) injection | ~10 nm | Size Reduction via secondary surfactant | [2] |
| Sodium Dodecyl Sulphate (SDS) | 7.6 - 17.7 nm (size decreases with higher SDS conc.) | Micelle-Confined Growth | [4] |
| Cetyl Trimethylammonium Bromide (CTAB) | 25 - 45 nm, sphere-like | Stabilized Growth | [9][10][11] |
Example Experimental Protocol
Method: Thermal Decomposition of Cobalt Acetate with Oleic Acid
This protocol is a representative example for synthesizing cobalt nanoparticles where oleic acid acts as the primary surfactant to control size and stability.[2][12]
Caption: General workflow for thermal decomposition synthesis of Co nanoparticles.
Detailed Steps:
-
Preparation: In a three-neck flask equipped with a condenser and a thermocouple, mix the cobalt precursor (e.g., cobalt acetate) and the primary surfactant (e.g., oleic acid) in a high-boiling point solvent like diphenyl ether.[12]
-
Degassing: Heat the mixture under vacuum to remove water and oxygen, then switch to an inert atmosphere (e.g., Nitrogen).
-
Heating: Raise the temperature of the mixture to the desired reaction temperature (e.g., 250°C).[12]
-
Reduction & Nucleation: Inject a reducing agent (e.g., 1,2-dodecanediol (B74227) dissolved in solvent) into the hot solution.[12] The solution color will change, indicating the formation of cobalt nuclei.
-
Growth: Maintain the reaction temperature for a specific duration (e.g., 30 minutes) to allow the nanoparticles to grow to the desired size.[12] During this time, the surfactant molecules dynamically adsorb and desorb from the particle surface, controlling growth.
-
Isolation: After the growth phase, cool the reaction mixture to room temperature. Add a polar non-solvent, such as ethanol, to cause the nanoparticles to precipitate out of the solution.
-
Purification: Separate the nanoparticles from the solution by centrifugation. Discard the supernatant and re-disperse the nanoparticle pellet in a nonpolar solvent like hexane or toluene. Repeat this washing step 2-3 times to remove residual reactants and excess surfactant.
-
Storage: Store the purified cobalt nanoparticles dispersed in a nonpolar solvent under an inert atmosphere to prevent oxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. chalcogen.ro [chalcogen.ro]
- 5. researchgate.net [researchgate.net]
- 6. The critical role of surfactants in the growth of cobalt nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. sanad.iau.ir [sanad.iau.ir]
- 10. journals.iau.ir [journals.iau.ir]
- 11. Chemical synthesis of the Co3O4 nanoparticles in presence of CTAB surfactant [journals.iau.ir]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Cobalt(II) Acetate Tetrahydrate Solubility in Acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cobalt(II) acetate (B1210297) tetrahydrate and its solubility in acetic acid.
Frequently Asked Questions (FAQs)
Q1: Is Cobalt(II) acetate tetrahydrate soluble in glacial acetic acid?
A1: this compound has limited solubility in glacial acetic acid.[1] Following specific protocols can facilitate the preparation of solutions with concentrations of 10-30 wt.% or higher.[1]
Q2: What is the effect of temperature on the solubility of this compound in acetic acid?
A2: Temperature plays a critical role. While gentle warming can help dissolve the salt, excessive heat can be detrimental. Heating the solution to temperatures much above 80°C can cause the this compound to dehydrate, forming the less soluble anhydrous Cobalt(II) acetate, which will then precipitate out of the solution.[1]
Q3: Why is my this compound precipitating out of the acetic acid solution upon heating?
A3: Precipitation upon heating is likely due to the dehydration of the tetrahydrate salt to its anhydrous form, which is significantly less soluble in acetic acid.[1] This typically occurs at temperatures above 80°C.[1]
Q4: Can I use anhydrous Cobalt(II) acetate instead of the tetrahydrate form to dissolve in acetic acid?
A4: It is not recommended. The tetrahydrate form is more soluble in acetic acid than the anhydrous form.[1] Dissolving the anhydrous salt directly is significantly more challenging.
Q5: What is the appearance of a properly prepared this compound solution in acetic acid?
A5: A successfully prepared solution should be a clear, colored solution. The presence of a precipitate or "silky turbidity" may indicate incomplete dissolution or dehydration of the salt.[2]
Troubleshooting Guide
This guide addresses common issues encountered when dissolving this compound in acetic acid.
Data Presentation
| Condition | Observation | Concentration Achieved | Reference |
| Addition to ambient temperature acetic acid (~25°C) with stirring | 90-95% of the salt dissolves rapidly. | - | [1] |
| Gentle warming to 50-70°C after initial dissolution | The remaining salt dissolves. | Up to 16.7 wt.% | [1] |
| Addition to acetic acid at 30-35°C | Dehydration and precipitation occur. | - | [1] |
| Heating the solution above 80°C | Dehydration of the tetrahydrate and precipitation of the anhydrous salt. | - | [1] |
Experimental Protocols
Key Experimental Protocol: Dissolving this compound in Glacial Acetic Acid
This protocol is based on the method described in US Patent 3,459,677 to achieve a high concentration of Cobalt(II) acetate in glacial acetic acid.[1]
Materials:
-
This compound
-
Glacial acetic acid
-
Stirring apparatus
-
Heating apparatus with temperature control
Procedure:
-
Initial Dissolution: Add the desired amount of this compound to glacial acetic acid at ambient temperature (approximately 25°C or less) with continuous stirring.
-
Stirring: Continue stirring for 5-10 minutes. At this stage, approximately 90-95% of the salt should dissolve.
-
Gentle Heating: To dissolve the remaining salt, gently warm the solution to a temperature between 50°C and 70°C.
-
Completion: The remainder of the salt should dissolve almost immediately upon reaching this temperature range.
-
Caution: It is critical to maintain the temperature below 80°C at all times to prevent the dehydration of the tetrahydrate and subsequent precipitation of the less soluble anhydrous form.
References
Technical Support Center: Scaling Up Cobalt Nanoparticle Synthesis from Cobalt Acetate
Welcome to the technical support center for scaling up the synthesis of cobalt nanoparticles from cobalt acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up process. Here you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and data tables to assist in your research and development.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variation in particle size and morphology when scaling up our synthesis. What are the likely causes and how can we mitigate this?
A1: Batch-to-batch inconsistency is a primary challenge when moving from lab to industrial-scale production.[1][2] The main factors are often related to mass and heat transfer limitations that become more pronounced in larger reactors.[3]
-
Inadequate Mixing: Achieving uniform mixing is more difficult in larger vessels. This can create localized areas of high precursor concentration, leading to uncontrolled nucleation and growth, which results in a broad particle size distribution.[3] Ensure your reactor design and agitation speed are optimized for the larger volume to maintain a homogeneous reaction mixture.
-
Poor Temperature Control: The synthesis of cobalt nanoparticles can be exothermic, leading to temperature gradients within a large reactor.[3] Since temperature directly affects nucleation and growth kinetics, uneven heat distribution will result in non-uniform particles. An improved reactor heating and cooling system is crucial.
-
Reproducibility: Small-scale laboratory methods often allow for precise control, but scaling these up can lead to variations in particle size, distribution, and surface properties, which can impact efficacy and safety.[2]
Q2: How can we prevent nanoparticle agglomeration during the drying phase at a larger scale?
A2: Agglomeration is a frequent issue during scale-up, primarily due to the increased capillary forces between nanoparticles as the solvent is removed from a larger volume of material.[3]
-
Washing Steps: Ensure the nanoparticles are thoroughly washed to remove any residual salts or organic species. These residues can contribute to particle fusion when dried.[3] Centrifugation followed by resuspension in deionized water and a final wash with a volatile solvent like ethanol (B145695) is recommended.[3]
-
Drying Technique: Conventional oven drying often leads to hard, irreversible agglomerates. Consider alternative drying methods better suited for nanomaterials at scale, such as freeze-drying (lyophilization), which minimizes agglomeration by sublimating the solvent from a frozen state.[3]
Q3: What are the key parameters to control for maintaining a narrow particle size distribution during scale-up?
A3: Precise control over reaction conditions is critical for reproducibility.[4][5]
-
Temperature, pH, and Precursor Concentration: These parameters must be carefully controlled to favor uniform nucleation over secondary growth, which helps produce smaller primary particles.[3]
-
Mixing Efficiency: As mentioned in Q1, enhanced and efficient mixing helps minimize concentration gradients and promotes uniform nucleation, leading to more consistent particle sizes.[3]
-
Controlled Reagent Addition: Adding precursors too rapidly can create localized areas of high concentration. A slower, controlled addition rate is recommended for larger batches.[3]
Q4: What is the role of surfactants and capping agents, and how should their concentration be adjusted during scale-up?
A4: Surfactants or capping agents are organic molecules that adsorb to the nanoparticle surface.[6][7] Their primary roles are to control particle growth and prevent aggregation, ensuring stability.[6] When scaling up, the total surface area of the nanoparticles increases significantly. Therefore, the amount of surfactant must be adjusted to maintain adequate surface coverage. The optimal precursor-to-surfactant ratio should be maintained from the lab scale to the larger scale.[7] Using an insufficient amount can lead to particle agglomeration and loss of size control.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up process.
| Issue | Probable Causes | Recommended Solutions |
| Broad Particle Size Distribution | 1. Inefficient mixing leading to concentration gradients.[3] 2. Poor temperature control causing non-uniform reaction rates.[3] 3. Too rapid addition of precursors.[3] | 1. Increase agitation speed or use a more efficient impeller/reactor design. 2. Ensure uniform heating and cooling of the reactor. 3. Implement a slower, controlled precursor addition using a syringe pump or similar device. |
| Phase Impurities in Final Product | 1. Incorrect calcination temperature or duration.[3] 2. Incomplete oxidation of the cobalt precursor.[3] 3. Contamination from the reactor or handling equipment.[3] | 1. Optimize the calcination profile (temperature ramp rate, final temperature, and dwell time). 2. Ensure sufficient air or oxidizing agent is present during the reaction and calcination. 3. Thoroughly clean all equipment before use. |
| Undesired Particle Shape/Morphology | 1. Incorrect ratio of precursor to surfactant/capping agent.[8] 2. pH of the reaction medium is outside the optimal range. 3. Inappropriate solvent or reaction temperature.[9] | 1. Systematically vary the concentration of the surfactant to find the optimal ratio for the desired shape. 2. Monitor and adjust the pH of the reaction mixture throughout the synthesis. 3. Experiment with different solvents and reaction temperatures, as these can influence crystal growth facets. |
| Low Product Yield | 1. Incomplete reaction due to insufficient time or temperature. 2. Loss of nanoparticles during washing and collection steps.[3] 3. Precursor degradation or impurity.[3] | 1. Increase reaction time or temperature and monitor for reaction completion. 2. Optimize centrifugation parameters (speed and time) or use finer pore size filters to prevent product loss. 3. Ensure precursors are stored correctly and are of high purity. |
| Particle Agglomeration | 1. Insufficient surfactant/capping agent.[7] 2. Ineffective washing, leaving residual salts.[3] 3. Improper drying method.[3] | 1. Increase the concentration of the stabilizing agent. 2. Wash the precipitate repeatedly with deionized water until the supernatant is neutral. 3. Use freeze-drying or spray-drying instead of oven-drying. |
Experimental Protocols
Example Protocol: Thermal Decomposition of Cobalt Acetate
This protocol describes a common method for synthesizing cobalt nanoparticles from cobalt acetate.[10][11] When scaling up, all volumes and masses should be increased proportionally, and extra care should be taken to ensure adequate mixing and temperature control.
Materials:
-
Cobalt(II) acetate tetrahydrate (precursor)
-
Trioctylamine (solvent)
-
Oleic acid (surfactant)
-
Polyvinylpyrrolidone (PVP) (capping/protective agent)
-
High purity Nitrogen (N₂) gas
-
Ethanol (for precipitation)
Procedure:
-
Setup: Assemble a three-neck flask equipped with a mechanical stirrer, a thermocouple temperature sensor, and a water condenser connected to a nitrogen line.[10]
-
Mixing: Add cobalt acetate, trioctylamine, oleic acid, and PVP to the flask.
-
Degassing: Heat the mixture to 120°C for 10-15 minutes to ensure all components are well-dissolved and to remove water.[10] Continuously flush the system with N₂ gas to prevent oxidation.[10]
-
Reaction: Increase the temperature to the desired synthesis temperature (e.g., 330°C) and hold for a set duration (e.g., 90 minutes).[10] The solution color will change from purple to black, indicating nanoparticle formation.[10]
-
Cooling: After the reaction is complete, cool the black solution to room temperature.
-
Precipitation & Washing: Add an excess of ethanol to the cooled solution to precipitate the cobalt nanoparticles. Separate the nanoparticles via centrifugation. Discard the supernatant and re-disperse the particles in fresh ethanol to wash away excess surfactant and solvent. Repeat the washing step 2-3 times.
-
Drying: Dry the final product under vacuum or by using a suitable method like freeze-drying to obtain a fine powder.
Data Presentation
Quantitative Data Summaries
The following tables summarize the effects of key experimental parameters on the final properties of cobalt nanoparticles.
Table 1: Effect of Synthesis Parameters on Nanoparticle Size
| Parameter | General Trend | Notes |
| Temperature | Can increase or decrease size. | Higher temperatures can increase reaction rates, leading to smaller nuclei. However, they can also promote particle growth (Ostwald ripening), leading to larger particles. The outcome depends on the specific reaction kinetics.[3][12] |
| pH | Higher pH often leads to smaller particles. | pH affects the surface charge of the nanoparticles and the rate of reduction, influencing both nucleation and stability. |
| Precursor Concentration | Higher concentration can lead to larger particles. | Increased concentration can favor particle growth over nucleation, resulting in larger final particle sizes. |
| Reaction Time | Longer time generally leads to larger particles. | Extended reaction times allow for more particle growth, especially after the initial nucleation phase is complete. |
Table 2: Effect of Surfactant/Capping Agent Concentration
| Parameter | Effect on Size | Effect on Morphology & Dispersion |
| Low Surfactant Ratio | Larger, aggregated particles. | Leads to poor control over growth and significant agglomeration due to insufficient surface coverage. |
| Optimal Surfactant Ratio | Smaller, well-defined particles. | Provides a stable barrier that prevents aggregation and can direct crystal growth to achieve specific shapes (e.g., cubes, spheres).[8][10][11] |
| High Surfactant Ratio | Can lead to very small particles or inhibit formation. | While preventing aggregation, excessively high concentrations can sometimes hinder the reaction or form micelles that encapsulate the precursor. |
Mandatory Visualizations
Diagrams of Workflows and Relationships
Caption: General experimental workflow for cobalt nanoparticle synthesis.
Caption: Influence of key parameters on nanoparticle properties.
Caption: A logical troubleshooting workflow for common synthesis issues.
References
- 1. helixbiotech.com [helixbiotech.com]
- 2. admin.mantechpublications.com [admin.mantechpublications.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Towards Sustainable Scaling-Up of Nanomaterials Fabrication: Current Situation, Challenges, and Future Perspectives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of Cobalt Nanoparticles by Cobalt-Acetate | Scientific.Net [scientific.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of High-Purity Cobalt Oxide from Cobalt Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of cobalt oxide from cobalt acetate (B1210297).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing cobalt oxide from cobalt acetate?
A1: The most common impurities can be categorized as follows:
-
Elemental Impurities: These are often trace metals originating from the cobalt acetate precursor or the reaction vessel. Common examples include sodium (Na⁺), potassium (K⁺), calcium (Ca²⁺), and copper (Cu¹⁺). Other transition metals like iron (Fe), nickel (Ni), and manganese (Mn) can also be present as contaminants.[1]
-
Unwanted Cobalt Phases: The synthesis may yield a mixture of different cobalt species instead of a pure, single-phase product. These can include metallic cobalt (Co) or cobalt(II) oxide (CoO) alongside the desired cobalt(II,III) oxide (Co₃O₄).[1] Obtaining pure CoO is particularly challenging as it readily oxidizes to the more stable Co₃O₄, especially at higher temperatures in the presence of oxygen.[1]
-
Precursor and Solvent Residues: Incomplete thermal decomposition or insufficient washing can leave behind residual acetate ions from the cobalt acetate precursor.[1][2] Organic compounds from solvents used during the synthesis can also remain as impurities.[1]
-
Surface Contamination: After synthesis, the cobalt oxide product can be exposed to the atmosphere, leading to the adsorption of water (hydroxyl groups) and carbon dioxide (carbonate species) onto the nanoparticle surfaces.[1]
Q2: How can I minimize elemental impurities in my final product?
A2: Minimizing elemental impurities requires a multi-faceted approach focusing on prevention and purification:
-
High-Purity Precursors: Begin with the highest purity grade of cobalt acetate and solvents available to reduce the initial introduction of contaminants.[1]
-
Thorough Washing: After the initial synthesis or precipitation, it is critical to wash the product thoroughly. Washing with deionized water helps remove unreacted precursors and soluble impurities.[1] Subsequent washes with a solvent like acetone (B3395972) can aid in removing organic residues.[1]
-
Controlled Calcination: A carefully controlled calcination step can help remove volatile impurities. However, be aware that excessively high temperatures or prolonged annealing times can sometimes cause bulk impurities to migrate to the surface.[1]
-
Acid Leaching (for ultra-high purity): For applications requiring extremely high purity, a mild acid wash can be used to remove surface metallic impurities. This must be done with caution to avoid dissolving the cobalt oxide product itself.[1]
Q3: How do I control the synthesis to obtain the desired cobalt oxide phase (CoO vs. Co₃O₄)?
A3: The formation of a specific cobalt oxide phase is highly dependent on the synthesis conditions, particularly the atmosphere and temperature:
-
Atmosphere: The presence of oxygen is the most critical factor.
-
Temperature: The calcination temperature plays a significant role in the final phase. The thermal decomposition of cobalt acetate in air generally leads to the formation of Co₃O₄.[1][3] The specific temperature will influence the crystallinity and particle size of the final product.
Q4: My final product has a brownish or off-black color instead of the expected deep black for Co₃O₄. What could be the issue?
A4: An off-color final product often indicates the presence of impurities or an incomplete reaction. Potential causes include:
-
Incomplete Decomposition: The calcination temperature may have been too low or the duration too short, resulting in residual precursor or intermediate phases like cobalt oxyacetate.
-
Presence of CoO: If the synthesis was not conducted in a sufficiently oxygen-rich atmosphere, some CoO may be present, which can have a different coloration.
-
Organic Residues: Incomplete combustion of organic precursors or solvents can lead to carbonaceous impurities, affecting the color.
To troubleshoot, ensure your furnace provides a consistent and accurate temperature and that there is adequate air circulation during calcination. Also, verify the completeness of the reaction using characterization techniques like XRD or TGA.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of unexpected elemental impurities (e.g., Na, K, Ca) in characterization (XPS, EDS). | Contaminated precursors or solvents. Leaching from glassware. | Use high-purity starting materials.[1] Ensure all glassware is thoroughly cleaned. Consider using Teflon-lined vessels. |
| Final product is a mixture of CoO and Co₃O₄. | Insufficient oxygen during calcination. | Ensure adequate airflow during the calcination step when targeting Co₃O₄.[1] For CoO, maintain a strict inert atmosphere.[3] |
| Broad peaks in XRD pattern indicating low crystallinity. | Calcination temperature is too low or calcination time is too short. | Increase the calcination temperature or duration. Higher temperatures generally lead to increased crystallinity.[4] |
| FTIR spectrum shows peaks corresponding to acetate or organic residues. | Incomplete decomposition of the precursor. Insufficient washing. | Increase the calcination temperature or duration. Implement a more rigorous washing protocol with deionized water and acetone.[1] |
| Low product yield. | Incomplete precipitation. Loss of material during washing and filtration steps. | Adjust the pH and concentration of any precipitating agents to ensure complete precipitation. Use centrifugation to minimize product loss during washing.[1] |
Data on Synthesis Parameters and Their Effects
The following table summarizes the qualitative and semi-quantitative effects of key experimental parameters on the purity and characteristics of cobalt oxide synthesized from cobalt acetate.
| Parameter | Value/Condition | Effect on Purity and Product Characteristics | Reference |
| Calcination Atmosphere | Air / Oxygen-rich | Promotes the formation of the Co₃O₄ phase. | [1][3] |
| Inert (Nitrogen, Argon) | Promotes the formation of the CoO phase. | [3] | |
| Calcination Temperature (in Air) | 270 °C | Formation of crystalline Co₃O₄ begins. | [3] |
| 300 °C | Results in Co₃O₄ nanoparticles with small crystallite size. | [4] | |
| 400 °C | Leads to an increase in the crystallinity of Co₃O₄. | [3] | |
| 500 °C - 700 °C | Further increases the crystallite size and particle size of Co₃O₄.[4] Can lead to sintering of particles. | [5] | |
| Washing Protocol | Multiple washes with deionized water | Critical for removing residual ions from the precursor. | [1] |
| Subsequent washes with acetone | Effective in removing residual organic compounds. | [1] |
Experimental Protocols
Detailed Protocol for High-Purity Co₃O₄ Nanoparticle Synthesis
This protocol is a synthesis of microwave-assisted and thermal decomposition methods, optimized for producing high-purity Co₃O₄ nanoparticles from cobalt acetate.
Materials:
-
Cobalt (II) acetate tetrahydrate (Co(CH₃COO)₂·4H₂O) (high purity)
-
Urea (B33335) ((NH₂)₂CO) (high purity)
-
Ethylene (B1197577) glycol (C₂H₆O₂)
-
Deionized water
-
Acetone
Equipment:
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Ceramic bowl (microwave-safe)
-
Domestic microwave oven
-
Centrifuge and centrifuge tubes
-
Tube furnace with atmospheric control
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Dissolve cobalt (II) acetate tetrahydrate and urea in a 1:3 molar ratio in ethylene glycol. For example, dissolve 2.49 g of cobalt acetate and 1.80 g of urea in 50 mL of ethylene glycol.
-
Place the solution on a magnetic stirrer and stir for approximately 1 hour at room temperature until a clear, transparent solution is obtained.[1]
-
-
Microwave-Assisted Precipitation:
-
Transfer the clear solution to a ceramic bowl.
-
Place the bowl in a domestic microwave oven.
-
Heat the solution using intermittent microwave irradiation (e.g., 30 seconds ON, 30 seconds OFF) to control the evaporation of the solvent and promote uniform precipitation.[1]
-
Continue this process until the solvent has evaporated and a solid precipitate is formed.
-
-
Washing and Purification:
-
Carefully collect the precipitate.
-
Wash the precipitate multiple times with deionized water. This is a critical step to remove any remaining ions. After each wash, separate the precipitate from the supernatant by centrifugation. Continue until the pH of the supernatant is neutral.[1]
-
Following the water washes, wash the precipitate several times with acetone to remove any residual organic compounds.[1]
-
-
Drying:
-
After the final wash, dry the precipitate in an oven at approximately 100°C for several hours to remove the washing solvents.
-
-
Calcination:
-
Lightly grind the dried powder using a mortar and pestle to ensure uniform heat distribution.
-
Place the powder in a ceramic crucible and transfer it to a tube furnace.
-
Heat the sample in a controlled air atmosphere to a temperature between 300°C and 400°C and hold for 1-2 hours. A temperature of 300°C is often sufficient for the formation of Co₃O₄ nanoparticles.[6] Higher temperatures will increase crystallinity.
-
After calcination, allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is high-purity Co₃O₄ nanoparticles.
-
Visualizations
Caption: Experimental workflow for minimizing impurities in cobalt oxide synthesis.
Caption: Logical troubleshooting guide for cobalt oxide synthesis.
References
Technical Support Center: Stabilizing Anhydrous Cobalt Acetate for Material Synthesis
Welcome to the technical support center for anhydrous cobalt acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable use of anhydrous cobalt acetate in material synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the visual difference between anhydrous cobalt acetate and its hydrated form?
A1: Anhydrous cobalt (II) acetate is typically a pale pink to purple or blue powder.[1][2] In contrast, the common tetrahydrate form, cobalt (II) acetate tetrahydrate, is composed of pink to red crystals.[1] A color change from purple/blue towards pink is a strong visual indicator that the anhydrous form has absorbed moisture.
Q2: Why is it critical to use the anhydrous form of cobalt acetate in my synthesis?
A2: The presence of water can significantly impact many chemical reactions, particularly in the synthesis of nanomaterials where it can affect particle size, morphology, and crystallinity.[3] Using the anhydrous form ensures that water is not an unintended variable in your experiment. For reactions sensitive to water, the use of the tetrahydrate form would introduce four molecules of water for every molecule of cobalt acetate.
Q3: What are the ideal storage conditions for anhydrous cobalt acetate?
A3: Anhydrous cobalt acetate is hygroscopic and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For highly sensitive applications, storage in a desiccator or a glovebox with an inert atmosphere is recommended to prevent hydration.
Q4: What solvents are suitable for dissolving anhydrous cobalt acetate?
A4: Anhydrous cobalt (II) acetate is soluble in water, alcohol, and dilute acids.[5] For applications requiring non-aqueous conditions, anhydrous solvents should be used, and the dissolution should be performed under an inert atmosphere to prevent the introduction of moisture.
Q5: At what temperature does anhydrous cobalt acetate decompose?
A5: Anhydrous cobalt acetate begins to decompose at temperatures between 275–310°C, typically forming cobalt oxides.[6][7] The exact decomposition products can be influenced by the atmosphere (e.g., air vs. an inert atmosphere).[6][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of anhydrous cobalt acetate.
Issue 1: Unexpected Color Change of Anhydrous Cobalt Acetate Powder
-
Observation: Your anhydrous cobalt acetate, which was initially purple or blue, has turned pink or reddish.
-
Probable Cause: The material has absorbed moisture from the atmosphere.
-
Solution:
-
Assessment: The pink color indicates the formation of hydrated cobalt acetate. The material is no longer anhydrous.
-
Action: You can regenerate the anhydrous form by carefully heating the powder. Refer to the Experimental Protocol for Dehydration of Cobalt Acetate Tetrahydrate.
-
Prevention: Review your storage and handling procedures. Ensure containers are sealed tightly and consider using a desiccator or glovebox for storage and handling.
-
Issue 2: Precipitation When Dissolving Cobalt Acetate in a Solvent
-
Observation: A precipitate forms when you try to dissolve cobalt acetate.
-
Scenario A: Dissolving Cobalt Acetate Tetrahydrate in Hot Acetic Acid
-
Probable Cause: Adding cobalt acetate tetrahydrate to hot acetic acid can cause rapid dehydration, leading to the precipitation of the less soluble anhydrous form.
-
Solution: Dissolve cobalt acetate tetrahydrate in acetic acid at room temperature before heating.
-
-
Scenario B: Precipitate in an Aqueous or Alcoholic Solution
-
Probable Cause: The solution may have become basic, leading to the precipitation of cobalt hydroxide. This can happen if the solvent is contaminated with a base.
-
Solution: Add a few drops of dilute acetic acid to the solution. If the precipitate dissolves, the cause was hydrolysis. For future preparations, consider using a slightly acidified solvent.
-
Issue 3: Inconsistent or Poor Results in Material Synthesis
-
Observation: Your synthesis yields nanoparticles with inconsistent sizes, morphologies, or your reaction fails to proceed as expected.
-
Probable Cause: If anhydrous cobalt acetate is a precursor, it may have partially hydrated, introducing an unknown amount of water into your reaction.
-
Solution:
-
Verify Reagent: Check the color of your anhydrous cobalt acetate. If it has a pinkish hue, it is likely hydrated.
-
Re-dry the Reagent: Before use in a sensitive reaction, it is good practice to dry the anhydrous cobalt acetate under vacuum at a temperature between 120-140°C for several hours to ensure all moisture is removed.
-
Control Atmosphere: Perform your reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from being introduced during the experiment.
-
Data Presentation
Table 1: Physical and Chemical Properties of Cobalt Acetate
| Property | Anhydrous Cobalt (II) Acetate | Cobalt (II) Acetate Tetrahydrate |
| Formula | Co(C₂H₃O₂)₂ | Co(C₂H₃O₂)₂·4H₂O |
| Molar Mass | 177.02 g/mol | 249.08 g/mol |
| Appearance | Pale pink to purple/blue powder | Pink to red crystals |
| Melting Point | 298°C (decomposes)[1] | 140°C (loses water)[9] |
| Solubility | Soluble in water, alcohol, dilute acids[5] | Soluble in water |
Table 2: Typical Impurity Specifications for Cobalt Acetate Tetrahydrate (ACS Reagent Grade)
| Impurity | Maximum Allowable Percentage |
| Chloride (Cl) | 0.002% |
| Sulfate (SO₄) | 0.005% |
| Lead (Pb) | 0.001% |
| Copper (Cu) | 0.002% |
| Nickel (Ni) | 0.1% |
| Zinc (Zn) | 0.01% |
| Iron (Fe) | 0.001% |
| Magnesium (Mg) | 0.005% |
| Calcium (Ca) | 0.01% |
| Sodium (Na) | 0.05% |
| Potassium (K) | 0.01% |
Experimental Protocols
Protocol 1: Synthesis of Cobalt Acetate Tetrahydrate from Cobalt Carbonate
This protocol outlines a common laboratory-scale synthesis of cobalt acetate tetrahydrate.
Materials:
-
Cobalt (II) carbonate (CoCO₃)
-
Glacial acetic acid (CH₃COOH)
-
Distilled water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Filtration apparatus
Procedure:
-
In a well-ventilated fume hood, add 20 g of cobalt carbonate to a 500 mL beaker.
-
Slowly add 200 mL of a 50% aqueous solution of acetic acid to the beaker while stirring continuously with a magnetic stirrer. The addition should be slow to control the effervescence (release of CO₂ gas).
-
Once the cobalt carbonate has completely dissolved, gently heat the solution to a gentle boil for 1-2 hours to ensure the reaction is complete. The solution should turn a clear pink or purple color.
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove any unreacted solids or impurities.
-
Transfer the clear solution to a clean beaker and gently heat to evaporate some of the water and concentrate the solution until crystals begin to form.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the pink-red crystals of cobalt acetate tetrahydrate by filtration and wash them with a small amount of cold distilled water.
-
Dry the crystals in a desiccator at room temperature.
Protocol 2: Dehydration of Cobalt Acetate Tetrahydrate to Anhydrous Cobalt Acetate
This protocol describes the process of preparing anhydrous cobalt acetate from its tetrahydrate form.
Materials:
-
Cobalt (II) acetate tetrahydrate
-
Vacuum oven or Schlenk line with a heating mantle
-
Round bottom flask or other suitable glassware
Procedure:
-
Place the cobalt acetate tetrahydrate crystals in a round bottom flask.
-
Heat the flask under vacuum to a temperature between 140°C and 150°C.[6][7][9]
-
Maintain this temperature for at least 4-6 hours to ensure all water of hydration is removed. The color of the material will change from pink/red to a purple or blue color.
-
After the dehydration is complete, allow the flask to cool to room temperature under vacuum or in an inert atmosphere before handling the anhydrous cobalt acetate.
-
Store the resulting anhydrous cobalt acetate in a tightly sealed container in a desiccator or glovebox.
Visualizations
Caption: Experimental workflow for the synthesis and dehydration of cobalt acetate.
Caption: Troubleshooting logic for inconsistent synthesis results.
References
- 1. Cobalt (II) Acetate, anhydrous - for Catalysis & Research | CAS 71-48-7 [prochemonline.com]
- 2. researchgate.net [researchgate.net]
- 3. From green chemistry to biomedicine: the sustainable symphony of cobalt oxide nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05872K [pubs.rsc.org]
- 4. How To [chem.rochester.edu]
- 5. texilajournal.com [texilajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
How to handle hygroscopic nature of Cobalt(II) acetate tetrahydrate
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on handling the hygroscopic nature of Cobalt(II) acetate (B1210297) tetrahydrate. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the accuracy and reproducibility of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise due to the hygroscopic properties of Cobalt(II) acetate tetrahydrate.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results (e.g., reaction yields, kinetic data). | The this compound has absorbed a variable amount of atmospheric moisture, altering its true molecular weight and the concentration of the prepared solution. | 1. Dry the salt before use: If the experimental conditions are anhydrous or highly sensitive to water content, dry the this compound in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel) at room temperature until a constant weight is achieved.[1] Avoid heating above 60°C to prevent the loss of bound water of hydration.[1] 2. Standardize the solution: Prepare a stock solution and determine its precise concentration using the Complexometric Titration Protocol provided below. 3. Handle in a controlled environment: Whenever possible, weigh and handle the compound inside a glove box with a dry atmosphere or in a desiccator. |
| The pink or red crystalline solid appears clumpy, deliquescent (wet), or has formed a hardened cake. | The compound has absorbed a significant amount of moisture from the atmosphere. | 1. Proper Storage: Always store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4] For enhanced protection, place the sealed container inside a desiccator. 2. Drying Procedure: If the material has already absorbed moisture, it can be dried as described above. Note that this will only remove adsorbed surface moisture, not the water of hydration. |
| A color change from pink/red to purple is observed upon dissolving the salt after drying. | The drying process, especially if done at elevated temperatures (approaching 140°C), may have partially or fully removed the water of hydration, forming the anhydrous (purple) cobalt(II) acetate.[1] | 1. Verify the Hydration State: If the exact hydration state is critical, the observed color change indicates a chemical alteration. The resulting solution will have a different effective concentration. It is recommended to use a fresh, properly stored lot of the tetrahydrate. 2. Adjust Calculations: If using the partially dehydrated salt is unavoidable, you must determine the new effective molecular weight by analyzing the cobalt or water content to prepare solutions of known concentration. |
| Difficulty in achieving a stable solution in organic solvents like methanol. | The inherent water molecules in the tetrahydrate can catalyze precipitation or hydrolysis reactions in certain organic solvents. | 1. Use Anhydrous Solvents: Ensure the solvent is thoroughly dried before use. 2. Consider Anhydrous Cobalt(II) Acetate: For applications requiring non-aqueous solutions, starting with the anhydrous form of cobalt(II) acetate may be more suitable, though it is also highly hygroscopic. |
Frequently Asked Questions (FAQs)
Q1: What does "hygroscopic" mean for this compound?
A1: Hygroscopic means that the substance has a strong tendency to absorb moisture from the surrounding air.[5] If exposed to a humid environment, this compound will spontaneously draw in water molecules, which can lead to the physical and chemical changes described in the troubleshooting guide.
Q2: How should I store this compound to prevent water absorption?
A2: It should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[2][3][4][6] For best practice, especially in humid climates, it is recommended to store the container within a desiccator containing a drying agent like silica gel.
Q3: Can I dry this compound in an oven?
A3: While you can dry the salt to remove adsorbed surface moisture, heating at high temperatures will remove the coordinated water molecules (tetrahydrate). It is known that at 140°C, the tetrahydrate dehydrates to the anhydrous form.[1] If you only intend to remove excess adsorbed moisture, gentle drying at a lower temperature (e.g., 50-60°C) until a constant weight is achieved is advisable.[1] However, the most reliable method to ensure the integrity of the tetrahydrate is drying in a desiccator at room temperature.[1]
Q4: How does absorbed moisture affect my experimental results?
A4: Absorbed moisture increases the mass of the compound you weigh, leading to the preparation of solutions with a lower concentration than intended. This can significantly impact reaction stoichiometry, kinetics, and overall reproducibility.
Q5: What is the theoretical water content of this compound?
A5: The theoretical percentage of water in pure Co(CH₃COO)₂·4H₂O is approximately 28.9%. Commercial products often have a specified water content range, for example, 28.0-30.5% as determined by Karl Fischer titration.
Data Presentation
The following table summarizes the key quantitative data related to the water content of this compound.
| Parameter | Value | Method of Determination |
| Chemical Formula | Co(CH₃COO)₂·4H₂O | - |
| Molecular Weight | 249.08 g/mol | - |
| Theoretical Water Content (% w/w) | ~28.9% | Calculation |
| Typical Water Content in Commercial Reagent (% w/w) | 28.0 - 30.5% | Karl Fischer Titration |
Note: Currently, specific data on the rate of water absorption at different relative humidity levels is not available in the provided search results.
Experimental Protocols
Protocol 1: Drying of this compound to Remove Adsorbed Moisture
This protocol is intended to remove excess surface moisture without disturbing the coordinated water molecules of the tetrahydrate.
Materials:
-
This compound
-
Glass weighing dish or watch glass
-
Desiccator
-
Desiccant (e.g., silica gel)
-
Analytical balance
Procedure:
-
Spread a thin layer of this compound on a clean, dry glass weighing dish.
-
Place the weighing dish inside a desiccator containing a fresh, active desiccant.
-
Seal the desiccator and allow the salt to dry at room temperature.
-
Periodically (e.g., every 24 hours), quickly remove the weighing dish and weigh it on an analytical balance.
-
Record the weight.
-
Return the dish to the desiccator.
-
Repeat steps 4-6 until two consecutive weighings are constant (e.g., within ±0.002 g), indicating that no more adsorbed water is being removed.
-
Once a constant weight is achieved, immediately use the dried salt for your experiment or transfer it to a tightly sealed container stored in a desiccator.
Protocol 2: Preparation and Standardization of a Cobalt(II) Acetate Solution via Complexometric Titration
This protocol allows you to determine the precise concentration of a prepared Cobalt(II) acetate solution, accounting for any potential water absorption or impurities.
Materials:
-
This compound
-
Deionized water
-
0.1 M EDTA (ethylenediaminetetraacetic acid) volumetric solution
-
Ascorbic acid
-
Murexide (B42330) indicator mixture
-
Volumetric flasks (e.g., 100 mL, 250 mL)
-
Pipettes
-
Burette
-
400 mL beaker
-
Analytical balance
Procedure:
Part A: Preparation of the Cobalt(II) Acetate Stock Solution (approx. 0.1 M)
-
Accurately weigh approximately 2.5 g of this compound.
-
Quantitatively transfer the weighed salt into a 100 mL volumetric flask.
-
Add approximately 80 mL of deionized water and swirl to dissolve the salt completely.
-
Once dissolved, dilute the solution to the 100 mL mark with deionized water.
-
Stopper the flask and invert it several times to ensure homogeneity.
Part B: Standardization by EDTA Titration
-
Accurately pipette 20.00 mL of your prepared cobalt acetate solution into a 400 mL beaker.
-
Add approximately 180 mL of deionized water.
-
Add 0.2 g of ascorbic acid and swirl to dissolve.
-
Add approximately 100 mg of the murexide indicator mixture. The solution should turn a yellow color.
-
Fill a clean burette with the 0.1 M EDTA standard solution and record the initial volume.
-
Titrate the cobalt acetate solution with the EDTA solution. The endpoint is reached when the color changes from yellow to a persistent violet.
-
Record the final volume of the EDTA solution used.
-
Repeat the titration at least two more times for accuracy.
Calculation: The concentration of the Cobalt(II) acetate solution is calculated using the following formula:
Molarity of Co(OAc)₂ = (Molarity of EDTA × Volume of EDTA in L) / Volume of Co(OAc)₂ solution in L
One milliliter of 0.1 M EDTA corresponds to 0.02491 g of Co(CH₃COO)₂·4H₂O.
Mandatory Visualization
Caption: Workflow for handling hygroscopic this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
Troubleshooting unexpected color changes in cobalt acetate solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color changes in cobalt acetate (B1210297) solutions.
Troubleshooting Guide
An unexpected color change in your cobalt acetate solution can be indicative of several chemical phenomena. This guide will walk you through a systematic approach to identify the root cause.
Initial Observation: My pink/red cobalt(II) acetate solution has changed color.
Follow the diagnostic workflow below to troubleshoot the issue.
Caption: Troubleshooting workflow for cobalt acetate solution color changes.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of a standard cobalt(II) acetate solution?
A standard aqueous solution of cobalt(II) acetate is typically pink to red.[1][2] This color is characteristic of the hexaaquacobalt(II) ion, [Co(H2O)6]2+, which has an octahedral geometry.[3][4]
Q2: My cobalt acetate solution turned blue. What could be the cause?
A color change to blue is most commonly due to a change in the coordination geometry of the cobalt(II) ion from octahedral to tetrahedral.[5] This can be triggered by:
-
Ligand Exchange: The introduction of certain ligands, particularly chloride ions (Cl-), can replace the water molecules surrounding the cobalt ion.[6] The formation of the tetrachlorocobaltate(II) complex, [CoCl4]2-, results in a distinct blue color.[3][4][7] This is a reversible reaction.[6]
-
Temperature and Solvent Effects: Heating a cobalt(II) acetate solution, especially in the presence of chloride ions or in certain organic solvents like ethanol, can favor the formation of the blue tetrahedral complex.[7][8] Dehydration of the cobalt salt also leads to this color change.[5]
Q3: The solution has become dark green or brown. What does this signify?
A dark green, brown, or sometimes yellow coloration often indicates the oxidation of cobalt(II) to cobalt(III).[3][9]
-
Cobalt(II) can be oxidized by strong oxidizing agents, such as hydrogen peroxide, which can result in a dark green solution or crystals.[10]
-
Prolonged exposure to air can also lead to the slow oxidation of some Co(II) complexes.[3] The resulting Co(III) acetate is a strong oxidant.[9]
Q4: A precipitate has formed in my cobalt acetate solution. Why did this happen?
Precipitation can occur for a few reasons:
-
pH Increase: If the pH of the solution is increased by adding a base (e.g., sodium hydroxide), cobalt(II) hydroxide (Co(OH)2) will precipitate.[8] This precipitate is initially blue and may turn pink over time.[8] The pH of a 50g/L aqueous solution of cobalt(II) acetate is approximately 7.2.[1]
-
Heating in Acetic Acid: If a solution of cobaltous acetate tetrahydrate in glacial acetic acid is heated to temperatures significantly above 80°C, dehydration can occur, leading to the precipitation of the cobalt salt.[11]
Q5: How does pH affect the color of the solution?
In the absence of precipitation, minor pH changes in an aqueous cobalt(II) acetate solution might not cause a dramatic color shift. However, the addition of a significant amount of acid or base will lead to other reactions. Adding a strong acid like HCl will introduce chloride ions, leading to the blue [CoCl4]2- complex.[6] Adding a base will lead to the precipitation of cobalt(II) hydroxide.[8]
Data Presentation
Table 1: Spectrophotometric Data for Common Cobalt Species
| Cobalt Species | Common Color | Geometry | λmax (nm) |
| Hexaaquacobalt(II) [Co(H2O)6]2+ | Pink/Red | Octahedral | ~540[4] |
| Tetrachlorocobaltate(II) [CoCl4]2- | Blue | Tetrahedral | ~720[4] |
| Cobalt(III) Acetate (in water) | Green/Brown | Octahedral | ~585[12] |
| Cobalt(III) Acetate (in anhydrous acetic acid) | Green/Brown | Octahedral | ~600[12] |
Experimental Protocols
Protocol 1: Preparation of a Standard Cobalt(II) Acetate Solution
This protocol describes the preparation of a 0.1 M aqueous solution of cobalt(II) acetate tetrahydrate.
Materials:
-
This compound (Co(CH3COO)2·4H2O)
-
Deionized water
-
Volumetric flask (e.g., 100 mL)
-
Weighing balance
Procedure:
-
Calculate the required mass of this compound (Molar Mass: ~249.08 g/mol ). For a 100 mL 0.1 M solution, you will need 2.49 g.
-
Accurately weigh the calculated mass of the cobalt salt.
-
Transfer the solid to the 100 mL volumetric flask.
-
Add a portion of deionized water (approximately 50-60 mL) to the flask and swirl gently to dissolve the solid. Cobalt(II) acetate is soluble in water.[1][13]
-
Once the solid is completely dissolved, add deionized water up to the calibration mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous. The resulting solution should be pink/red.
-
Store the solution in a well-sealed container at room temperature, away from strong oxidizing agents.[14]
Protocol 2: UV-Vis Spectrophotometric Analysis to Identify Cobalt Species
This protocol outlines the general steps to analyze a cobalt acetate solution using a UV-Vis spectrophotometer to help identify the species present based on their absorption spectra.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
The cobalt acetate solution to be analyzed
-
The solvent used to prepare the solution (e.g., deionized water, ethanol) to be used as a blank.
Procedure:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range for the scan. A range of 400-800 nm is appropriate for the visible cobalt complexes.[12]
-
Fill a cuvette with the blank solution (the solvent). Place it in the spectrophotometer and run a baseline correction.
-
Rinse the cuvette with the cobalt acetate sample solution, then fill the cuvette with the sample.
-
Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
-
Analyze the resulting spectrum to identify the wavelength of maximum absorbance (λmax).
-
Compare the obtained λmax with the values in Table 1 to tentatively identify the dominant cobalt species in the solution.
Visualizing Chemical Changes
The color of a cobalt(II) solution is dependent on the equilibrium between different coordination complexes.
Caption: Equilibrium between different colored cobalt species in solution.
References
- 1. chembk.com [chembk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. youtube.com [youtube.com]
- 8. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 9. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. US3459677A - Preparation of cobaltous acetate solutions - Google Patents [patents.google.com]
- 12. Simultaneous spectrophotometric determination of Co (II) and Co (III) in acidic medium with partial least squares regression and artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. chembk.com [chembk.com]
Adjusting pH in the synthesis of cobalt nanoparticles from cobalt acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of cobalt nanoparticles from cobalt acetate (B1210297), with a specific focus on the critical role of pH adjustment.
Frequently Asked Questions (FAQs)
Q1: Why is pH control so important in the synthesis of cobalt nanoparticles?
A1: The pH of the reaction solution is a critical parameter that significantly influences the nucleation and growth kinetics of cobalt nanoparticles. Proper pH control is essential for determining the final particle size, morphology, crystallinity, and magnetic properties of the nanoparticles. Deviations from the optimal pH can lead to a variety of issues, including the formation of cobalt hydroxide (B78521) impurities, particle aggregation, and a broad particle size distribution.
Q2: What is the optimal pH range for synthesizing cobalt nanoparticles from cobalt acetate?
A2: For the synthesis of cobalt oxide nanoparticles, a pH range of 8-9 has been shown to produce smaller, more uniform crystalline particles.[1] Increasing the pH to a range of 10-11 tends to result in larger and more agglomerated particles.[1] In the case of metallic cobalt nanoparticles produced by chemical reduction with sodium borohydride (B1222165), the reduction efficiency of cobalt ions increases significantly with a rise in pH from 2 to 6.[2] It is crucial to empirically determine the optimal pH for your specific synthesis protocol and desired nanoparticle characteristics.
Q3: What are the common reagents used to adjust the pH during the synthesis?
A3: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used to increase the pH of the reaction mixture.[1] The choice of the base can sometimes influence the final properties of the nanoparticles. It is important to add the base dropwise while continuously monitoring the pH to avoid localized high pH zones that could lead to non-uniform particle formation.
Q4: How does pH affect the magnetic properties of cobalt nanoparticles?
A4: The magnetic properties of cobalt nanoparticles are intrinsically linked to their size, shape, and crystallinity, all of which are influenced by the synthesis pH. Generally, smaller, single-domain nanoparticles exhibit superparamagnetic behavior, while larger, multi-domain particles show ferromagnetic properties. Since pH affects particle size, it indirectly modulates the magnetic behavior of the resulting nanoparticles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Large, aggregated nanoparticles | The pH of the reaction mixture is too high (e.g., >10), leading to a rapid reduction rate and uncontrolled particle growth.[1] | Carefully lower the pH to the optimal range (typically 8-9 for cobalt oxides) by the slow addition of a dilute acid. Ensure vigorous stirring to promote uniform mixing.[1] |
| Broad particle size distribution | Inconsistent pH throughout the reaction vessel, leading to simultaneous nucleation and growth at different rates. | Improve the stirring efficiency of the reaction mixture. Add the pH-adjusting reagent slowly and dropwise directly into the vortex of the stirred solution. |
| Low yield of nanoparticles | The pH of the solution is too low (e.g., <6 for borohydride reduction), resulting in inefficient reduction of cobalt ions.[2] | Gradually increase the pH of the reaction mixture by adding a base. Monitor the reaction progress to determine the optimal pH for maximum yield. |
| Presence of cobalt hydroxide (Co(OH)₂) impurities | The local pH is too high, favoring the precipitation of cobalt hydroxide over the reduction to metallic cobalt. | Ensure uniform and gradual addition of the base. Consider using a buffer solution to maintain a stable pH throughout the synthesis. |
| Inconsistent results between batches | Inaccurate pH measurement or fluctuations in pH during the synthesis. | Calibrate the pH meter before each experiment. Monitor and record the pH at regular intervals throughout the reaction and make necessary adjustments to maintain the target pH. |
Quantitative Data Summary
The following table summarizes the effect of pH on the size of cobalt-based nanoparticles as reported in the literature.
| pH | Precursor | Reducing Agent | Resulting Nanoparticle | Average Particle Size (nm) | Reference |
| 8-9 | Cobalt Nitrate | Co-precipitation | Cobalt Oxide (Co₃O₄) | 20-30 | [1][3] |
| 10-11 | Cobalt Nitrate | Co-precipitation | Cobalt Oxide (Co₃O₄) | 40-50 | [1][3] |
Experimental Protocols
Detailed Methodology for pH Adjustment in Cobalt Nanoparticle Synthesis (General Protocol)
This protocol provides a general framework for controlling the pH during the synthesis of cobalt nanoparticles from cobalt acetate using a chemical reduction method.
Materials:
-
Cobalt (II) acetate tetrahydrate
-
Reducing agent (e.g., sodium borohydride, hydrazine (B178648) hydrate)
-
Solvent (e.g., deionized water, ethylene (B1197577) glycol)
-
pH adjusting solution (e.g., 0.1 M NaOH or 0.1 M HCl)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Reaction vessel (e.g., three-neck round-bottom flask)
Procedure:
-
Precursor Solution Preparation: Dissolve a calculated amount of cobalt (II) acetate tetrahydrate in the chosen solvent within the reaction vessel. Stir the solution until the cobalt acetate is completely dissolved.
-
Initial pH Measurement: Immerse the calibrated pH probe into the cobalt acetate solution and record the initial pH.
-
pH Adjustment (Pre-reduction): While continuously stirring, slowly add the pH-adjusting solution (e.g., 0.1 M NaOH) dropwise to the precursor solution until the desired pH is reached. Allow the solution to stabilize for 10-15 minutes to ensure a uniform pH throughout.
-
Addition of Reducing Agent: Prepare a fresh solution of the reducing agent. Add the reducing agent solution to the pH-adjusted cobalt acetate solution. The addition can be done dropwise or in a single portion, depending on the specific protocol.
-
pH Monitoring During Reaction: Throughout the reduction process, monitor the pH of the reaction mixture. The reduction of cobalt ions can sometimes lead to a change in pH. If necessary, make small additions of the pH-adjusting solution to maintain the pH within the desired range.
-
Reaction Completion and Nanoparticle Collection: After the reaction is complete (indicated by a color change and cessation of gas evolution), the synthesized cobalt nanoparticles can be collected by centrifugation or magnetic separation.
-
Washing: Wash the collected nanoparticles several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles under vacuum or in an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for pH-related issues in cobalt nanoparticle synthesis.
Caption: Experimental workflow for pH-controlled synthesis of cobalt nanoparticles.
References
Validation & Comparative
A Comparative Guide: Cobalt(II) Acetate Tetrahydrate vs. Cobalt Chloride as Precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical decision in the synthesis of cobalt-based materials, profoundly influencing the physicochemical properties and subsequent performance of the final product. Cobalt(II) acetate (B1210297) tetrahydrate and cobalt(II) chloride are two of the most common cobalt precursors utilized in research and development. This guide provides an objective comparison of their performance in various applications, supported by experimental data and detailed protocols, to aid in the selection of the most suitable precursor for your specific research needs.
At a Glance: Key Differences
| Property | Cobalt(II) Acetate Tetrahydrate | Cobalt(II) Chloride |
| Anion | Acetate (CH₃COO⁻) | Chloride (Cl⁻) |
| Typical Hydration | Tetrahydrate (·4H₂O) | Hexahydrate (·6H₂O) |
| Influence on Nanoparticle Morphology | Can promote the formation of cubic or block-shaped nanoparticles.[1][2] | Often leads to spherical or flower-like nanoparticle morphologies.[1][2] |
| Decomposition Temperature | Decomposes at a slightly higher temperature than the nitrate (B79036) salt.[3] | Reduction of calcined cobalt chloride occurs in a single step between 400-600 °C.[4] |
| Solubility in Alcohols | Lower solubility in alcohol solvents compared to cobalt nitrate.[5] | Soluble in alcohols. |
| Potential for Contamination | Acetate decomposition products can be incorporated into the final material. | Residual chloride ions can act as a poison for some catalysts.[4][6] |
Performance in Nanoparticle Synthesis
The choice of precursor significantly impacts the size, shape, and crystallinity of cobalt-based nanoparticles.
Cobalt Oxide (Co₃O₄) Nanoparticles
Experimental Data Summary:
| Precursor | Synthesis Method | Nanoparticle Shape | Average Particle Size (nm) | Reference |
| This compound | Precipitation-Oxidation | Cubic | 5.1 | [1] |
| Cobalt(II) nitrate (for comparison) | Precipitation-Oxidation | Spherical | 6.3 | [1] |
| Cobalt(II) chloride | Co-precipitation | Block | 200 - 1000 | [2] |
| Cobalt(II) chloride with citrate | Co-precipitation | Spherical | 40 - 60 | [2] |
Discussion:
Experimental evidence suggests that the acetate anion can act as a shape-directing agent, leading to the formation of cubic Co₃O₄ nanoparticles.[1] In contrast, the use of cobalt chloride often results in spherical or less-defined morphologies, although the addition of certain capping agents can modify the final shape.[2] The larger particle sizes observed with cobalt chloride in some co-precipitation methods may be attributed to different nucleation and growth kinetics influenced by the chloride ions.
Experimental Protocols: Hydrothermal Synthesis of Co₃O₄ Nanoparticles
The following protocols illustrate the synthesis of Co₃O₄ nanoparticles using both precursors under hydrothermal conditions.
Using this compound:
-
Preparation of Solution: A 0.1 M solution of this compound is prepared by dissolving 0.249 g in 40 mL of deionized water with magnetic stirring for 30 minutes.[7]
-
Addition of Reagents: 0.1 M of hexamethylenetetramine (HMTA) is added to the solution and stirred for 15 minutes. Subsequently, 0.5 M sodium hydroxide (B78521) (NaOH) is added dropwise.[7]
-
Hydrothermal Reaction: The resulting mixture is transferred to a 100 mL Teflon-lined stainless-steel autoclave and heated at 180 °C for 8 hours.[7]
-
Product Recovery: The autoclave is cooled to room temperature, and the precipitate is collected, washed with deionized water and ethanol, and then dried at 80 °C.[7]
-
Calcination: The dried powder is annealed at 600 °C for 1 hour to obtain the final Co₃O₄ nanoparticles.[7]
Using Cobalt(II) Chloride:
-
Preparation of Solution: Dissolve 2.5 mmol of cobalt(II) chloride in 40 mL of distilled water.[8][9]
-
Addition of Surfactant and Base: Add 1% (w/w) of Triton X-100 to the solution. An aqueous solution of potassium hydroxide (KOH) is then added dropwise until a dark green solution is formed.[8][9]
-
Hydrothermal Reaction: The mixture is transferred into a 100 mL Teflon-lined autoclave and heated at 180 °C for 6 hours.[8][9]
-
Product Recovery: After cooling to room temperature, the dark precipitate is filtered and washed with distilled water followed by absolute ethanol.[8][9]
-
Drying: The final product is dried at 90°C for 6 hours under vacuum.[8]
Experimental Workflow:
Performance in Catalysis
In heterogeneous catalysis, the choice of precursor can influence the metal particle size, dispersion, and the extent of reduction, all of which are critical for catalytic activity.
Fischer-Tropsch Synthesis
Experimental Data Summary:
| Precursor | Support | Calcined/Uncalcined | CO Conversion (%) | C5+ Selectivity (%) | Reference |
| Cobalt nitrate | 0.1%B/10%Co/TiO₂ | Uncalcined | Higher Activity | - | [6] |
| Cobalt acetate | 0.1%B/10%Co/TiO₂ | Uncalcined | Lower Activity | - | [6] |
| Cobalt chloride | 0.1%B/10%Co/TiO₂ | Uncalcined | Lower Activity | - | [6] |
| Cobalt nitrate | β-SiC | Calcined | Higher Activity | >90 | [3] |
| Cobalt acetate | β-SiC | Calcined | Lower Activity | - | [3] |
| Cobalt chloride | β-SiC | Calcined | Lower Activity | - | [3] |
Discussion:
For Fischer-Tropsch synthesis, catalysts derived from cobalt nitrate and acetate generally exhibit higher activity compared to those from cobalt chloride.[6] The lower activity of chloride-based catalysts is often attributed to the poisoning effect of residual chloride ions on the active cobalt sites.[4][6] Calcination is generally found to improve the extent of cobalt reduction and catalytic activity for all precursors.[6] The nature of the precursor also influences the resulting cobalt crystallite size, with cobalt nitrate on a β-SiC support leading to larger crystallites compared to acetate and chloride.[3]
Catalyst Preparation and Activation Pathway:
Performance in Coordination Complex and MOF Synthesis
The anion of the cobalt precursor can play a significant role in the formation and structure of coordination complexes and metal-organic frameworks (MOFs).
Discussion:
In the synthesis of hemisalen-type complexes, cobalt chloride in dry acetonitrile (B52724) was found to catalyze a transformation of the ligand itself rather than forming a complex.[10][11] In contrast, using cobalt(II) acetate under similar conditions led to the formation of a series of cobalt complexes.[10][11] This highlights a significant difference in the reactivity of the two precursors, where the chloride ion appears to be more catalytically active in side reactions under specific conditions.
For MOF synthesis, while both precursors can be used, the choice can influence the final structure and properties. For instance, in the synthesis of a Co-bdc MOF for supercapacitor applications, the resulting material exhibited a high specific capacitance.[12][13] The synthesis of cobalt-based MOFs for catalytic oxidations has also been reported using cobalt acetate.[14] The presence of the coordinating acetate anion can sometimes be beneficial in directing the formation of desired MOF structures.
Physicochemical Properties
Thermal Decomposition
-
This compound: The thermal decomposition of this compound is a multi-step process. Dehydration occurs first, followed by the decomposition of the anhydrous acetate.[15][16][17][18] Under an inert atmosphere, this can lead to the formation of CoO, while in air, Co₃O₄ is the final product.[16] The decomposition of the acetate group proceeds at a slightly higher temperature compared to the nitrate.[3]
-
Cobalt(II) Chloride Hexahydrate: The dehydration of cobalt(II) chloride hexahydrate also occurs in stages. The reduction of the calcined cobalt chloride to metallic cobalt is a single-step process occurring at higher temperatures (400-600 °C) compared to nitrate-based precursors.[4]
Solubility
| Solvent | This compound | Cobalt(II) Chloride Hexahydrate |
| Water | Readily soluble[19][20][21][22][23] | Soluble[19] |
| Alcohols | Soluble[23] | Soluble[19] |
| Acetone | - | Soluble[19] |
| Pyridine | - | Soluble[19] |
Note: While both are soluble in water and alcohols, cobalt(II) acetate is noted to have lower solubility in alcohol solvents compared to cobalt nitrate.[5]
Conclusion
The choice between this compound and cobalt chloride as a precursor is highly dependent on the desired outcome of the synthesis.
-
For Nanoparticle Synthesis: this compound is a good choice for researchers aiming to synthesize cubic or block-shaped nanoparticles due to the shape-directing influence of the acetate anion. Cobalt chloride is a versatile precursor that often yields spherical nanoparticles, with the final morphology being tunable through the use of additives.
-
For Catalysis: Cobalt(II) acetate is generally preferred over cobalt chloride for applications like Fischer-Tropsch synthesis, where the presence of residual chloride can be detrimental to catalytic activity. Proper activation, including calcination, is crucial to maximize the performance of catalysts derived from either precursor.
-
For Coordination Chemistry: The reactivity of the precursor anion is a key consideration. Cobalt(II) acetate may be more suitable for straightforward complex formation with certain ligands, as cobalt chloride can sometimes induce ligand transformations.
Researchers should carefully consider the desired properties of their final material, the reaction conditions, and the potential for side reactions or contamination when selecting between these two common cobalt precursors.
References
- 1. chalcogen.ro [chalcogen.ro]
- 2. Synthesis of Co3O4 nanoparticles with block and sphere morphology, and investigation into the influence of morphology on biological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. On the problem of cobalt chloride-based catalysts in the Fischer–Tropsch synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. scispace.com [scispace.com]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reactions of cobalt(ii) chloride and cobalt(ii) acetate with hemisalen-type ligands: ligand transformation, oxidation of cobalt and complex formation. Preliminary study on the cytotoxicity of Co(ii) and Co(iii) hemisalen complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cobalt and copper-based metal-organic frameworks synthesis and their supercapacitor application | Semantic Scholar [semanticscholar.org]
- 13. Cobalt and copper-based metal-organic frameworks synthesis and their supercapacitor application: Original scientific paper | Journal of Electrochemical Science and Engineering [pub.iapchem.org]
- 14. mdpi.com [mdpi.com]
- 15. Thermal decomposition of this compound studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample’s Journey through Temperature [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. chemicalpapers.com [chemicalpapers.com]
- 19. Table 1.2, Chemical and physical properties of the pure substances containing cobalt - Cobalt, Antimony Compounds, and Weapons-Grade Tungsten Alloy - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. This compound | C4H14CoO8 | CID 61372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. americanelements.com [americanelements.com]
- 22. 6147-53-1 CAS | COBALT ACETATE TETRAHYDRATE | Inorganic Salts | Article No. 2890D [lobachemie.com]
- 23. Cobalt(II) acetate - Wikipedia [en.wikipedia.org]
Characterization techniques for materials from Cobalt(II) acetate tetrahydrate
A Comprehensive Guide to the Characterization of Materials Derived from Cobalt(II) Acetate (B1210297) Tetrahydrate
Cobalt(II) acetate tetrahydrate serves as a versatile precursor for the synthesis of a wide array of functional materials, including cobalt oxides, cobalt nanoparticles, cobalt phosphates, and metal-organic frameworks (MOFs). The performance of these materials in various applications, such as catalysis, energy storage, and drug delivery, is intrinsically linked to their physicochemical properties. Therefore, a thorough characterization using a suite of analytical techniques is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative overview of the key characterization techniques for materials synthesized from this compound, complete with experimental data and detailed protocols.
Synthesized Materials and Their Applications
This compound is a common starting material for the synthesis of:
-
Cobalt Oxide (Co₃O₄) Nanoparticles: These are extensively studied for their applications in lithium-ion batteries, supercapacitors, and catalysis.[1][2] Synthesis methods include co-precipitation, microwave-assisted synthesis, and thermal decomposition.[2][3][4]
-
Cobalt Nanoparticles: These have applications in magnetic storage media and biomedical fields.[5] They can be synthesized by the thermal decomposition of cobalt acetate.
-
Cobalt Phosphate (B84403) (Co₃(PO₄)₂): These materials are explored for their use in electrocatalysis and energy storage.[6][7] Hydrothermal synthesis is a common preparation method.[6][7]
-
Cobalt-Based Metal-Organic Frameworks (Co-MOFs): These porous materials are investigated for gas storage, separation, and catalysis.[8][9] Solvothermal synthesis is a typical route for their preparation.[8][9]
Key Characterization Techniques
A multi-technique approach is essential for a comprehensive understanding of the synthesized materials. The most common and informative techniques are detailed below.
X-ray Diffraction (XRD)
XRD is a fundamental technique used to determine the crystal structure, phase purity, and average crystallite size of the synthesized materials.
Experimental Protocol:
-
Sample Preparation: The synthesized material is finely ground into a homogenous powder using an agate mortar and pestle. The powder is then mounted onto a sample holder, ensuring a flat and densely packed surface to minimize surface roughness effects.[1]
-
Instrument Configuration: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The XRD pattern is recorded over a 2θ range of 10° to 80° with a specific step size and scan speed.[10]
-
Data Analysis: The obtained diffraction peaks are compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) cards to identify the crystalline phase. The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Debye-Scherrer equation:
D = Kλ / (β cosθ)
where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full-width at half-maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg diffraction angle.[11]
Comparative Data for Co₃O₄ Nanoparticles:
| Synthesis Method | Precursor | Calcination Temperature (°C) | Average Crystallite Size (nm) | Crystal Structure | Reference |
| Microwave Combustion | Cobalt(II) acetate, Urea (B33335) | - | 20-25 | Cubic | [3] |
| Conventional Combustion | Cobalt(II) acetate, Urea | - | 45-50 | Cubic | [3] |
| Microwave-assisted | Cobalt(II) acetate, Urea, Ethylene glycol | 300 | 7-28 | Face-centered cubic | [11] |
| Precipitation | Cobalt nitrate, Ammonium oxalate | 400 | 8.06 | Cubic |
Characteristic XRD Peaks for Cubic Spinel Co₃O₄ (JCPDS No. 073-1701): [1]
| 2θ (°) | (hkl) |
| 19.0 | (111) |
| 31.3 | (220) |
| 36.8 | (311) |
| 38.5 | (222) |
| 44.8 | (400) |
| 55.6 | (422) |
| 59.3 | (511) |
| 65.2 | (440) |
Figure 1: General workflow for the synthesis and characterization of materials.
Electron Microscopy (SEM and TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology, size, and microstructure of the synthesized materials.
Experimental Protocol (SEM):
-
Sample Preparation: A small amount of the powder sample is mounted on an aluminum stub using double-sided carbon tape. To prevent charging, the sample is coated with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater.[12]
-
Imaging: The sample is then introduced into the SEM chamber, and images are acquired at various magnifications using an accelerating voltage typically ranging from 5 to 30 kV.[12]
Experimental Protocol (TEM):
-
Sample Preparation: The powder sample is dispersed in a suitable solvent (e.g., ethanol (B145695) or isopropanol) and sonicated for several minutes to create a uniform suspension. A drop of the diluted suspension is then placed onto a carbon-coated copper grid and allowed to air dry.[13][14]
-
Imaging: The grid is loaded into the TEM, and images are obtained at different magnifications. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.
Comparative Data for Cobalt-Based Materials:
| Material | Synthesis Method | Morphology | Particle/Crystal Size | Reference |
| Co₃O₄ Nanoparticles | Microwave Combustion | Sphere-like | 20-25 nm (TEM) | [3] |
| Co₃O₄ Nanoparticles | Conventional Combustion | Sphere-like | 45-50 nm (TEM) | [3] |
| Co₃O₄ Nanoparticles | Surfactant-assisted | Spherical | 40-60 nm (SEM) | [12] |
| Co-MOF | Solvothermal | Orthorhombic crystals | - | [8] |
Figure 2: Relationship between synthesis, properties, and performance.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements on the material's surface.
Experimental Protocol:
-
Sample Preparation: The powder sample is mounted on a sample holder using double-sided adhesive tape.
-
Analysis: The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic Al Kα X-ray source (hν = 1486.6 eV) is commonly used.[15] Survey scans are first acquired to identify the elements present, followed by high-resolution scans of the specific elemental regions (e.g., Co 2p, O 1s). The energy scale is often calibrated using the C 1s peak of adventitious carbon at 284.8 eV.
-
Data Analysis: The high-resolution spectra are fitted with appropriate functions (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states. The binding energies of the peaks are compared with literature values to determine the oxidation states.
Binding Energies for Cobalt Oxides:
| Oxide | Co 2p₃/₂ (eV) | Co 2p₁/₂ (eV) | O 1s (eV) | Reference |
| CoO | ~780.0 | ~795.5 | ~529.5 | [16] |
| Co₃O₄ | ~779.7 - 780.5 | ~794.8 - 796.9 | ~529.6 (lattice O²⁻), ~531.1 (surface O) | [16][17][18] |
| Co(OH)₂ | ~781.0 | ~796.9 | ~531.1 | [16] |
Note: Binding energies can vary slightly depending on the instrument and sample preparation.
Fourier-Transform Infrared Spectroscopy (FT-IR)
FT-IR spectroscopy is used to identify the functional groups present in the material, confirming the formation of the desired compound and detecting any residual precursors or byproducts.
Experimental Protocol:
-
Sample Preparation: A small amount of the powder sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed using an attenuated total reflectance (ATR) accessory.
-
Analysis: The FT-IR spectrum is recorded in the wavenumber range of 4000-400 cm⁻¹.[19]
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the characteristic vibrations of different chemical bonds.
Characteristic FT-IR Peaks:
| Wavenumber (cm⁻¹) | Assignment | Material | Reference |
| ~3400 | O-H stretching (of adsorbed water) | General | [20] |
| ~1567, ~1420 | Asymmetric and symmetric C=O stretching (acetate) | Cobalt Acetate | [20] |
| ~660, ~550 | Co-O stretching vibrations | Co₃O₄ | [11] |
| ~561 | Co-P-O stretching | Cobalt Phosphate |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability, decomposition behavior, and phase transitions of the materials.
Experimental Protocol:
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a ceramic (e.g., alumina) crucible.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[21] The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow into or out of the sample.
-
Data Analysis: The TGA curve reveals the temperatures at which mass loss occurs, corresponding to processes like dehydration or decomposition. The DSC curve shows endothermic or exothermic peaks associated with phase transitions, melting, or decomposition.
Thermal Decomposition of this compound in N₂: [4][22]
| Temperature Range (°C) | Process | Mass Loss (%) |
| Room Temperature - 110 | Dehydration (loss of water molecules) | ~29% |
| 110 - 275 | Further dehydration and initial acetate decomposition | ~17% |
| 275 - 400 | Decomposition of acetate to form CoO | ~24% |
Conclusion
The comprehensive characterization of materials synthesized from this compound is crucial for establishing structure-property relationships and optimizing their performance for specific applications. The combination of XRD, SEM, TEM, XPS, FT-IR, and thermal analysis provides a detailed understanding of the material's crystallinity, morphology, surface chemistry, and thermal behavior. This guide offers a standardized framework for researchers to effectively characterize and compare these important cobalt-based materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Synthesis and Characterization Studies of Magnetic Co3O4 Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of hydrous cobalt phosphate electro-catalysts by a facile hydrothermal method for enhanced oxygen evolution reaction: effect of urea variation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. jacsdirectory.com [jacsdirectory.com]
- 12. Synthesis of Co3O4 nanoparticles with block and sphere morphology, and investigation into the influence of morphology on biological toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Cobalt [xpsfitting.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. tsijournals.com [tsijournals.com]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to Cobalt(II) Acetate Tetrahydrate and its Alternatives for Researchers
For researchers, scientists, and drug development professionals, the selection of precursor materials is a critical step in the synthesis of novel compounds and materials. Cobalt(II) acetate (B1210297) tetrahydrate is a commonly used cobalt source, but various applications may necessitate the use of alternative cobalt salts. This guide provides a comparative analysis of the X-ray diffraction (XRD) characteristics of Cobalt(II) acetate tetrahydrate and two common alternatives: Cobalt(II) nitrate (B79036) hexahydrate and Cobalt(II) chloride hexahydrate. This analysis is supported by experimental data and protocols to aid in material selection and characterization.
Introduction to Cobalt Precursors in Research and Drug Development
Cobalt-containing compounds are of significant interest in various fields, including catalysis, materials science, and notably, in drug development. In medicine, cobalt complexes are being explored for their potential as enzyme inhibitors and as therapeutic agents in cancer treatment. The choice of the initial cobalt precursor can significantly influence the structure, purity, and properties of the final synthesized material. Therefore, a thorough understanding of the precursor's crystallographic properties is essential. X-ray diffraction (XRD) is a fundamental technique for the characterization of crystalline materials, providing insights into their crystal structure, phase purity, and other key parameters.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic data for this compound and its common alternatives. This data is essential for phase identification and for understanding the structural differences between these precursors.
| Property | This compound | Cobalt(II) nitrate hexahydrate | Cobalt(II) chloride hexahydrate |
| Chemical Formula | Co(C₂H₃O₂)₂·4H₂O | Co(NO₃)₂·6H₂O | CoCl₂·6H₂O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | C2/c | C2/m |
| JCPDS Card No. | 00-025-0372[1] | Not readily available | 80-1559 |
| Key XRD Peaks (2θ) | Data not readily available in tabular format. The main phase is identified by PDF-00-025-0372.[1] | Data not readily available in tabular format. | 15.79°, 16.21°, 17.88°, 18.49°, 30.57°, 31.88°, 32.58°, 41.01°, 68.06° |
Experimental Protocols
A standardized experimental protocol is crucial for obtaining reliable and comparable XRD data. The following is a typical protocol for the powder XRD analysis of cobalt salts.
Sample Preparation
-
Grinding: Gently grind the crystalline sample to a fine powder using an agate mortar and pestle. This ensures random orientation of the crystallites.
-
Sample Holder: Mount the powdered sample onto a flat sample holder. Ensure a smooth, level surface to minimize errors from surface roughness.
Instrument Parameters
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.
-
Voltage and Current: Operate the X-ray tube at a voltage of 40 kV and a current of 30-40 mA.
-
Scan Range (2θ): A typical scan range is from 10° to 80°.
-
Scan Speed: A step size of 0.02° with a counting time of 1-2 seconds per step is generally sufficient.
Data Analysis
-
Phase Identification: The collected XRD pattern is compared with standard reference patterns from the Joint Committee on Powder Diffraction Standards (JCPDS) database to identify the crystalline phases present in the sample.
-
Lattice Parameter Refinement: Software packages can be used to refine the lattice parameters from the positions of the diffraction peaks.
Visualization of Experimental Workflow and Logical Relationships
To further clarify the experimental process and the relationships between the compared compounds, the following diagrams are provided.
References
A Comparative Guide to the Thermogravimetric Analysis of Cobalt(II) Acetate Tetrahydrate Decomposition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal decomposition of cobalt(II) acetate (B1210297) tetrahydrate with other common cobalt precursors, supported by experimental data from thermogravimetric analysis (TGA). Understanding the thermal properties of these materials is crucial for applications in catalysis, materials synthesis, and drug development, where precise control over the generation of cobalt oxides is often required.
Comparative Performance of Cobalt Precursors
The thermal decomposition of cobalt salts is a common method for producing cobalt oxides. The choice of the precursor significantly influences the decomposition pathway, intermediate phases, and the final product's characteristics. This section compares the TGA data of cobalt(II) acetate tetrahydrate with two alternatives: cobalt(II) chloride hexahydrate and cobalt(II) oxalate (B1200264) dihydrate.
The data presented below summarizes the key decomposition stages, temperature ranges, and final products observed under different atmospheric conditions. This compound decomposes in multiple steps, starting with dehydration, followed by the decomposition of the anhydrous acetate to form cobalt oxides.[1][2][3] The nature of the final oxide, CoO or Co3O4, is dependent on the surrounding atmosphere.[1][2]
In comparison, cobalt(II) oxalate dihydrate also undergoes a two-step decomposition involving dehydration followed by the decomposition of the oxalate.[4][5][6] The decomposition in an inert atmosphere can lead to the formation of metallic cobalt, while in an oxidizing atmosphere, Co3O4 is the final product.[5][7] Information on the detailed TGA of cobalt(II) chloride hexahydrate is less abundant in the provided results, but its use as a moisture indicator suggests a color change upon dehydration.[1]
Table 1: Comparison of TGA Data for Cobalt Precursors
| Precursor | Atmosphere | Step 1: Dehydration Temp. Range (°C) | Step 2: Decomposition Temp. Range (°C) | Final Product(s) |
| This compound | Nitrogen | Room Temperature - 150 | 275 - 400 | CoO (Zinc Blende and Rocksalt polymorphs) |
| Air | Room Temperature - 150 | ~200 - 300 | Co3O4 | |
| Cobalt(II) Chloride Hexahydrate | Air | ~ Ambient - 160 | > 160 (Further decomposition details not specified) | Cobalt Oxides (specific form depends on conditions) |
| Cobalt(II) Oxalate Dihydrate | Nitrogen | ~118 - 196 | ~248 - 370 | Co, CoO |
| Air | ~118 - 196 | ~248 - 279 | Co3O4 |
Experimental Protocols
A standardized protocol for thermogravimetric analysis is crucial for obtaining reproducible and comparable results. The following is a typical experimental procedure for analyzing the thermal decomposition of cobalt salts.
Objective: To determine the thermal stability and decomposition profile of a cobalt salt precursor.
Apparatus:
-
Thermogravimetric Analyzer (e.g., Shimadzu TGA-50, Setaram Setsys 16)
-
High-precision balance
-
Sample crucibles (e.g., alumina, platinum)
-
Gas flow controller for purge gas (Nitrogen, Air)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the cobalt salt hydrate (B1144303) into a clean, tared TGA crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Select the desired purge gas (e.g., high purity nitrogen or dry air).
-
Set the gas flow rate, typically between 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Set a constant heating rate (a typical rate is 10°C/min).
-
Define the final temperature (e.g., 600°C or higher, depending on the expected decomposition).
-
-
Data Acquisition:
-
Start the TGA run.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature to obtain the TGA curve.
-
The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.
-
Analyze the distinct weight loss steps to determine the temperature ranges of dehydration and decomposition, and to identify intermediate and final products based on stoichiometric calculations.
-
Logical Workflow of a TGA Experiment
The following diagram illustrates the logical steps involved in conducting a thermogravimetric analysis experiment, from sample preparation to final data analysis.
Caption: Logical workflow of a thermogravimetric analysis experiment.
References
- 1. mt.com [mt.com]
- 2. Revisiting the Decomposition Process of Tetrahydrate Co(II) Acetate: A Sample’s Journey through Temperature | MDPI [mdpi.com]
- 3. Thermal decomposition of this compound studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. Thermodynamic Analysis and Thermal Decomposition Behavior of Cobalt Oxalate [kygczz.com]
A Comparative Guide to Cobalt(II) Acetate Derived Catalysts and Their Counterparts
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Performance of Cobalt Catalysts
In the realm of catalysis, the choice of precursor salt can significantly influence the final catalyst's structure, activity, and selectivity. This guide provides a comprehensive comparison of the performance of catalysts derived from Cobalt(II) acetate (B1210297) against those synthesized from other common cobalt precursors, such as cobalt(II) nitrate (B79036), cobalt(II) chloride, and cobalt(II) acetylacetonate (B107027). The following sections present quantitative data from various catalytic reactions, detailed experimental protocols for catalyst synthesis, and visualizations of key processes to aid in the selection of the most suitable cobalt catalyst for your research needs.
Performance in Key Catalytic Reactions
The efficacy of cobalt catalysts is highly dependent on the specific application. Here, we compare the performance of catalysts derived from different cobalt precursors in three key areas: CO oxidation, Fischer-Tropsch synthesis, and CO₂ hydrogenation.
Carbon Monoxide (CO) Oxidation
The catalytic oxidation of carbon monoxide is crucial for pollution control and various industrial processes. The choice of cobalt precursor has been shown to impact the temperature at which CO is efficiently converted to CO₂.
| Catalyst Precursor | Support | T₅₀ (°C)¹ | T₁₀₀ (°C)² | Crystallite Size (nm) | Reference |
| Cobalt(II) acetate | - | 165 | 215 | - | [1] |
| Cobalt(II) nitrate | - | 220 | 320 | Larger | [1] |
| Cobalt oxalate (B1200264) | - | 110 | - | Smaller | [1] |
| Cobalt(II) acetate | - | - | - | - | [2] |
| Cobalt(II) nitrate | - | - | - | - | [2] |
¹ T₅₀: Temperature at which 50% of CO is converted. ² T₁₀₀: Temperature at which 100% of CO is converted.
As indicated in the table, catalysts prepared from cobalt oxalate exhibit the highest activity for CO oxidation, followed by those from cobalt acetate and then cobalt nitrate.[1] The smaller crystallite size of the cobalt oxide species derived from the oxalate and acetate precursors is suggested to contribute to their higher catalytic performance.[1]
Fischer-Tropsch Synthesis
Fischer-Tropsch (FT) synthesis is a vital process for producing liquid hydrocarbons from synthesis gas (CO and H₂). The precursor salt influences the cobalt particle size and the resulting product selectivity.
| Catalyst Precursor | Support | CO Conversion (%) | Methane Selectivity (%) | C₅+ Selectivity (%) | Co⁰ Particle Size (nm) | Reference |
| Cobalt(II) acetate (uncalcined, Pt-promoted) | SiO₂ | ~25% higher than nitrate | 38.7 | - | 19.5 | [3][4] |
| Cobalt(II) acetate (air-calcined, Pt-promoted) | SiO₂ | ~25% higher than nitrate | 32.2 | - | 7.8 | [3][4] |
| Cobalt(II) nitrate (traditional) | SiO₂ | Baseline | 17.5 - 18.6 | 78.8 | - | [3][4] |
| Cobalt(II) chloride | SiO₂ | Poor activity | - | - | Large particles | [3][4] |
Catalysts derived from cobalt acetate, particularly when promoted with platinum, show significantly higher CO conversion compared to the traditional cobalt nitrate-derived catalyst.[3][4] However, the acetate precursor leads to higher selectivity towards lighter hydrocarbons (methane and C₁-C₄).[3][4] The cobalt chloride precursor resulted in poor catalytic activity due to the retention of chloride ions which can block active sites.[3][4]
Carbon Dioxide (CO₂) Hydrogenation
The conversion of CO₂ into valuable chemicals and fuels is a key area of green chemistry research. The performance of Co/Al₂O₃ catalysts in this reaction is also dependent on the cobalt precursor.
| Catalyst Precursor | Support | CO₂ Hydrogenation Activity | CH₄ Selectivity | CO Selectivity | Reference |
| Cobalt(II) acetate | Al₂O₃ | High | Comparable to nitrate | Comparable to nitrate | [5] |
| Cobalt(II) nitrate | Al₂O₃ | High | Comparable to acetate | Comparable to acetate | [5] |
| Cobalt(II) acetylacetonate | Al₂O₃ | High | - | - | [5] |
| Cobalt(II) chloride | Al₂O₃ | Very poor | - | - | [5] |
Solid-state reaction of gibbsite with cobalt acetate, nitrate, and acetylacetonate precursors resulted in highly active catalysts for CO₂ hydrogenation, outperforming conventionally prepared catalysts.[5] In contrast, the use of cobalt chloride as a precursor led to the formation of inactive cobalt aluminate, resulting in very poor catalytic activity.[5]
Experimental Protocols
The method of catalyst preparation is critical to its final performance. Below are detailed methodologies for the synthesis of cobalt catalysts from different precursors.
Catalyst Synthesis Workflow
Caption: Generalized workflow for cobalt catalyst synthesis.
Catalyst Preparation by Incipient Wetness Impregnation (IWI)
This method is commonly used for preparing supported catalysts.
-
Support Pre-treatment: The support material (e.g., SiO₂, Al₂O₃, TiO₂) is calcined at a high temperature (e.g., 350°C for 6 hours) to remove impurities and ensure stability.
-
Precursor Solution Preparation: The required amount of the cobalt salt (e.g., Cobalt(II) acetate tetrahydrate, Cobalt(II) nitrate hexahydrate) to achieve the desired metal loading is dissolved in a volume of deionized water equal to the pore volume of the support material.
-
Impregnation: The precursor solution is added dropwise to the support material with constant mixing until the pores are completely filled.
-
Drying: The impregnated support is dried in an oven, typically at 110-120°C overnight, to remove the solvent.
-
Calcination: The dried material is calcined in a furnace under a flow of air or an inert gas. The temperature and duration of calcination depend on the precursor and support but are typically in the range of 300-500°C for several hours. This step decomposes the precursor to form cobalt oxide.
-
Reduction (Optional): For reactions requiring metallic cobalt, the calcined catalyst is reduced in a stream of hydrogen gas at elevated temperatures (e.g., 350-450°C).
Catalyst Preparation by Precipitation/Co-precipitation
This method is suitable for preparing unsupported cobalt oxides or mixed-metal oxide catalysts.
-
Precursor Solution Preparation: A solution of the cobalt salt (e.g., Cobalt(II) nitrate hexahydrate) is prepared in deionized water. For co-precipitation, solutions of other metal salts are also prepared.
-
Precipitating Agent: A solution of a precipitating agent, such as sodium hydroxide (B78521) or sodium carbonate, is prepared.
-
Precipitation: The precipitating agent is slowly added to the metal salt solution(s) under vigorous stirring. This causes the precipitation of cobalt hydroxide or carbonate. The pH of the solution is monitored and controlled during this process.
-
Aging: The resulting slurry is aged for a period (e.g., overnight at room temperature) to allow for complete precipitation and particle growth.
-
Washing: The precipitate is filtered and washed repeatedly with deionized water to remove any residual ions.
-
Drying: The washed precipitate is dried in an oven, typically at 100-120°C.
-
Calcination: The dried powder is calcined in a furnace at a specific temperature (e.g., 300-500°C) to decompose the hydroxide or carbonate into the desired cobalt oxide phase (e.g., Co₃O₄).
Catalyst Preparation by Thermal Decomposition
This method involves the direct decomposition of the cobalt precursor to form the oxide.
-
Precursor Placement: The cobalt salt, such as this compound, is placed in a crucible or a suitable reactor.
-
Heating Program: The precursor is heated in a furnace under a controlled atmosphere (e.g., air or nitrogen). A typical heating program involves a ramp to the desired decomposition temperature (e.g., 300-400°C) and holding at that temperature for a specific duration.
-
Cooling: The material is then cooled to room temperature under the same atmosphere.
Logical Relationships in Catalyst Performance
The relationship between the choice of precursor and the final catalytic performance is complex and involves several interconnected factors.
Caption: Influence of precursor on catalyst properties and performance.
The choice of the cobalt precursor directly influences the physicochemical properties of the resulting catalyst. For instance, the decomposition of different precursors leads to variations in the size and dispersion of the active cobalt species. The nature of the anion (acetate, nitrate, chloride) also affects the interaction between the cobalt species and the support material. These properties, in turn, dictate the catalytic performance in terms of activity, selectivity, and stability.
Concluding Remarks
The selection of a cobalt precursor is a critical parameter in catalyst design and has a profound impact on the final catalytic performance.
-
Cobalt(II) acetate often leads to catalysts with smaller cobalt oxide particles and stronger metal-support interactions, which can result in higher activity in certain reactions like Fischer-Tropsch synthesis. However, it may also lead to higher selectivity towards lighter products.
-
Cobalt(II) nitrate is a commonly used precursor that generally yields active and stable catalysts. It serves as a good benchmark for comparison.
-
Cobalt(II) chloride should be used with caution as residual chloride ions can poison the catalyst's active sites, leading to significantly reduced activity.
-
Other precursors like cobalt oxalate can lead to highly active catalysts for specific reactions such as CO oxidation, likely due to the formation of smaller and more active cobalt oxide species upon decomposition.
This guide provides a foundational understanding of how different cobalt precursors compare in various catalytic applications. Researchers are encouraged to consider the specific requirements of their reaction of interest and to further consult the primary literature for more detailed information when designing their catalytic systems.
References
A Comparative Purity Analysis of Commercial Cobalt(II) Acetate Tetrahydrate
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of the purity of commercial-grade Cobalt(II) acetate (B1210297) tetrahydrate, a crucial compound in various catalytic and synthetic processes. The following analysis is based on typical specifications from commercial suppliers and established analytical methodologies.
Comparison of Purity Specifications
The purity of Cobalt(II) acetate tetrahydrate can vary between suppliers. High-purity grades, such as ACS reagent grade, typically guarantee a minimum assay of 98%. However, the key differentiators often lie in the maximum allowable limits for specific impurities. The table below summarizes typical purity specifications based on commercially available data. For the purpose of this guide, we will compare three representative fictional suppliers: "Supplier A," "Supplier B," and "Supplier C."
| Parameter | Supplier A (ACS Reagent) | Supplier B (High Purity) | Supplier C (Standard Grade) |
| Assay (as Co(CH₃COO)₂·4H₂O) | ≥ 98.0%[1] | 99.7%[2] | ≥ 98.0% |
| Insoluble Matter | ≤ 0.01% | 0.002%[3] | ≤ 0.02% |
| Chloride (Cl) | ≤ 0.002%[1] | < 10 ppm (0.001%)[3] | ≤ 0.005% |
| Sulfate (B86663) (SO₄) | ≤ 0.005%[1] | < 5 ppm (0.0005%)[3] | ≤ 0.01% |
| Nitrate (NO₃) | ≤ 0.01%[1] | Not Specified | Not Specified |
| Nickel (Ni) | ≤ 0.1% | 26 ppm (0.0026%)[3] | ≤ 0.15% |
| Iron (Fe) | ≤ 0.001%[1] | < 1 ppm (0.0001%)[3] | ≤ 0.002% |
| Copper (Cu) | ≤ 0.002%[1] | < 1 ppm (0.0001%)[3] | ≤ 0.005% |
| Manganese (Mn) | Not Specified | < 1 ppm (0.0001%)[3] | ≤ 0.005% |
| Zinc (Zn) | ≤ 0.01%[1] | < 1 ppm (0.0001%)[3] | ≤ 0.01% |
| Lead (Pb) | ≤ 0.001%[1] | Not Specified | Not Specified |
| Sodium (Na) | ≤ 0.05%[1] | 3 ppm (0.0003%)[3] | Not Specified |
| Calcium (Ca) | ≤ 0.005%[1] | 3 ppm (0.0003%)[3] | Not Specified |
| Magnesium (Mg) | ≤ 0.005%[1] | 1 ppm (0.0001%)[3] | Not Specified |
As illustrated in the table, while the main assay of this compound is often high across different grades, the levels of trace metallic and anionic impurities can differ significantly. For applications sensitive to specific metal catalysts or interfering ions, a higher purity grade with more stringent impurity limits is advisable.
Experimental Protocols
Accurate determination of the purity of this compound requires a suite of analytical techniques. Below are detailed methodologies for the key experiments.
Assay of this compound by Complexometric EDTA Titration
This method determines the percentage of this compound in the sample.
-
Principle: Cobalt(II) ions form a stable, 1:1 complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using an indicator that changes color when all the cobalt ions have been complexed by the EDTA.
-
Reagents:
-
0.1 M EDTA Standard Solution
-
Murexide (B42330) indicator mixture
-
Ascorbic acid
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the this compound sample.
-
Dissolve the sample in 200 mL of deionized water in a 400 mL beaker.
-
Add 0.2 g of ascorbic acid to reduce any Cobalt(III) to Cobalt(II).
-
Add approximately 100 mg of the murexide indicator mixture. The solution will turn yellow.
-
Titrate with a standardized 0.1 M EDTA solution until the color changes from yellow to a persistent violet, indicating the endpoint.[4]
-
Record the volume of EDTA solution used.
-
-
Calculation: % Co(CH₃COO)₂·4H₂O = (Volume of EDTA (L) × Molarity of EDTA (mol/L) × 249.08 g/mol) / (Sample Weight (g)) × 100 (Molar mass of Co(CH₃COO)₂·4H₂O is 249.08 g/mol )
Determination of Metallic Impurities by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES is a sensitive technique for quantifying trace metal impurities.
-
Principle: The sample is introduced into an argon plasma, which excites the atoms of the metallic impurities. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.
-
Reagents:
-
High-purity nitric acid (HNO₃)
-
Multi-element standard solutions for calibration
-
Deionized water
-
-
Procedure:
-
Accurately weigh about 1 g of the this compound sample.[5]
-
Dissolve the sample in a 50 mL volumetric flask with a solution of 2% nitric acid.[6]
-
Prepare a series of calibration standards from the multi-element stock solutions in the same 2% nitric acid matrix.
-
Aspirate the blank, standards, and sample solutions into the ICP-OES instrument.
-
Record the emission intensities for the wavelengths corresponding to the elements of interest (e.g., Ni, Fe, Cu, Mn, Zn, Pb, Na, Ca, Mg).
-
-
Analysis:
-
Construct a calibration curve for each element by plotting emission intensity versus concentration.
-
Determine the concentration of each impurity in the sample solution from its emission intensity and the calibration curve.
-
Calculate the concentration of each impurity in the original solid sample.
-
Determination of Anionic Impurities by Ion Chromatography (IC)
Ion chromatography is used to separate and quantify anionic impurities like chloride and sulfate.
-
Principle: The sample solution is passed through an ion-exchange column. The anions are separated based on their affinity for the stationary phase. A conductivity detector is used to quantify the separated anions.
-
Reagents:
-
Eluent solution (typically a carbonate-bicarbonate buffer)
-
Anion standard solutions (Chloride, Sulfate)
-
Deionized water
-
-
Procedure:
-
Accurately weigh approximately 1.0 g of the this compound sample and dissolve it in 100 mL of deionized water.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Prepare a series of calibration standards by diluting the stock anion standard solutions.
-
Inject the blank, standards, and sample solution into the ion chromatograph.
-
The separated anions are detected by a conductivity detector.
-
-
Analysis:
-
Identify the chloride and sulfate peaks in the chromatogram based on their retention times.
-
Generate a calibration curve for each anion by plotting peak area versus concentration.
-
Determine the concentration of chloride and sulfate in the sample solution from their respective peak areas and the calibration curves.
-
Calculate the concentration of each anion in the original solid sample.
-
Visualized Workflows
To provide a clearer understanding of the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Overall workflow for the purity analysis of this compound.
Caption: Step-by-step workflow for the EDTA titration assay.
Caption: Workflow for the determination of metallic impurities by ICP-OES.
References
A Comparative Guide to Cobalt Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a cobalt precursor is a critical parameter in the synthesis of cobalt-based nanoparticles, profoundly influencing their physicochemical properties and subsequent performance in applications ranging from catalysis and energy storage to biomedical imaging and drug delivery. This guide provides an objective comparison of common cobalt precursors, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
Performance Comparison of Cobalt Precursors
The choice of precursor directly impacts key nanoparticle characteristics such as size, morphology, crystallinity, and magnetic properties. Below is a summary of quantitative data extracted from various studies, highlighting the influence of different cobalt precursors on the resulting nanoparticles.
| Cobalt Precursor | Synthesis Method | Average Particle Size (nm) | Morphology | Key Findings |
| Cobalt (II) Nitrate (B79036) Hexahydrate [1][2][3][4] | Co-precipitation | 6.3 - 200 | Spherical | Often results in spherical nanoparticles.[5] Particle size can be tuned by adjusting pH.[5] |
| Thermal Decomposition | 8 - 50 | Not specified | A versatile precursor for various synthesis techniques.[3][4] | |
| Cobalt (II) Chloride Hexahydrate [6] | Co-precipitation | 8.06 - 200 | Not specified | Commonly used in co-precipitation methods.[6] |
| Thermal Decomposition | - | Nanoplates | Can be used to synthesize 2D nanostructures like nanoplates.[7] | |
| Cobalt (II) Acetate Tetrahydrate [8][9][10] | Thermal Decomposition | 8 - 200 | Cubic, Spherical | Can produce cubic nanoparticles with controlled size.[5][10] Also used in green synthesis approaches.[9] |
| Reduction with NaBH₄ | Tiny sizes | Spherical | Effective for producing very small, spherical nanoparticles.[8] | |
| Dicobalt Octacarbonyl [8][11][12][13] | Thermal Decomposition | Tunable | Spherical, hcp, fcc | Allows for good control over size and crystal structure (hcp vs. fcc).[8][11][12][13] The use of this precursor can be hazardous due to its high toxicity.[14] |
| Cobalt (II) Acetylacetonate (B107027) [15][16] | Thermal Decomposition | ~16 | Monodispersed | Can yield nearly monodispersed nanoparticles suitable for medical applications.[15] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of nanoparticle synthesis. The following are representative protocols for the synthesis of cobalt nanoparticles using different precursors.
Co-precipitation using Cobalt (II) Nitrate Hexahydrate
This method is a straightforward and widely used technique for synthesizing cobalt oxide nanoparticles.[3]
Protocol:
-
Prepare a 1.0 M solution of cobalt (II) nitrate hexahydrate [Co(NO₃)₂·6H₂O] in deionized water.[3][4]
-
Separately, prepare a 2.0 M solution of a precipitating agent, such as sodium hydroxide (B78521) (NaOH).[3][4]
-
Slowly add the NaOH solution dropwise into the cobalt nitrate solution under vigorous and constant magnetic stirring at room temperature.[3][4]
-
Continue stirring for approximately 2 hours to ensure the complete precipitation of cobalt hydroxide.[3]
-
Separate the resulting precipitate by centrifugation or filtration and wash it thoroughly with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.[6]
-
Dry the washed precipitate in an oven at 80-100 °C.[3]
-
Finally, calcine the dried powder at a specific temperature (e.g., 400 °C) for a set duration to obtain cobalt oxide (Co₃O₄) nanoparticles.[2][3]
Thermal Decomposition using Dicobalt Octacarbonyl
Thermal decomposition of organometallic precursors like dicobalt octacarbonyl offers excellent control over nanoparticle size and crystal structure.[8]
Protocol:
-
In a three-neck flask equipped with a condenser, thermometer, and magnetic stirrer, add a solvent (e.g., 1,2-dichlorobenzene) and a capping agent (e.g., oleic acid and trioctylphosphine).[14]
-
Heat the mixture to a specific temperature (e.g., 180 °C) under an inert atmosphere (e.g., nitrogen).[14]
-
Rapidly inject a solution of dicobalt octacarbonyl [Co₂(CO)₈] in the same solvent into the hot reaction mixture with vigorous stirring.[8][14]
-
Maintain the reaction temperature for a specific duration to allow for nanoparticle growth. The reaction time can influence the final particle size.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the cobalt nanoparticles by adding a non-solvent like ethanol and separate them by centrifugation.
-
Wash the nanoparticles multiple times with ethanol to remove any remaining surfactants and byproducts.
-
Finally, redisperse the purified nanoparticles in a suitable solvent.
Visualizing Synthesis and Related Pathways
To further elucidate the experimental processes and potential applications, the following diagrams are provided.
Caption: General workflow for cobalt nanoparticle synthesis.
References
- 1. Biosynthesis and characterization of cobalt nanoparticles using combination of different plants and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nanoscalereports.com [nanoscalereports.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of Co3O4 Nanoplates by Thermal Decomposition for the Colorimetric Detection of Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ejmse.ro [ejmse.ro]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 14. mdpi.com [mdpi.com]
- 15. jufgnsm.ut.ac.ir [jufgnsm.ut.ac.ir]
- 16. Preparation of cobalt(ii) acetylacetonate covalently anchored onto magnetic mesoporous silica nanospheres as a catalyst for liquid-phase oxidation of cyclohexane - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Formation of Co3O4 from Cobalt(II) Acetate Tetrahydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, the synthesis of cobalt oxide nanoparticles (Co3O4) is a critical step in various applications, including catalysis, energy storage, and biomedical technologies. This guide provides a comparative analysis of the synthesis of Co3O4 from cobalt(II) acetate (B1210297) tetrahydrate, offering detailed experimental protocols and supporting data to validate its successful formation.
The transformation of cobalt(II) acetate tetrahydrate into Co3O4 is a widely utilized method, primarily due to the precursor's stability and the relative simplicity of the conversion process. This guide will focus on the thermal decomposition of this compound and compare it with other common synthesis techniques such as co-precipitation and sol-gel methods.
Comparison of Synthesis Methods for Co3O4 Nanoparticles
The choice of synthesis method significantly influences the physicochemical properties of the resulting Co3O4 nanoparticles, such as particle size, morphology, surface area, and purity. Below is a comparative summary of different methods.
| Synthesis Method | Precursor | Typical Particle Size | Morphology | Advantages | Disadvantages |
| Thermal Decomposition | This compound | 20-100 nm | Varies with temperature, can be spherical or irregular | Simple, direct method; good control over crystallinity. | Can lead to particle agglomeration; requires high temperatures. |
| Co-precipitation | This compound | 10-50 nm | Typically spherical or quasi-spherical | Simple, rapid, low cost; scalable. | Particle size and morphology can be difficult to control precisely. |
| Sol-Gel | This compound | 10-40 nm | Porous networks, thin films, or spherical particles | Excellent control over microstructure and purity; low processing temperatures. | Can be time-consuming; may involve toxic solvents. |
| Hydrothermal | This compound | 2-200 nm | Rod-like, flower-like, or other complex structures | Good control over size and morphology; high crystallinity. | Requires specialized equipment (autoclave); higher pressure and temperature. |
Experimental Protocols
Detailed methodologies for the synthesis of Co3O4 from this compound are provided below.
Thermal Decomposition
This method involves the direct heating of this compound in the presence of air.
Protocol:
-
Place a known amount of this compound powder in a ceramic crucible.
-
Heat the crucible in a muffle furnace under an air atmosphere.
-
The temperature is ramped up to 270-400°C.[1]
-
Maintain the temperature for a period of 2-4 hours to ensure complete decomposition and formation of Co3O4.
-
Allow the furnace to cool down to room temperature naturally.
-
The resulting black powder is the Co3O4 nanoparticles.
Co-precipitation
This method involves the precipitation of a cobalt precursor from a solution.
Protocol:
-
Prepare an aqueous solution of this compound (e.g., 0.1 M).
-
Separately, prepare a precipitating agent solution, such as sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH4OH) (e.g., 0.2 M).
-
Slowly add the precipitating agent to the cobalt acetate solution under vigorous stirring.
-
A precipitate of cobalt hydroxide or a related precursor will form.
-
Continue stirring for several hours to ensure complete precipitation.
-
Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and ethanol (B145695) to remove impurities.
-
Dry the precipitate in an oven at a low temperature (e.g., 80°C).
-
Finally, calcine the dried powder in a furnace at a temperature range of 300-500°C for 2-4 hours to obtain Co3O4 nanoparticles.
Sol-Gel Synthesis
This method involves the formation of a sol (a colloidal suspension) that is then converted into a gel.
Protocol:
-
Dissolve this compound in a suitable solvent, such as ethanol or a mixture of water and a chelating agent like citric acid, to form a sol.[2]
-
Stir the solution at a slightly elevated temperature (e.g., 60-80°C) for several hours to promote the formation of a homogeneous gel.[2]
-
Dry the gel in an oven at a temperature around 100-120°C to remove the solvent.
-
Grind the dried gel into a fine powder.
-
Calcination of the powder at temperatures between 300°C and 500°C in air leads to the formation of crystalline Co3O4 nanoparticles.
Validation of Co3O4 Formation
The successful synthesis of Co3O4 can be validated through various characterization techniques.
Characterization Data
| Technique | Observation | Interpretation |
| X-ray Diffraction (XRD) | Diffraction peaks corresponding to the cubic spinel structure of Co3O4 (JCPDS card no. 42-1467).[3] | Confirms the crystalline phase and purity of the synthesized material. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Two characteristic absorption bands around 570 cm⁻¹ and 660 cm⁻¹. | These bands are attributed to the stretching vibrations of Co³⁺-O in octahedral sites and Co²⁺-O in tetrahedral sites, respectively, confirming the Co3O4 spinel structure. |
| Transmission Electron Microscopy (TEM) | Visualization of nanoparticle size, shape, and lattice fringes. | Provides direct evidence of the morphology and crystallinity of the synthesized Co3O4 nanoparticles. |
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for synthesizing and validating the formation of Co3O4 nanoparticles.
Caption: Experimental workflow for the synthesis and validation of Co3O4 nanoparticles.
This guide provides a foundational understanding for researchers to select an appropriate synthesis method for Co3O4 nanoparticles based on desired properties and available resources. The detailed protocols and validation data serve as a practical reference for the successful formation and characterization of this important nanomaterial.
References
A Comparative Guide to the Spectroscopic Analysis of Cobalt(II) Acetate Tetrahydrate Solutions
This guide provides a comparative overview of the spectroscopic analysis of cobalt(II) acetate (B1210297) tetrahydrate, a compound frequently utilized as a precursor in catalyst synthesis and materials science. The focus is on UV-Visible (UV-Vis) spectroscopy, a common technique for the quantitative analysis of colored transition metal solutions. This document will compare the spectroscopic properties of cobalt(II) acetate tetrahydrate with a common alternative, cobalt(II) chloride hexahydrate, and provide the necessary experimental protocols for researchers to conduct their own comparative studies.
Spectroscopic Performance: Cobalt(II) Acetate vs. Cobalt(II) Chloride
In aqueous solutions, both this compound and cobalt(II) chloride hexahydrate dissociate to form the hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, which imparts a characteristic pink or reddish color to the solution. This color is due to the absorption of light in the green region of the visible spectrum, corresponding to d-d electronic transitions of the cobalt(II) ion in an octahedral ligand field.
The primary absorption peak (λmax) for the aqueous [Co(H₂O)₆]²⁺ ion is consistently reported in the range of 510 nm to 540 nm.[1][2] For solutions of cobalt(II) acetate in acetic acid and water mixtures, a broad absorption peak is observed between 515 nm and 525 nm.[3] Similarly, aqueous solutions of cobalt(II) chloride exhibit a λmax in the range of 520-525 nm.[4] While the anion (acetate vs. chloride) has a minimal effect on the λmax in dilute aqueous solutions, it can influence the molar absorptivity and the stability of the solution.
| Parameter | This compound | Cobalt(II) Chloride Hexahydrate | Notes |
| Chemical Formula | Co(CH₃COO)₂·4H₂O | CoCl₂·6H₂O | The different formula weights must be accounted for when preparing solutions of the same molar concentration. |
| Absorbing Species in Water | [Co(H₂O)₆]²⁺ | [Co(H₂O)₆]²⁺ | In dilute aqueous solution, both salts yield the same hydrated cobalt(II) ion. |
| λmax (in water) | ~515 - 525 nm[3] | ~520 - 540 nm[2][4] | The wavelength of maximum absorbance is very similar for both compounds in aqueous media. |
| Molar Absorptivity (ε) | To be determined experimentally | To be determined experimentally | This value is crucial for quantitative analysis using Beer's Law and should be determined by creating a calibration curve. |
| Beer's Law Linearity | To be determined experimentally | To be determined experimentally | The linear range of the calibration curve (Absorbance vs. Concentration) should be established for accurate quantification. |
Alternative Analytical Methods
While UV-Vis spectroscopy is a convenient and accessible method for the quantification of cobalt(II), other techniques can offer higher sensitivity or be more suitable for complex matrices. One such alternative is Flame Atomic Absorption Spectrometry (FAAS) , which can detect trace amounts of cobalt(II) ions in various samples. FAAS is a highly sensitive and specific method for elemental analysis.
Experimental Protocols
The following protocols provide a detailed methodology for the comparative spectroscopic analysis of this compound and cobalt(II) chloride hexahydrate.
Preparation of Standard Solutions
Objective: To prepare a series of standard solutions of known concentrations for generating a Beer's Law calibration curve.
Materials:
-
This compound (Co(CH₃COO)₂·4H₂O)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Distilled or deionized water
-
Volumetric flasks (100 mL and 10 mL)
-
Pipettes (various sizes)
-
Analytical balance
Procedure:
-
Prepare 0.1 M Stock Solutions:
-
This compound: Accurately weigh out 2.491 g of Co(CH₃COO)₂·4H₂O. Transfer it to a 100 mL volumetric flask, dissolve in a small amount of distilled water, and then dilute to the mark. Mix thoroughly.
-
Cobalt(II) Chloride Hexahydrate: Accurately weigh out 2.379 g of CoCl₂·6H₂O. Transfer it to a 100 mL volumetric flask, dissolve in a small amount of distilled water, and then dilute to the mark. Mix thoroughly.
-
-
Prepare a Series of Dilutions:
-
From each 0.1 M stock solution, prepare a series of five standard solutions with concentrations ranging from 0.01 M to 0.05 M.
-
For example, to prepare a 0.01 M solution, pipette 1 mL of the 0.1 M stock solution into a 10 mL volumetric flask and dilute to the mark with distilled water. Repeat this process with appropriate volumes of the stock solution to obtain the desired concentrations.
-
UV-Vis Spectroscopic Analysis
Objective: To determine the λmax and generate a Beer's Law calibration curve for each cobalt(II) salt.
Materials:
-
UV-Vis spectrophotometer
-
Cuvettes (1 cm path length)
-
Standard solutions prepared in the previous step
-
Distilled or deionized water (for blank)
Procedure:
-
Determine λmax:
-
Turn on the spectrophotometer and allow it to warm up for at least 15-20 minutes.
-
Fill a cuvette with distilled water to serve as a blank and zero the instrument.
-
Using the most concentrated standard solution (e.g., 0.05 M) for each cobalt salt, scan the absorbance across the visible spectrum (e.g., 400 nm to 700 nm) to identify the wavelength of maximum absorbance (λmax).
-
-
Generate Beer's Law Calibration Curve:
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of each of the five standard solutions for both cobalt(II) acetate and cobalt(II) chloride, starting from the least concentrated to the most concentrated.
-
Rinse the cuvette with the next solution to be measured before filling it.
-
Plot a graph of absorbance versus concentration for each cobalt salt.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the coefficient of determination (R²). The slope of the line (m) corresponds to the molar absorptivity (ε) if the path length is 1 cm.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound solutions.
Caption: Experimental workflow for the comparative spectroscopic analysis.
Beer's Law Relationship
The following diagram illustrates the logical relationship defined by Beer's Law, which is fundamental to this quantitative analysis.
Caption: The relationship between absorbance and concentration in Beer's Law.
References
- 1. benchchem.com [benchchem.com]
- 2. uv visible absorption spectra of cobalt complexes with water ammonia chloride ion spectra of octahedral complex ions hexaaquacobalt(II) ion tetrachlorocobaltate(II) ion hexaamminecobalt(III) ion complexesDoc Brown's chemistry revision notes [docbrown.info]
- 3. Simultaneous spectrophotometric determination of Co (II) and Co (III) in acidic medium with partial least squares regression and artificial neural networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saudijournals.com [saudijournals.com]
The Influence of Cobalt Salt Precursors on the Electrochemical Performance of Cobalt-Based Supercapacitor Materials
A Comparative Guide for Researchers and Scientists
The selection of the precursor salt in the synthesis of cobalt-based nanomaterials for supercapacitor applications plays a pivotal role in determining the final material's morphology, crystalline structure, and, consequently, its electrochemical performance. This guide provides a comparative analysis of cobalt-based materials synthesized from different cobalt salts—namely cobalt chloride (CoCl₂), cobalt nitrate (B79036) (Co(NO₃)₂), cobalt acetate (B1210297) (Co(CH₃COO)₂), and cobalt sulfate (B86663) (CoSO₄)—with a focus on their application as supercapacitor electrodes. The information presented herein is supported by experimental data from various studies to aid researchers in selecting the optimal precursor for their specific application.
Impact of Precursor Anion on Material Properties
The anion of the cobalt salt precursor can significantly influence the nucleation and growth of the resulting cobalt oxide (Co₃O₄) or cobalt hydroxide (B78521) (Co(OH)₂) nanostructures. This influence is often attributed to the varying coordination abilities and decomposition behaviors of the different anions during the synthesis process, which can lead to variations in particle size, surface area, and porosity—all critical factors for electrochemical performance. For instance, studies have shown that different precursors can lead to distinct morphologies, such as hollow nanospheres from cobalt chloride or flower-like microspheres from cobalt acetate under similar synthesis conditions.
Quantitative Comparison of Electrochemical Performance
Table 1: Specific Capacitance of Co₃O₄ from Different Cobalt Precursors
| Cobalt Salt Precursor | Synthesis Method | Electrolyte | Specific Capacitance (F/g) at 1 A/g | Reference |
| Cobalt Acetate (Co(CH₃COO)₂) | Chemical Bath Deposition | 2M KOH | 743.8 | [1] |
| Cobalt Acetate (Co(CH₃COO)₂) | Gas-Phase Diffusion Precipitation | Not Specified | 640 | |
| Cobalt Chloride (CoCl₂) | Gas-Phase Diffusion Precipitation | Not Specified | 564 | |
| Cobalt Nitrate (Co(NO₃)₂) | Wet Chemical Bath Deposition | Not Specified | 66.4 | [1] |
| Cobalt Sulfide (from Co salt) | Chemical Bath Deposition | 2M KOH | Not explicitly for CoSO₄ as oxide precursor | [1] |
Table 2: Rate Capability of Co₃O₄ from Different Cobalt Precursors
| Cobalt Salt Precursor | Capacitance Retention at Higher Current Density | Reference |
| Cobalt Acetate (Co(CH₃COO)₂) | 54.7% at 10 A/g | |
| Cobalt Chloride (CoCl₂) | 58.7% at 10 A/g |
Table 3: Cycling Stability of Co₃O₄ from Different Cobalt Precursors
| Cobalt Salt Precursor | Cycling Conditions | Capacitance Retention | Reference |
| Cobalt Acetate (Co(CH₃COO)₂) | 1000 cycles at 5 A/g | 95.8% | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative synthesis and electrochemical characterization protocols for cobalt oxide nanostructures.
Hydrothermal Synthesis of Co₃O₄ Nanoparticles from Cobalt Chloride[3]
-
Preparation of Precursor Solution: Dissolve 2.5 mmol of cobalt chloride (CoCl₂) in 40 mL of distilled water. Add 1% (w/w) of Triton X-100 to the solution as a surfactant.
-
Precipitation: Add an aqueous solution of potassium hydroxide (KOH) dropwise to the cobalt chloride solution until a dark green solution is obtained.
-
Hydrothermal Reaction: Transfer the resulting mixture into a 100 mL Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to 180°C for 6 hours.
-
Product Collection and Washing: After the autoclave cools down to room temperature, the dark precipitate is collected by filtration. The product is then washed thoroughly with distilled water and absolute ethanol (B145695) to remove any unreacted precursors and by-products.
-
Drying and Calcination: The washed product is dried in an oven at 90°C for 6 hours under vacuum. To obtain the final Co₃O₄ nanoparticles, the dried powder is calcined in air at 400°C for 3 hours.
Hydrothermal Synthesis of Co₃O₄ Nanocrystals from Cobalt Nitrate[4]
-
Preparation of Precursor Solution: Specific amounts of cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) and sodium hydroxide (NaOH) are dissolved in 18 mL of demineralized water, maintaining a constant Co²⁺ to OH⁻ ratio of 2.7.
-
Hydrothermal Reaction: The resulting mixture is stirred for 5 minutes and then transferred into a 20 mL Teflon-lined stainless-steel reactor. The reactor is heated at 180°C for a duration ranging from 0.5 to 8 hours to obtain the desired product.
-
Product Collection and Washing: The black spinel precipitate is separated from the supernatant by centrifugation at 3000 rpm for 5 minutes and washed with distilled water. This washing procedure is repeated at least five times.
-
Drying: The final Co₃O₄ nanocrystals are dried at 60°C overnight.
Electrochemical Characterization of Co₃O₄ Electrodes[5]
-
Working Electrode Preparation: The working electrode is typically prepared by mixing the active material (Co₃O₄), a conductive agent (e.g., acetylene (B1199291) black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then coated onto a current collector (e.g., nickel foam or stainless steel foil) and dried.
-
Electrochemical Cell Assembly: A three-electrode system is commonly used for electrochemical measurements. This setup consists of the prepared Co₃O₄ electrode as the working electrode, a platinum wire or foil as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode - SCE).
-
Electrolyte: An aqueous solution of potassium hydroxide (KOH), typically in the concentration range of 2 M to 6 M, is used as the electrolyte.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): CV is performed at various scan rates (e.g., 5 to 100 mV/s) within a defined potential window to evaluate the capacitive behavior and redox reactions.
-
Galvanostatic Charge-Discharge (GCD): GCD tests are conducted at different current densities (e.g., 1 to 20 A/g) to determine the specific capacitance, energy density, and power density.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and ion diffusion kinetics of the electrode material.
-
Cycling Stability: The long-term performance of the electrode is evaluated by subjecting it to thousands of charge-discharge cycles at a constant current density and measuring the capacitance retention.
-
Visualizing the Workflow and Relationships
The following diagrams, generated using the DOT language, illustrate the typical experimental workflow for synthesizing and characterizing these materials, as well as the logical relationship between the precursor salt and the final electrochemical performance.
Caption: Experimental workflow from precursor selection to performance analysis.
Caption: Influence of cobalt salt on material properties and performance.
Conclusion
The choice of cobalt salt precursor has a demonstrable impact on the electrochemical performance of the resulting cobalt-based supercapacitor materials. Current research suggests that cobalt acetate may be a promising precursor for achieving high specific capacitance and good cycling stability in Co₃O₄ nanostructures.[1] However, the performance is highly dependent on the synthesis method and conditions. Materials derived from cobalt chloride also show competitive performance, particularly in terms of rate capability. Data for materials derived from cobalt nitrate and cobalt sulfate for supercapacitor applications is less consistently reported, indicating an area for further research. By providing a consolidated overview of the existing data and detailed experimental protocols, this guide aims to facilitate more informed decisions in the design and synthesis of next-generation cobalt-based energy storage materials.
References
Safety Operating Guide
Cobalt(II) acetate tetrahydrate proper disposal procedures
Proper disposal of Cobalt(II) acetate (B1210297) tetrahydrate is critical for ensuring laboratory safety and environmental protection. This substance is classified as hazardous, with potential health risks including carcinogenicity, reproductive toxicity, and skin or respiratory sensitization.[1][2][3] It is also very toxic to aquatic life with long-lasting effects.[1][2] Therefore, strict adherence to established disposal protocols is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a controlled environment.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a full-face shield where splashing is possible.[4]
-
Skin Protection: Wear appropriate protective gloves (nitrile or rubber) and clean, body-covering clothing or a lab coat.[4][5][6][7]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood.[1][5] A system of local and/or general exhaust is recommended to keep employee exposures below the airborne exposure limits.[4]
Handling and Storage:
-
Always handle Cobalt(II) acetate tetrahydrate within a chemical fume hood to minimize inhalation exposure.[1][8]
-
Prevent contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[4][9]
-
Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.[5][10][11] The substance is hygroscopic (absorbs moisture from the air).[1][3][8]
Spill Response Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the spill area.[1][9]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing full PPE, sweep up the spilled solid material.[1][6] Use tools that will not generate dust. For larger spills, a shovel can be used to put the material into a convenient waste disposal container.[5]
-
Collect: Place the swept-up material into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[1][5][6]
-
Clean: After the solid is removed, clean the contaminated surface by spreading water on it, and dispose of the cleaning materials as hazardous waste.[5]
-
Prohibit Environmental Release: Do not flush the substance into surface water or the sanitary sewer system.[1][8] Local authorities should be notified if significant spills cannot be contained.[1]
Disposal Plan and Methodology
This compound must be disposed of as hazardous waste. It should never be disposed of in regular trash or flushed down the drain. The primary method involves collection, proper packaging, and transfer to a certified waste disposal facility.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify the waste as "Hazardous Waste: this compound."
-
Do not mix this waste with other chemical waste streams to avoid potentially dangerous reactions.[12]
-
-
Containerization:
-
Place all solid this compound waste into a designated, leak-proof, and sealable container.[12] The container must be compatible with the chemical.
-
-
Labeling:
-
Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials like strong oxidizing agents.[5]
-
-
Transfer and Final Disposal:
-
Arrange for collection by a licensed hazardous waste disposal company.[7][11]
-
Alternatively, follow your institution's specific procedures for hazardous waste pickup and disposal.
-
The approved disposal method often involves chemical incineration in a facility equipped with an afterburner and scrubber.[7]
-
Quantitative Data: Occupational Exposure Limits
The following table summarizes the established occupational exposure limits for cobalt and its compounds. Adherence to these limits is crucial for personnel safety.
| Parameter | Value | Organization | Notes |
| Time-Weighted Average (TWA) | 0.02 mg/m³ (as Co) | ACGIH | For inorganic cobalt compounds. Listed as A3: Animal carcinogen.[4] |
| Time-Weighted Average (TWA) | 0.1 mg/m³ | OSHA | For cobalt metal, dust, and fume.[1] |
| Short-Term Exposure Limit (STEL) | 0.3 mg/m³ | - | For Acetic acid, cobalt(2+) salt, tetrahydrate.[1] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring all safety and regulatory steps are followed.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. carlroth.com [carlroth.com]
- 4. sds.chemtel.net [sds.chemtel.net]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. prochemonline.com [prochemonline.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. media.laballey.com [media.laballey.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. lobachemie.com [lobachemie.com]
- 12. benchchem.com [benchchem.com]
Essential Safety and Logistical Information for Handling Cobalt(II) Acetate Tetrahydrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with materials like Cobalt(II) acetate (B1210297) tetrahydrate. This document provides immediate, essential safety protocols, operational plans, and disposal guidelines to foster a culture of safety and build trust in handling these materials. Cobalt(II) acetate tetrahydrate is a hazardous chemical that requires strict adherence to safety procedures to prevent adverse health effects and environmental contamination.[1][2][3]
Hazard Summary:
This compound is classified as a hazardous substance with the following potential health effects:
-
Mutagenicity: Suspected of causing genetic defects.[1][2][3]
-
Reproductive Toxicity: May damage fertility or the unborn child.[2][3]
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause an allergic skin reaction.[1][2][3]
-
Irritation: Causes serious eye irritation and may cause skin irritation.[3][4]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][2]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential hazards associated with this compound.
| Body Part | PPE Specification | Task Requiring This PPE | Reason |
| Respiratory | NIOSH-approved respirator with P100 filters (for powders) or a powered air-purifying respirator (PAPR) for more hazardous operations.[5] | Handling powders, weighing, or any process that generates dust. | To prevent inhalation of fine particles, which can cause respiratory sensitization, asthma-like symptoms, long-term lung damage, and cancer.[2][5] |
| Hands | Nitrile or neoprene chemical-resistant gloves.[5][6] | All handling procedures, including weighing, mixing, and cleaning. | To prevent skin contact, which can cause allergic skin reactions (sensitization) and irritation.[5][6] |
| Eyes | ANSI-approved safety glasses with side shields or chemical splash goggles. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[5][6] | All handling procedures. | To protect eyes from dust, particles, and chemical splashes.[5][6] |
| Body | Fully-buttoned lab coat. Chemical-resistant apron or coveralls for larger quantities or when there is a risk of splashing.[5][7] | All handling procedures. | To protect skin and clothing from contamination with powders or splashes.[5][7] |
| Foot | Closed-toe safety shoes or boots.[5] | All handling procedures. | To protect feet from spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Engineering Controls Verification: Ensure that engineering controls, such as a certified chemical fume hood or a ventilated enclosure, are functioning correctly before starting any work.[2][6]
-
PPE Inspection: Inspect all required PPE for integrity and proper fit. Do not use damaged gloves or other compromised equipment.[6]
-
Emergency Equipment Location: Confirm the location and operational status of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[6]
-
Work Area Preparation: Designate a specific area for handling this compound. Cover the work surface with a disposable liner to facilitate cleanup.[6]
2. Handling the Chemical:
-
Weighing: Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.[2]
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.[6]
-
General Handling: Avoid generating dust.[2][4] Keep the container tightly closed when not in use.[4] Wash hands thoroughly after handling.[1]
3. Post-Handling Procedures:
-
Decontamination: Clean the work area and any equipment used with appropriate cleaning materials.
-
PPE Removal: Remove PPE carefully to avoid cross-contamination. Remove gloves last and wash hands immediately.
-
Storage: Store this compound in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][8] The substance is hygroscopic.[1][2]
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.[1]
-
Waste Collection: Collect all solid waste, including contaminated PPE and liners, in a designated, labeled hazardous waste container.
-
Aqueous Waste: Collect all aqueous waste containing this compound in a separate, labeled hazardous waste container.
-
Environmental Protection: Do not empty into drains or release into the environment.[1][2] Prevent product from entering drains.[2]
-
Regulatory Compliance: Dispose of all waste in accordance with local, regional, national, and international regulations.[1]
Quantitative Data
| Data Point | Value | Species | Reference |
| LD50 (Oral) | 503 mg/kg | Rat | [8] |
| OSHA PEL (Cobalt) | 0.1 mg/m³ | N/A | [9] |
| ACGIH TLV (Cobalt) | 0.02 mg/m³ | N/A | [9] |
| NIOSH REL (Cobalt) | 0.05 mg/m³ | N/A | [9] |
PEL: Permissible Exposure Limit, TLV: Threshold Limit Value, REL: Recommended Exposure Limit
Experimental Workflow
Caption: Workflow for Safely Handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. What are the safety precautions when handling Cobalt Products? - Blog [wqmetal.net]
- 6. benchchem.com [benchchem.com]
- 7. stopcarcinogensatwork.eu [stopcarcinogensatwork.eu]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. prochemonline.com [prochemonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
